molecular formula C8H9N3O3 B2885039 4-(Methylamino)-3-nitrobenzamide CAS No. 41263-66-5

4-(Methylamino)-3-nitrobenzamide

Cat. No.: B2885039
CAS No.: 41263-66-5
M. Wt: 195.178
InChI Key: WNOSSDZXZJHRNE-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrobenzamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.178. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOSSDZXZJHRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers a comprehensive examination of 4-(Methylamino)-3-nitrobenzamide, a pivotal chemical intermediate in the fields of medicinal chemistry and drug development. The document elucidates its chemical structure, physicochemical properties, and detailed synthesis protocols. We delve into the causality behind the synthetic strategies and explore its significant applications as a versatile building block for a range of active pharmaceutical ingredients (APIs), including anticoagulants, and candidates for anti-cancer and anti-inflammatory therapies. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this compound in their work.

Core Compound Identification and Physicochemical Profile

This compound is an aromatic organic compound distinguished by a benzamide core functionalized with both a methylamino group and a nitro group. These substituents are critical to its utility, offering multiple reaction sites for further molecular elaboration. The electron-withdrawing nature of the nitro group, positioned ortho to the methylamino group and meta to the carboxamide, significantly influences the molecule's reactivity and electronic properties.

Chemical Structure and Identifiers

The unique arrangement of functional groups on the benzene ring makes this compound a valuable precursor in complex synthetic pathways.

Caption: Chemical structure of this compound.

Table 1: Key Chemical Identifiers

Identifier Value Source
IUPAC Name N-methyl-4-(methylamino)-3-nitrobenzamide [1]
CAS Number 41263-72-3 [1]
Molecular Formula C₉H₁₁N₃O₃ [1][2]
Molecular Weight 209.20 g/mol [1][2][3]
Canonical SMILES CNC1=C(C=C(C=C1)C(=O)NC)[O-] [1][4]
InChI InChI=1S/C9H11N3O3/c1-10-7-4-3-6(9(13)11-2)5-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) [1]

| InChIKey | FDPTYFWGUOZYDO-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data Summary

Property Value Source
Physical State Pale-yellow to Yellow-brown Solid
Boiling Point 347.1±32.0 °C (Predicted) [5]
Density 1.399±0.06 g/cm³ (Predicted) [5]
pKa 15.74±0.50 (Predicted) [5]

| Storage Temperature | 2-8 °C, Sealed in dry conditions |[6] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials. The pathway leverages fundamental organic reactions, making it scalable and efficient.[7] A high overall yield of up to 97.5% has been reported for this synthetic sequence.[7]

Synthetic Workflow Overview

The most common synthetic route involves three primary stages: nucleophilic aromatic substitution, acyl chlorination, and subsequent amidation.

G start 4-Chloro-3-nitrobenzoic Acid step1 4-(Methylamino)-3- nitrobenzoic Acid start->step1  Methylamine (aq) Reflux   step2 4-(Methylamino)-3- nitrobenzoyl Chloride step1->step2  SOCl₂ or Oxalyl Chloride DMF (cat.)   end 4-(Methylamino)-3- nitrobenzamide step2->end  Ammonia or Amine Nucleophilic Acyl Substitution  

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, with checkpoints for monitoring reaction progress.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate)

  • Rationale: This step utilizes a nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom at the C4 position susceptible to displacement by the methylamine nucleophile.

  • Procedure:

    • Suspend 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.[8]

    • Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

    • Upon completion, cool the reaction mixture and acidify it with hydrochloric acid to precipitate the product.[8]

    • Filter the resulting yellow solid, wash thoroughly with water to remove salts, and dry to obtain pure 4-(methylamino)-3-nitrobenzoic acid.[8]

Step 2: Acyl Chlorination to form 4-(Methylamino)-3-nitrobenzoyl chloride (Intermediate)

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a good leaving group. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate.

  • Procedure:

    • Suspend the dried 4-(methylamino)-3-nitrobenzoic acid in a suitable inert solvent (e.g., dichloromethane).

    • Add a catalytic amount of DMF.[8]

    • Slowly add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature under an inert atmosphere.[8]

    • Stir the mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, indicated by the cessation of gas evolution.[8]

    • Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzoyl chloride, which is often used directly in the next step.[8]

Step 3: Amidation to this compound (Final Product)

  • Rationale: This is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a suitable amine. To produce the title compound, this compound, ammonia would be used. For N-substituted derivatives, a primary or secondary amine is used.

  • Procedure (for the N-methyl derivative as an example):

    • Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in a dry, non-protic solvent like dichloromethane in a flask under an inert atmosphere.[2]

    • Cool the solution to 0°C using an ice bath.[8]

    • Add a solution of the desired amine (e.g., a 25% aqueous solution of methylamine for the N-methyl derivative) dropwise to the stirred acyl chloride solution.[2] An exothermic reaction is expected.

    • Allow the reaction to stir for a period ranging from 30 minutes to 8 hours, monitoring progress by TLC.[8]

    • Upon completion, perform an aqueous workup by washing the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2][8]

    • If necessary, purify the product by recrystallization from a suitable solvent like ethanol/water.[2]

Applications in Drug Discovery and Development

This compound and its immediate precursor, the acyl chloride, are highly valued in medicinal chemistry.[8] Their structure allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[8]

  • Scaffold for API Synthesis: It is a critical building block for numerous APIs, including those with anti-cancer, anti-viral, and anti-inflammatory properties.[8]

  • Intermediate for Anticoagulants: The related intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, is a key component in the synthesis of the direct thrombin inhibitor Dabigatran Etexilate, a widely used anticoagulant.[8]

  • Precursor for Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then undergo cyclization or coupling reactions. This makes the scaffold useful for creating benzimidazole and triazole derivatives, which have been investigated for treating diabetes, hypertension, and immune disorders.[2][7]

  • Combinatorial Chemistry: The reactivity of the derived acyl chloride with various amines allows for the efficient generation of large libraries of N-substituted benzamide derivatives.[8] These libraries are invaluable for high-throughput screening to identify new drug leads.[8]

Safety, Handling, and Toxicology

Due to its potential biological activity and chemical reactivity, this compound must be handled with appropriate precautions. The following GHS hazard classifications have been reported for the closely related N-methyl derivative.

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement Source
Hazard Statement H302 Harmful if swallowed [1]
Hazard Statement H312 Harmful in contact with skin [1]
Hazard Statement H315 Causes skin irritation [1]
Hazard Statement H319 Causes serious eye irritation [1]
Hazard Statement H332 Harmful if inhaled [1]
Hazard Statement H335 May cause respiratory irritation [1]

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

  • Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Offer excess material to a licensed hazardous material disposal company.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined synthesis, versatile reactivity, and proven utility as a precursor to complex, biologically active molecules solidify its importance for researchers and developers. The strategic placement of its functional groups provides a reliable and adaptable platform for building the next generation of therapeutics. A thorough understanding of its properties, synthesis, and safety is paramount for leveraging its full potential in the laboratory and beyond.

References

  • PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [Link]

Sources

CAS number and molecular weight of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 41263-66-5 Molecular Weight: 195.18 g/mol [1][2]

Executive Summary & Chemical Identity

4-(Methylamino)-3-nitrobenzamide is a specialized nitro-aromatic intermediate utilized primarily in the synthesis of benzimidazole-based pharmaceutical agents. It serves as a critical scaffold in medicinal chemistry, particularly for the development of poly(ADP-ribose) polymerase (PARP) inhibitors and angiotensin II receptor antagonists.

Its structural significance lies in the ortho-positioning of the nitro (


) and methylamino (

) groups. This arrangement allows for facile reduction to a 1,2-diamine system, the immediate precursor for the benzimidazole core found in drugs like Dabigatran and Telmisartan analogs.
physicochemical Profile
PropertyData
CAS Registry Number 41263-66-5
IUPAC Name This compound
Molecular Formula

Molecular Weight 195.18 g/mol
Exact Mass 195.0644
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
SMILES CNC1=C(C=C(C=C1)C(=O)N)[O-]
Key Distinction Note: Do not confuse with N-methyl-4-(methylamino)-3-nitrobenzamide (CAS 41263-72-3), where the amide nitrogen is methylated.[2]
Synthetic Pathways and Production

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S


Ar) . The nitro group at the 3-position is electron-withdrawing, activating the 4-position for nucleophilic attack by methylamine.
Method A: Direct Amination (Preferred for Scale)

This route starts from 4-chloro-3-nitrobenzamide . The reaction is highly regioselective due to the activation provided by the ortho-nitro and para-amide groups.

  • Starting Material: 4-Chloro-3-nitrobenzamide.

  • Reagent: Methylamine (aqueous or in THF).

  • Conditions: 0°C to Room Temperature. The reaction is exothermic.

  • Mechanism: The amine attacks the C-4 carbon, forming a Meisenheimer complex, followed by the elimination of chloride.

Method B: The "Acid Chloride" Route (Versatile)

This route is often employed when the carboxylic acid precursor (a key intermediate for Dabigatran) is already available in the inventory.

  • Precursor: 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5).[3][4]

  • Activation: Conversion to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amidation: Reaction with aqueous Ammonia (

    
    ).
    
Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways toward the target benzamide.

SynthesisPathway Start1 4-Chloro-3-nitrobenzoic Acid (Common Precursor) Inter1 4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5) Start1->Inter1 Methylamine (SnAr) Start2 4-Chloro-3-nitrobenzamide Start1->Start2 1. SOCl2 2. NH3 Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, Reflux Target This compound (CAS 41263-66-5) Inter2->Target NH3 (aq) Start2->Target Methylamine (SnAr) Direct Route

Caption: Convergent synthetic pathways illustrating the S_NAr displacement of chloride by methylamine and the amidation sequence.

Applications in Drug Discovery

The primary utility of this compound is as a masked benzimidazole precursor .

1. Benzimidazole Construction

Upon reduction of the nitro group (using


 or 

), the molecule yields 3-amino-4-(methylamino)benzamide . This 1,2-diamine species reacts with carboxylic acids or aldehydes to close the imidazole ring.
  • Relevance: This core structure is homologous to the active site binding domains of several kinase inhibitors and angiotensin receptor blockers (ARBs).

2. PARP Inhibitor Scaffolds

Benzamides are classic pharmacophores for PARP inhibition (mimicking the nicotinamide moiety of NAD+). The 3-nitro-4-methylamino substitution pattern allows researchers to modulate the electronic properties of the benzamide warhead, potentially altering metabolic stability and potency.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzamide

Note: This protocol assumes standard Schlenk line techniques.

Materials:

  • 4-Chloro-3-nitrobenzamide (10 mmol, 2.00 g)

  • Methylamine (40% aq. solution, 30 mmol, 2.6 mL)

  • Ethanol (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, suspend 4-chloro-3-nitrobenzamide in Ethanol (20 mL).

  • Addition: Add the Methylamine solution dropwise over 10 minutes while stirring. The solution will turn deep orange/yellow.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
  • Yield: Expected yield is 85–95%.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare against these spectral markers:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.60 (d, 
      
      
      
      Hz, 1H, Ar-H2, ortho to nitro).
    • 
       8.45 (q, 
      
      
      
      Hz, 1H,
      
      
      ).
    • 
       7.95 (dd, 1H, Ar-H6).
      
    • 
       7.80 (br s, 1H, Amide-NH).
      
    • 
       7.20 (br s, 1H, Amide-NH).
      
    • 
       7.10 (d, 1H, Ar-H5).
      
    • 
       3.00 (d, 3H, 
      
      
      
      ).
  • IR (ATR):

    • 3350, 3180 cm

      
       (Amide N-H stretch).
      
    • 1660 cm

      
       (Amide C=O stretch).
      
    • 1530, 1350 cm

      
       (Nitro 
      
      
      
      stretch).
Safety & Handling (SDS Highlights)
  • GHS Classification: Warning.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Nitroanilines can darken upon prolonged exposure to light and air.

References
  • PubChem. (2025). Compound Summary: N-methyl-4-(methylamino)-3-nitrobenzamide (Isomer distinction). National Library of Medicine. Retrieved from [Link]

  • Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[5] (Reference for the acid precursor and benzimidazole cyclization chemistry).

Sources

A Comprehensive Technical Guide to 4-(Methylamino)-3-nitrobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth review of 4-(Methylamino)-3-nitrobenzamide, a pivotal chemical intermediate in the field of medicinal chemistry. We will explore its synthesis, chemical properties, and, most importantly, its strategic application as a versatile building block for the development of complex pharmaceutical agents. The narrative emphasizes the causality behind synthetic choices and the functional significance of its core structural motifs—the methylamino, nitro, and benzamide groups. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility of this compound in constructing diverse molecular architectures for therapeutic applications, including anticoagulants, and anti-cancer agents.

Introduction: A Strategic Scaffolding Molecule

This compound is a substituted benzamide derivative that has garnered significant attention not as a final drug product, but as a highly strategic intermediate in organic synthesis and drug discovery.[1][2] Its molecular architecture is distinguished by three key functional groups positioned on a benzene ring:

  • An amide group (-CONH2), which provides a point for hydrogen bonding and can be further substituted.

  • A methylamino group (-NHCH3), which acts as an electron-donating group and a hydrogen bond donor.

  • A nitro group (-NO2), a strong electron-withdrawing group that not only influences the molecule's reactivity but also serves as a latent amino group, which is crucial for subsequent synthetic transformations.[1]

The true value of this compound lies in its role as a precursor. The ortho-positioning of the methylamino and nitro groups allows for a critical synthetic step: the reduction of the nitro group to an amine.[1][3] This in-situ generation of a 1,2-diamine on the benzene ring is a classic and powerful strategy for constructing fused heterocyclic systems, most notably benzimidazoles, which are a privileged scaffold in medicinal chemistry.[3][4] This guide will elucidate the synthesis of this compound and detail its applications, focusing on how its structure is masterfully exploited to build a diverse range of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common precursor acid are provided below for quick reference.

PropertyThis compound4-(Methylamino)-3-nitrobenzoic Acid
CAS Number 41263-66-5[5][6]41263-74-5[2][7]
Molecular Formula C₈H₉N₃O₃[5]C₈H₈N₂O₄[2][7]
Molecular Weight 195.18 g/mol [6][8]196.16 g/mol
Appearance Yellow Solid[9]Yellow Solid[2][9]
pKa 15.74 (Predicted)[6]-
Boiling Point 347.1°C (Predicted)[6]-

Synthesis and Chemical Reactivity

The synthesis of this compound and its N-substituted derivatives is a well-established, multi-step process that begins with a commercially available starting material, 4-chloro-3-nitrobenzoic acid.[1][4] The overall workflow is reliable and provides high yields, making it suitable for both laboratory-scale and industrial production.[4]

Synthetic Pathway Overview

The synthesis is typically achieved in three main steps:

  • Nucleophilic Aromatic Substitution: The chlorine atom on 4-chloro-3-nitrobenzoic acid is displaced by methylamine to form 4-(methylamino)-3-nitrobenzoic acid.

  • Acyl Chlorination: The resulting carboxylic acid is activated by converting it into a more reactive acyl chloride using a chlorinating agent like thionyl chloride.

  • Amidation: The acyl chloride is reacted with ammonia or a primary/secondary amine to yield the final benzamide product.

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic Acid B 4-(Methylamino)-3-nitrobenzoic Acid A->B  Methylamine (aq)  Reflux   C 4-(Methylamino)-3-nitrobenzoyl Chloride B->C  SOCl₂ or (COCl)₂  cat. DMF   D This compound (or N-substituted derivatives) C->D  Ammonia or R₁R₂NH  0°C to RT  

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-positioned chlorine atom, making it susceptible to displacement by the nucleophilic methylamine.

  • Reaction Setup: Suspend 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.[1][9]

  • Heating: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Work-up and Precipitation: Once the starting material is consumed, cool the reaction mixture. Carefully acidify the solution with an acid like hydrochloric acid to precipitate the product.[1] The protonation of the carboxylate group renders the product insoluble in the aqueous medium.

  • Isolation: Filter the resulting yellow solid, wash it thoroughly with water to remove any residual salts, and dry to obtain pure 4-(methylamino)-3-nitrobenzoic acid.[1][3]

Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride (Intermediate 2)

The carboxylic acid is converted to a highly reactive acyl chloride, which is an excellent electrophile for the subsequent amidation step.

  • Reaction Setup: Suspend the dried 4-(methylamino)-3-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a flask under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).[1] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that facilitates the conversion.

  • Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the suspension at room temperature.[1] An effervescence of gas (SO₂ or CO₂/CO) will be observed.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (i.e., the solid acid has been consumed and gas evolution ceases).[1]

  • Isolation: Remove the excess chlorinating agent and solvent under reduced pressure. The crude 4-(methylamino)-3-nitrobenzoyl chloride is often obtained as a solid and can be used in the next step without further purification.[1]

Detailed Experimental Protocol: Synthesis of N-Substituted Benzamides

This final step is a classic nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Reaction Setup: Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask equipped with a stir bar.[10]

  • Amine Addition: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent side reactions. Add the desired amine (e.g., an aqueous solution of ammonia for the primary amide, or a solution of a primary/secondary amine for N-substituted derivatives) dropwise to the stirred acyl chloride solution.[1] An excess of the amine is often used to neutralize the HCl byproduct that is formed.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature until completion.

  • Work-up: Wash the reaction mixture with water to remove amine hydrochlorides and any unreacted amine. Separate the organic layer.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[1] The product can be further purified by recrystallization or column chromatography on silica gel if necessary.[1]

Core Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate for constructing more elaborate molecular frameworks. Its true potential is unlocked in the steps following its synthesis.

A Versatile Intermediate for Heterocyclic Scaffolds

The most powerful application of this scaffold involves the chemical reduction of the nitro group. This transformation converts the molecule into 3-amino-4-(methylamino)benzamide, a stable ortho-diamine derivative.

The Reduction Step: This reduction is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or using reducing agents like iron in acetic acid (Fe/CH₃COOH).[3] The choice of method can depend on the scale of the synthesis and the presence of other functional groups.[3]

Cyclization to Benzimidazoles: The resulting ortho-diamine is a classic precursor for the synthesis of benzimidazoles. By reacting the diamine with various electrophiles (such as aldehydes, carboxylic acids, or their derivatives), a five-membered imidazole ring is fused onto the benzene ring. This is a cornerstone reaction in medicinal chemistry, as the benzimidazole core is present in numerous FDA-approved drugs.[4] This strategy is used in the synthesis of intermediates for the anticoagulant drug Dabigatran.[1][3]

Transformation_Workflow A This compound B 3-Amino-4-(methylamino)benzamide (ortho-Diamine) A->B  Reduction  (e.g., H₂, Pd/C)   C Benzimidazole Scaffold B->C  Cyclization  (e.g., + Aldehyde/Acid)  

Key transformation of the nitrobenzamide into a benzimidazole scaffold.
Building Libraries for Structure-Activity Relationship (SAR) Studies

The synthetic route, particularly the final amidation step, is highly modular. By reacting the common intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, with a wide array of different primary and secondary amines, a large and diverse library of N-substituted benzamide derivatives can be rapidly synthesized.[1] This approach is fundamental in the early stages of drug discovery for exploring structure-activity relationships (SAR). Researchers can systematically modify the "R" group on the amide nitrogen and screen the resulting library of compounds for biological activity, allowing them to identify key structural features that enhance potency, selectivity, or pharmacokinetic properties.[1]

The Nitro Group: A Latent Effector in Drug Design

While this compound is primarily used as a synthetic intermediate, the nitroaromatic scaffold itself is of significant interest in medicinal chemistry, particularly in oncology.

Bioreductive Activation in Hypoxic Tumors

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This unique microenvironment can be exploited for targeted drug delivery using "hypoxia-activated prodrugs" (HAPs).[11][12] Nitroaromatic compounds are a major class of HAPs. The mechanism relies on the presence of endogenous nitroreductase enzymes, which are overexpressed in many cancer cells and are highly active under hypoxic conditions.[11]

In well-oxygenated (normoxic) cells, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can rapidly re-oxidize the resulting radical anion, preventing further reduction and keeping the drug in its inactive prodrug form. However, in the absence of oxygen, the reduction can proceed through the nitroso and hydroxylamine intermediates to form a highly reactive or cytotoxic amine metabolite, which then exerts a therapeutic effect locally within the tumor.[11]

Bioreduction_Mechanism cluster_0 Hypoxic Tumor Cell cluster_1 Normoxic (Healthy) Cell Prodrug Ar-NO₂ (Inactive Prodrug) Radical Ar-NO₂⁻˙ (Radical Anion) Prodrug->Radical  Nitroreductase  +1e⁻ Cytotoxic Ar-NHOH / Ar-NH₂ (Cytotoxic Species) Radical->Cytotoxic  Further Reduction  (No O₂) Prodrug_N Ar-NO₂ (Inactive Prodrug) Radical_N Ar-NO₂⁻˙ (Radical Anion) Prodrug_N->Radical_N  Nitroreductase  +1e⁻ Radical_N->Prodrug_N  O₂ (Oxygen)  -1e⁻ (Futile Cycling)

Mechanism of hypoxia-activated nitroaromatic prodrugs.
Mechanism of Action of Related Nitrobenzamides

A compelling example of this principle is seen with 4-iodo-3-nitrobenzamide (INO₂BA), a structural analog. Studies have shown that INO₂BA acts as a prodrug that is selectively toxic to tumorigenic cells.[13] In these cells, the prodrug is enzymatically reduced to its nitroso derivative, which then covalently binds to and inactivates the critical glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[13] This leads to an inhibition of glycolysis and ultimately triggers a necrotic cell death pathway. This selective action highlights the therapeutic potential of the nitrobenzamide core as a bioreductive warhead, a concept that can be applied to derivatives of this compound.

Conclusion and Future Perspectives

This compound is a testament to the strategic importance of well-designed intermediates in medicinal chemistry. Its straightforward and high-yielding synthesis makes it an accessible and valuable starting point for complex molecular construction. The true elegance of this molecule lies in the latent functionality of its nitro group, which serves as a masked amine, enabling the efficient synthesis of privileged heterocyclic scaffolds like benzimidazoles.

Furthermore, the inherent properties of the nitroaromatic core open up exciting possibilities for its use in developing hypoxia-activated prodrugs, a promising strategy for targeted cancer therapy. Future research will likely continue to leverage the robust synthetic pathways involving this intermediate to create novel libraries of compounds for screening against a wide range of therapeutic targets, solidifying the role of this compound as a cornerstone building block in the modern drug discovery pipeline.

References

[1] BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

[4] CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). Retrieved from

[7] BenchChem. (n.d.). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Retrieved from

[9] Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Retrieved from

[14] PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

[3] WO 2013/150545 A2. (2013). Retrieved from

[2] CymitQuimica. (n.d.). CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from

[5] BLD Pharm. (n.d.). 41263-66-5|this compound. Retrieved from

[8] ChemScene. (n.d.). 41263-66-5 | this compound. Retrieved from

[13] Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. (2002). Biochemical Pharmacology. Retrieved from

[6] ChemicalBook. (n.d.). This compound CAS#: 41263-66-5. Retrieved from

[11] Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Molecules. Retrieved from

[12] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Molecules. Retrieved from

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History and Development of Nitrobenzamide Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The Dual Nature of the Scaffold

Nitrobenzamides occupy a unique and often paradoxical niche in pharmaceutical history. Traditionally viewed by process chemists merely as synthetic intermediates —stable, electron-deficient precursors destined for reduction to anilines—they have periodically re-emerged as active pharmacophores (prodrugs) in their own right.

From the early days of dye chemistry to the controversial rise and fall of Iniparib (BSI-201) in oncology, and the current success of DprE1 inhibitors in tuberculosis, the nitrobenzamide moiety is defined by its reactivity. It serves as an electrophilic "warhead" capable of metabolic activation to nitroso species, or as a "masking group" for amines in complex multi-step syntheses.

This guide analyzes the development of nitrobenzamides, dissecting their mechanistic roles, synthetic protocols, and the critical safety considerations required when handling these energetic signaling motifs.

Historical Evolution & Therapeutic Classes

The utility of nitrobenzamides has evolved through three distinct phases:

Phase I: The Synthetic Intermediate (1900s–1980s)

Initially, nitrobenzamides were primarily utilized in the dye industry and early sulfonamide synthesis. The strong electron-withdrawing nature of the nitro group (


) at the meta or para position activates the benzene ring, facilitating Nucleophilic Aromatic Substitution (

) reactions that would be difficult on electron-rich rings.
  • Key Utility: Precursors to aminobenzamides (e.g., procainamide analogs) via selective reduction (Fe/HCl or catalytic hydrogenation).

Phase II: The "Zinc Ejectors" (1990s – HIV Research)

In the 1990s, researchers identified 3-nitrosobenzamide (NOBA) as a potent anti-retroviral agent.

  • Mechanism: The compound targets the NCp7 nucleocapsid protein of HIV.[1][2] The highly reactive nitroso intermediate (formed via reduction) covalently modifies the cysteine residues of the zinc finger motifs (

    
    ).
    
  • Outcome: This modification causes the ejection of the Zinc ion (

    
    ), destabilizing the protein and preventing viral replication.[1] This class became known as "Zinc Ejectors."
    
Phase III: The Metabolic Warheads (2000s – Oncology & TB)
  • Oncology (Iniparib): 4-iodo-3-nitrobenzamide was developed as a PARP1 inhibitor.[3] While it failed in Phase III trials for Triple-Negative Breast Cancer (TNBC), it taught the field a valuable lesson: Iniparib was not a classic catalytic inhibitor but a non-selective covalent modifier . Its nitro group was metabolically reduced to a nitroso species that attacked surface cysteines on various proteins.

  • Tuberculosis (DNBs & BTZs): Conversely, in TB research, this reactivity was harnessed successfully. Dinitrobenzamides (DNBs) act as suicide inhibitors of the enzyme DprE1 . The nitro group is specifically reduced by the bacterial enzyme's FAD cofactor to a nitroso species, which then forms a specific covalent bond with Cys387, killing the bacterium.

Mechanistic Pathways: The "Nitro-Switch"

The biological activity of nitrobenzamides is almost exclusively governed by the metabolic fate of the nitro group.

Figure 1: Metabolic Activation Pathway of Nitrobenzamides This diagram illustrates the critical reduction steps that transform the inert nitro precursor into the reactive nitroso warhead.

MetabolicActivation Prodrug Nitrobenzamide (Prodrug / Inert) NitroRadical Nitro Radical Anion (R-NO2•-) Prodrug->NitroRadical 1e- Reduction (Nitroreductase/FAD) Nitroso Nitroso Intermediate (R-N=O) *HIGHLY REACTIVE* NitroRadical->Nitroso Disproportionation Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Adduct Covalent Protein Adduct (S-linked) Nitroso->Adduct + Cysteine (Protein-SH) (Zinc Ejection / DprE1 Inhibition) Amine Aminobenzamide (Inactive Metabolite) Hydroxylamine->Amine Reduction

Caption: The metabolic cascade of nitrobenzamides. The Nitroso species is the obligate electrophile responsible for pharmacological activity (e.g., in TB drugs) or toxicity.

Technical Protocol: Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide

This protocol describes the synthesis of a key intermediate often used in the preparation of benzimidazole scaffolds. It demonstrates the Nucleophilic Acyl Substitution followed by


  (if starting from chloronitrobenzoic acid) or direct amidation.

Target Compound: N-methyl-4-(methylamino)-3-nitrobenzamide CAS: 41263-72-3 Role: Intermediate for benzimidazole-based anticoagulants (e.g., Dabigatran analogs).

Methodology

Step 1: Acid Chloride Formation

  • Reagents: 4-(methylamino)-3-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , excess), DMF (catalytic).
    
  • Setup: Dry round-bottom flask, reflux condenser, inert atmosphere (

    
    ).
    
  • Procedure:

    • Suspend the acid in dry toluene or DCM.

    • Add

      
       (1.5–2.0 eq) and 2 drops of DMF.
      
    • Reflux for 2–3 hours until gas evolution (

      
      ) ceases and the solution clarifies.
      
    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Critical: Do not overheat; nitro-acid chlorides can be thermally unstable.
      

Step 2: Amidation (Schotten-Baumann Conditions)

  • Reagents: Crude Acid Chloride (from Step 1), Methylamine (2.0 eq, or excess as aqueous solution), DCM or THF.

  • Procedure:

    • Dissolve crude acid chloride in dry DCM (

      
      ).
      
    • Add Methylamine solution dropwise.[4] Caution: Exothermic reaction.[4]

    • Stir at room temperature for 2 hours.

    • Monitor: Check completion via TLC (EtOAc:Hexane 1:1).

Step 3: Purification

  • Wash: Water (

    
    ), Saturated 
    
    
    
    (
    
    
    ), Brine (
    
    
    ).
  • Dry: Anhydrous

    
    .
    
  • Recrystallization: Ethanol/Water is typically sufficient for nitrobenzamides, yielding yellow crystalline solids.

Quantitative Data Summary
ParameterValue / ConditionNote
Yield 85 – 92%High efficiency typical of acyl chloride pathways.
Melting Point 198 – 202°CSharp melting point indicates high purity.
Appearance Yellow Crystalline SolidColor due to

transition of nitro group.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water facilitates workup.
Safety & Toxicology: The "Structural Alert"

Working with nitrobenzamides requires strict adherence to safety protocols due to two primary risks:

  • Explosivity/Energetics:

    • Polynitro compounds (e.g., dinitrobenzamides) have positive oxygen balances and can be shock-sensitive.

    • Rule of Thumb: Calculate the Carbon/Nitro ratio. Compounds with

      
       require specific energetic testing (DSC/ARC) before scale-up.
      
  • Mutagenicity (Ames Positive):

    • Nitroaromatics are classic "structural alerts" in drug discovery.

    • Mechanism: Metabolic reduction to hydroxylamines (

      
      ) can lead to DNA intercalation and guanine alkylation.
      
    • Mitigation: In modern drug design (like anti-TB agents), this risk is managed by ensuring the drug is only activated by bacterial enzymes (selectivity) or by using the scaffold only as a transient synthetic intermediate that is fully reduced to the amine (removing the mutagenic risk) before the final drug product.

Visualization of Synthetic Workflow

Figure 2: Synthesis of Substituted Benzamides via Nitro-Intermediates A logical flow for generating library diversity using the nitrobenzamide scaffold.

SynthesisWorkflow Start Starting Material (4-chloro-3-nitrobenzoic acid) Step1 Step 1: Nucleophilic Substitution (SnAr) (Reagent: R-NH2) Start->Step1 Intermediate1 Intermediate A (4-amino-substituted-3-nitrobenzoic acid) Step1->Intermediate1 Step2 Step 2: Acid Activation (SOCl2 or HATU) Intermediate1->Step2 Intermediate2 Activated Ester / Acid Chloride Step2->Intermediate2 Step3 Step 3: Amide Coupling (Reagent: R'-NH2) Intermediate2->Step3 ProductNitro Nitrobenzamide Scaffold (Library Diversity Point) Step3->ProductNitro Step4 Step 4: Nitro Reduction (Fe/HCl or H2/Pd) ProductNitro->Step4 Optional Reduction FinalProduct Aminobenzamide (Precursor for Cyclization) Step4->FinalProduct

Caption: Modular synthetic workflow. The nitro group activates the ring for Step 1 (SnAr) before serving as a masked amine for Step 4.

References
  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

  • O'Connor, M. J., et al. (2011). Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin.[3] The Oncologist. Retrieved from

  • Rice, W. G., et al. (1993). The site of antiviral action of 3-nitrosobenzamide on the infectivity process of human immunodeficiency virus. Proc Natl Acad Sci U S A. Retrieved from

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Contextual grounding for DprE1 mechanism).
  • National Toxicology Program. (1992).[6][7] Toxicity Report: 2-Nitrobenzamide. NIH PubChem. Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the anticipated solubility profile of 4-(Methylamino)-3-nitrobenzamide, a compound of interest in contemporary drug discovery and development. In the absence of extensive published empirical data, this document establishes a theoretical framework for understanding its solubility in aqueous and organic media. This is achieved through an in-depth analysis of its molecular structure, relevant physicochemical parameters, and by drawing parallels with structurally analogous compounds. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the systematic determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate robust and reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory to clinical application. It directly impacts key pharmacokinetic processes including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's solubility in various media is therefore not merely an academic exercise, but a fundamental prerequisite for effective formulation development, predicting in vivo behavior, and ensuring optimal therapeutic efficacy. This guide focuses on this compound, a molecule with potential pharmacological applications, and aims to provide a comprehensive understanding of its likely solubility characteristics.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses a complex interplay of functional groups that dictate its interaction with different solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Methylamino)-3-nitrobenzoic acid
CAS Number 41263-66-5[1]41263-74-5[2]
Molecular Formula C₈H₉N₃O₃[1]C₈H₈N₂O₄[2]
Molecular Weight 195.18 g/mol [1]196.16 g/mol [2]
Predicted Boiling Point 347.1±32.0 °C[1]393.7±37.0 °C[2]
Predicted Density 1.399±0.06 g/cm³[1]1.472±0.06 g/cm³[2]
Predicted pKa 15.74±0.50[1]4.28±0.10[2]
Calculated logP 0.7354[3]1.54[2]
Hydrogen Bond Donors 2[3]2[4]
Hydrogen Bond Acceptors 4[3]4[4]
Known Solubility Data not availableSoluble in DMSO and Methanol[2][5][6]
Analysis of Functional Groups and Their Influence on Solubility
  • Benzamide Core: The central benzamide structure contributes to both polarity, through the amide linkage, and non-polarity, via the aromatic ring. Amides can act as both hydrogen bond donors and acceptors, which generally promotes solubility in polar protic solvents.

  • Methylamino Group (-NHCH₃): This secondary amine group can act as a hydrogen bond donor and acceptor, enhancing interactions with polar solvents.

  • Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group can participate in dipole-dipole interactions and may act as a hydrogen bond acceptor. This group is known to influence the electronic distribution of the entire molecule.

  • N-Methyl Amide (-C(=O)NHCH₃): The secondary amide provides a hydrogen bond donor and acceptor site, contributing to potential solubility in protic solvents.

Theoretical Solubility Profile

Based on the molecular structure and the properties of its constituent functional groups, a theoretical solubility profile for this compound can be postulated.

Aqueous Solubility

The presence of multiple hydrogen bond donors and acceptors suggests that this compound should exhibit some degree of aqueous solubility. However, the aromatic ring introduces a hydrophobic character that will limit its solubility in water. The predicted pKa of ~15.74 for the amide proton suggests that this group is not readily ionizable under physiological pH conditions. The methylamino group's basicity would be influenced by the electron-withdrawing nitro group, likely resulting in a low pKa, meaning it would be predominantly in its neutral form in the physiological pH range of 1 to 8. Therefore, significant pH-dependent solubility is not anticipated.

Solubility in Organic Solvents
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the compound's ability to form hydrogen bonds, it is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol. The structurally similar precursor, 4-(Methylamino)-3-nitrobenzoic acid, is known to be soluble in methanol.[2][5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): The polar nature of the nitro and amide groups suggests good solubility in polar aprotic solvents such as DMSO and acetone. The precursor acid is also soluble in DMSO.[2][6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the nitro and amide functionalities, predicts poor solubility in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

To move from a theoretical to an empirical understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocols for determining both thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Stock Solutions and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

    • Add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Calculation:

    • Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the supernatant.

    • Multiply this concentration by the dilution factor to obtain the thermodynamic solubility in the test solvent.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solution & Calibration Standards hplc HPLC Analysis prep_stock->hplc weigh_compound Weigh Excess Compound add_solvent Add Solvent weigh_compound->add_solvent shake Shake at Constant Temperature (24-48h) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated DMSO stock into an aqueous buffer. This is a high-throughput method commonly used in early drug discovery.[8][9]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound (dissolved in DMSO at a high concentration, e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent or for use with a nephelometer)

  • Automated liquid handler (recommended)

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Protocol:

  • Plate Preparation:

    • Using an automated liquid handler, perform serial dilutions of the concentrated DMSO stock of this compound directly in the microplate.

    • In separate wells, prepare a set of standards and blanks.

  • Addition of Aqueous Buffer:

    • Rapidly add the aqueous buffer to all wells containing the DMSO solutions of the compound. This will induce precipitation in wells where the concentration exceeds the kinetic solubility.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from the precipitate.

  • Data Analysis:

    • Plot the measured turbidity/absorbance against the compound concentration.

    • The concentration at which a significant increase in turbidity/absorbance is observed is determined as the kinetic solubility.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_precipitation Precipitation cluster_analysis Analysis serial_dilute Serial Dilution of DMSO Stock in Microplate add_buffer Add Aqueous Buffer serial_dilute->add_buffer incubate Incubate at Room Temperature (1-2h) add_buffer->incubate measure_turbidity Measure Turbidity (Nephelometry) incubate->measure_turbidity determine_solubility Determine Concentration at Precipitation measure_turbidity->determine_solubility

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While empirical data for the solubility of this compound is not yet widely available, a comprehensive theoretical profile can be constructed based on its molecular structure and the known properties of its functional groups. This guide provides a robust framework for understanding its likely behavior in both aqueous and organic solvents. The detailed experimental protocols for determining thermodynamic and kinetic solubility offer a clear path for researchers to generate the precise, high-quality data necessary to advance their drug development programs. The systematic application of these methodologies will be crucial in fully elucidating the solubility profile of this promising compound.

References

  • PubChem. N-methyl-4-(methylamino)-3-nitrobenzamide. [Link]

  • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • BioCrick. 4-Methylamino-3-nitrobenzoic acid | CAS:41263-74-5. [Link]

  • ResearchGate. Experimental 17 and correlated solubility data of Benzamide in supercritical CO2. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • EPA. 4-[(3-nitrophenyl)methylamino]benzoic acid Properties. [Link]

  • IndiaMART. Solid Industrial Grade 4 -Methylamino-3-Nitrobenzoic Acid, For Dyes, 99%. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

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Role of 4-(Methylamino)-3-nitrobenzamide as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 4-(Methylamino)-3-nitrobenzamide as a Precursor in Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in contemporary organic synthesis. We will delve into its synthesis, physicochemical properties, and, most critically, its versatile applications as a precursor in constructing complex molecular architectures, particularly within the pharmaceutical landscape. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the strategic utilization of this compound. We will explore key transformations, such as nitro group reduction and subsequent cyclization reactions, that unlock a diverse range of heterocyclic scaffolds. The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound whose value in organic synthesis is derived from its unique trifunctional nature. The molecule incorporates a primary amide, a secondary amine (methylamino), and a nitro group, all strategically positioned on a benzene ring. This arrangement of functional groups, with their distinct electronic properties and reactivity, makes it a highly valuable and versatile building block.

The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and serves as a latent amino group, which can be unmasked through reduction at a strategic point in a synthetic sequence. The presence of the methylamino and amide functionalities provides handles for further elaboration and cyclization, enabling the efficient construction of complex heterocyclic systems. Consequently, this compound is a key intermediate in the synthesis of a variety of biologically active molecules, including those with applications as anti-cancer, anti-viral, and anti-inflammatory agents.[1] Its derivatives are particularly prominent in the development of treatments for conditions like diabetes, hypertension, and immune disorders.[2][3]

Physicochemical Properties and Synthesis

A thorough understanding of the properties of this compound and its common precursors is essential for its effective use in synthesis.

Data Summary
PropertyThis compound4-(Methylamino)-3-nitrobenzoic Acid
CAS Number 41263-66-5[4][5]41263-74-5[6][7]
Molecular Formula C₈H₉N₃O₃[4][5]C₈H₈N₂O₄[6][7]
Molecular Weight 195.18 g/mol [4]196.16 g/mol [7]
Physical State SolidYellow Solid[8]
Synthesis of the Precursor

The synthesis of this compound typically begins with the preparation of its corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, from readily available starting materials. A common and industrially viable method starts from 4-chloro-3-nitrobenzoic acid.[3][6]

The key transformation in this initial step is a nucleophilic aromatic substitution reaction. The methylamino group displaces the chloro substituent on the aromatic ring. The reaction is typically heated to reflux in an aqueous solution of methylamine to drive it to completion.[1]

Following the formation of 4-(methylamino)-3-nitrobenzoic acid, the next step involves converting the carboxylic acid to the primary amide. This can be achieved through various amidation methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] This highly reactive intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, can then readily react with an amine to form the desired amide.[1]

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic Acid B 4-(Methylamino)-3-nitrobenzoic Acid A->B aq. MeNH2, Reflux C 4-(Methylamino)-3-nitrobenzoyl Chloride B->C SOCl2 or (COCl)2 D This compound C->D Ammonia Source (e.g., NH4OH)

Caption: General synthetic workflow for this compound.

Core Utility in Organic Synthesis: A Multifunctional Linchpin

The true synthetic power of this compound lies in the sequential or concurrent manipulation of its three key functional groups.

The Nitro Group: A Masked Amine for Heterocycle Formation

The most critical transformation of this precursor is the reduction of the nitro group to a primary amine. This reaction uncovers a 1,2-diamine scaffold (specifically, a 3,4-diamino-N-methylbenzamide structure after N-methylation of the amide, or similar diamine structures). This resulting ortho-diamine is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems.

Common reducing agents for this transformation include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

  • Metal-based Reductions: Utilizing metals such as tin (Sn), iron (Fe), or zinc (Zn) in acidic media.

  • Transfer Hydrogenation: Employing reagents like hydrazine in the presence of a catalyst.

  • Modern Methods: Newer, milder methods using reagents like sodium borohydride under specific conditions or diboron compounds are also effective and offer good functional group tolerance.[9]

Once the nitro group is reduced, the resulting 4-(methylamino)-3-aminobenzamide (or its derivatives) is primed for cyclization reactions. For instance, reaction with carboxylic acids or their derivatives leads to the formation of the benzimidazole ring system.[3] This heterocyclic motif is a cornerstone of many pharmaceuticals due to its ability to mimic biological structures and engage in hydrogen bonding. Benzimidazole derivatives synthesized from this precursor have been investigated for treating a wide array of diseases, including cancer, viral infections, and metabolic disorders.[3]

Key_Transformations cluster_0 Precursor cluster_1 Key Intermediate cluster_2 Core Scaffolds A This compound B 4-(Methylamino)-3-aminobenzamide derivative A->B Nitro Group Reduction (e.g., H2, Pd/C) C Benzimidazoles B->C Cyclization with Carboxylic Acid/Aldehyde D Other Heterocycles (e.g., Triazoles) B->D Further Reactions

Caption: Key synthetic pathways originating from the precursor.

Applications in Drug Discovery: Building Blocks for PARP Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations).[10]

The benzamide portion of the molecule often serves as a key pharmacophore that mimics the nicotinamide moiety of the PARP substrate, NAD+. The rest of the molecule is elaborated to create potent and selective inhibitors. The synthetic flexibility offered by the nitro and methylamino groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of new drug candidates.[1][11]

Experimental Protocols & Methodologies

The following sections provide detailed, actionable protocols for the synthesis and application of these compounds.

Protocol: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

This protocol details the synthesis of a common derivative, N-methyl-4-(methylamino)-3-nitrobenzamide, starting from the corresponding acyl chloride.[2][3]

Materials:

  • 4-(Methylamino)-3-nitrobenzoyl chloride (1.0 mole equivalent)

  • Methylamine (25% aqueous solution, 1.1 mole equivalents)[2][3]

  • Dichloromethane (DCM)[2]

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stir bar, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mole equivalent of 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane (approx. 1.2 L per mole of acyl chloride).[2][3]

  • Amine Addition: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride. An exothermic reaction is expected; maintain a steady addition rate to control the temperature.[2][3]

  • Reaction Monitoring: Stir the reaction mixture for approximately 30 minutes to 1 hour.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities.[2]

  • Phase Separation & Drying: Separate the organic (DCM) layer. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: The crude N-methyl-4-(methylamino)-3-nitrobenzamide can be purified by recrystallization or column chromatography on silica gel if necessary.

Troubleshooting and Causality
ProblemPotential CauseRecommended Solution & Rationale
Low or No Product Yield Hydrolysis of Acyl Chloride: The starting material, 4-(methylamino)-3-nitrobenzoyl chloride, is sensitive to moisture and can hydrolyze back to the carboxylic acid.[12]Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Use a fresh or verified batch of the acyl chloride.[12]
Weak Nucleophile: The amine used for the coupling may be too weak or sterically hindered.The addition of a non-nucleophilic base (e.g., triethylamine) can scavenge the HCl byproduct, preventing protonation of the nucleophile and increasing its effective concentration.[12]
Formation of Side Products Reaction with Trace Water: The most common side product is 4-(methylamino)-3-nitrobenzoic acid from the hydrolysis of the acyl chloride.[12]Rigorously exclude water from the reaction. Use anhydrous solvents and reagents.[12]
High Temperature: Running the reaction at elevated temperatures can sometimes lead to decomposition or unwanted side reactions.Perform the addition of the amine at a lower temperature (e.g., 0 °C) to better control the exotherm and minimize side reactions.[12]

Conclusion

This compound stands out as a precursor of significant strategic value in modern organic synthesis. Its pre-installed functionalities—a reactive nitro group, a secondary amine, and a primary amide—provide a robust platform for the rapid assembly of complex molecular scaffolds. The ability to unmask a diamine functionality via nitro reduction is particularly powerful, paving the way for the construction of benzimidazoles and other heterocycles that are prevalent in medicinal chemistry. Its demonstrated utility in the synthesis of targeted therapeutics, such as PARP inhibitors, underscores its importance to drug development professionals. The methodologies and insights presented in this guide are intended to equip researchers with the knowledge to effectively and efficiently leverage this versatile building block in their synthetic endeavors.

References

  • Benchchem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Benchchem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)
  • Benchchem. Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution.
  • ChemicalBook. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5.
  • ChemScene. 41263-66-5 | this compound.
  • Guidechem. How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
  • RWTH Publications. and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • ChemicalBook. This compound CAS#: 41263-66-5.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

Sources

Methodological & Application

Synthesis of 4-(Methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: A Comprehensive Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzamide via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from 4-chloro-3-nitrobenzamide. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document elucidates the underlying reaction mechanism, offers a meticulously detailed, step-by-step experimental protocol, and provides guidance on product purification, characterization, and safety. The content is structured to empower researchers with both the practical steps and the theoretical understanding necessary for successful and reproducible synthesis.

Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-chloro-3-nitrobenzamide is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring.[1] Instead, the reaction proceeds through a distinct addition-elimination pathway.

Causality Behind the Reaction:

  • Ring Activation : Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles.[2] For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). In 4-chloro-3-nitrobenzamide, the nitro group (-NO₂) is a powerful EWG positioned para to the leaving group (the chloro atom). This positioning is critical as it allows for the delocalization and stabilization of the negative charge that develops during the reaction.[1]

  • Nucleophilic Attack : Methylamine (CH₃NH₂), a potent nucleophile, attacks the carbon atom bearing the chloro leaving group.[3] This initial addition step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Charge Stabilization : The negative charge of the Meisenheimer complex is effectively stabilized through resonance, with the nitro group bearing a significant portion of the charge. This stabilization lowers the activation energy of the intermediate, making its formation feasible.

  • Aromaticity Restoration : The final step involves the elimination of the chloride leaving group, which collapses the intermediate and restores the highly stable aromatic system, yielding the final product.

The overall mechanism is visualized in the diagram below.

Caption: The SNAr Addition-Elimination Mechanism.

Materials and Quantitative Data

Successful synthesis relies on accurate measurements and high-purity reagents. The table below summarizes the key physicochemical properties of the compounds involved in this protocol.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
Starting Material
4-Chloro-3-nitrobenzamide151169-67-4C₇H₅ClN₂O₃200.58Light yellow solid
Reagent
Methylamine (40% in H₂O)74-89-5CH₅N31.06Colorless gas/solution
Product
This compound41263-66-5[4]C₈H₉N₃O₃195.18[4]Yellow solid

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints. It is imperative to perform all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagents and Equipment
  • Reagents : 4-Chloro-3-nitrobenzamide, Methylamine (40% solution in water), Ethanol (Reagent Grade), Deionized Water, Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Hexanes.

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, Buchner funnel and flask, rotary evaporator, beakers, graduated cylinders, Thin Layer Chromatography (TLC) plates (silica gel), and a UV lamp.

Reaction Setup and Execution

Workflow Diagram 2: Experimental Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 4-chloro-3-nitrobenzamide in Ethanol in a round-bottom flask. B 2. Add aqueous Methylamine solution (excess) to the flask. A->B C 3. Heat the mixture to reflux (e.g., ~80-85°C). B->C D 4. Monitor reaction progress via TLC until starting material is consumed. C->D E 5. Cool reaction mixture to room temp. and reduce volume via rotary evaporator. D->E F 6. Add water to precipitate the crude product. E->F G 7. Isolate the solid by vacuum filtration. Wash with cold water. F->G H 8. Recrystallize the crude solid from an Ethanol/Water mixture. G->H I 9. Dry the purified yellow solid under vacuum. H->I J 10. Characterize product: - Melting Point - NMR Spectroscopy - Mass Spectrometry I->J

Caption: A step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g (19.9 mmol, 1.0 eq) of 4-chloro-3-nitrobenzamide in 40 mL of ethanol. Stir until a clear solution is formed.

  • Reagent Addition : To the stirred solution, add 15.5 mL (199 mmol, 10.0 eq) of a 40% aqueous solution of methylamine. The large excess of methylamine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring (Self-Validation) : The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC).

    • Eluent System: A 1:1 mixture of Ethyl Acetate/Hexanes is suitable.

    • Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate. Spot the starting material and the reaction mixture on a TLC plate.

    • Expected Outcome: The reaction is complete when the spot corresponding to the starting material (4-chloro-3-nitrobenzamide) is no longer visible under UV light. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation : Once the reaction is complete, allow the flask to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation : Transfer the concentrated mixture to a beaker and add 50 mL of cold deionized water while stirring. The crude product should precipitate as a yellow solid.

  • Filtration : Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove excess methylamine and other water-soluble impurities.

Purification Protocol
  • Recrystallization : Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Isolation : Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Expected Yield : A typical yield for this synthesis after purification is in the range of 85-95%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point : Determine the melting point of the dried product. A sharp melting point range close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy : The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the amine protons (N-H), and the methyl group protons. The integration of these signals should match the expected proton count.

  • Mass Spectrometry (MS) : Analysis by MS should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (195.18 g/mol ).

Safety and Handling Precautions

Adherence to safety protocols is paramount. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.[5]

  • 4-Chloro-3-nitrobenzamide : May cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • Methylamine : A flammable and corrosive substance that can cause severe skin and eye burns.[8] It is toxic if inhaled. All operations involving concentrated methylamine solutions must be conducted in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[5]

  • Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains on TLC)Insufficient reaction time or temperature. Deactivated methylamine reagent.Extend the reflux time and monitor every hour. Ensure the methylamine solution is fresh and has been stored properly.
Low Yield Product loss during work-up or recrystallization. Inefficient precipitation.Use minimal hot solvent during recrystallization. Ensure the solution is thoroughly cooled before filtration. Add more water or cool for a longer period to maximize precipitation.
Oily Product Instead of Solid Presence of impurities.Re-dissolve the oil in a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and re-attempt precipitation/recrystallization.[9]

References

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzamide via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Methylamino)-3-nitrobenzamide, a valuable intermediate in pharmaceutical and medicinal chemistry. The protocol details a robust method for the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzamide precursor with methylamine. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Significance

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a methylamino group, a nitro group, and a benzamide moiety, provides multiple points for further chemical modification. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine, which can then participate in cyclization or coupling reactions to form complex heterocyclic systems. These scaffolds are prevalent in numerous therapeutic agents.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (methylamine) displaces a leaving group (halide) on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to the leaving group. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

This application note will focus on a direct and efficient SNAr approach to this compound, starting from a readily available 4-halo-3-nitrobenzamide precursor.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved by the reaction of 4-chloro-3-nitrobenzamide with methylamine.

Reaction:

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophilic methylamine attacks the carbon atom bearing the chlorine atom. This ipso-attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the resulting intermediate.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
4-Chloro-3-nitrobenzamide16588-06-0C₇H₅ClN₂O₃200.58Sigma-Aldrich
Methylamine (40% in H₂O)74-89-5CH₅N31.06Fisher Scientific
Ethanol64-17-5C₂H₆O46.07VWR
Deionized Water7732-18-5H₂O18.02In-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Merck
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexane110-54-3C₆H₁₄86.18VWR
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-chloro-3-nitrobenzamide in Ethanol B Add Methylamine solution dropwise at room temp. A->B C Heat to reflux (e.g., 70-80 °C) B->C D Monitor reaction by TLC C->D E Cool to room temp. D->E Reaction Complete F Remove solvent under reduced pressure E->F G Partition between Ethyl Acetate and Water F->G H Wash organic layer with brine G->H I Dry organic layer with anhydrous Na₂SO₄ H->I J Concentrate organic layer I->J K Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane J->K L Collect pure product by filtration K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzamide (1.0 eq, e.g., 5.0 g, 24.9 mmol) in ethanol (50 mL).

  • Addition of Nucleophile: To the stirred solution at room temperature, add a 40% aqueous solution of methylamine (2.5 eq, e.g., 7.2 mL, 62.3 mmol) dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a yellow solid.

    • Collect the purified product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Results and Characterization

PropertyValue
CAS Number 41263-66-5[1][2]
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol [1]
Appearance Yellow Solid
¹H NMR (Expected) δ (ppm): ~8.5 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (br s, 1H, NH₂), ~7.0 (d, 1H, Ar-H), ~3.0 (d, 3H, N-CH₃), ~8.3 (br s, 1H, NH)
¹³C NMR (Expected) δ (ppm): ~168 (C=O), ~148 (C-NO₂), ~145 (C-NHCH₃), ~135, ~130, ~120, ~115 (Ar-C), ~30 (N-CH₃)
IR (Expected, cm⁻¹) ~3400-3200 (N-H stretching), ~1660 (C=O stretching), ~1580 & ~1340 (NO₂ stretching)
Mass Spec (Expected) m/z: 195.06 (M⁺)

Mechanistic Discussion

G A C A->C Nucleophilic Attack B D C->D Elimination of Leaving Group E

Caption: Mechanism of Nucleophilic Aromatic Substitution. (Note: A graphical representation of the chemical structures would be inserted here in a full document).

The key to the success of this SNAr reaction is the strong activation provided by the nitro group. Located ortho to the departing chloride, its powerful electron-withdrawing nature serves two critical functions:

  • Increased Electrophilicity: The nitro group polarizes the aromatic ring, making the carbon atom attached to the chlorine more electrophilic and susceptible to attack by the methylamine nucleophile.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction.

The choice of a polar protic solvent like ethanol can also facilitate the reaction by solvating the ions formed during the reaction.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Chloro-3-nitrobenzamide: May cause skin and serious eye irritation.[3] Avoid inhalation of dust.

  • Methylamine (40% solution): Highly flammable liquid and vapor.[4] It is toxic if inhaled and harmful if swallowed.[5][6] Causes severe skin burns and eye damage.[5][6] It is corrosive to the respiratory tract.[5] Handle with extreme care in a well-ventilated fume hood.

References

  • MATERIAL SAFETY DATA SHEET - METHYLAMINE SOLUTION 40% (For Synthesis) - Oxford. (n.d.). Retrieved from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). Google Patents.
  • N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem. (n.d.). Retrieved from [Link]

Sources

Catalytic reduction of 4-(Methylamino)-3-nitrobenzamide to 3-amino-4-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the catalytic hydrogenation of 4-(Methylamino)-3-nitrobenzamide (1) to 3-amino-4-(methylamino)benzamide (2) . This transformation is a critical intermediate step in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs), such as Telmisartan and Dabigatran etexilate. While chemical reduction methods (e.g., Fe/HCl,


) exist, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard due to its superior atom economy, ease of workup, and high product purity. This guide addresses critical process parameters (CPPs), safety regarding exothermic runaways, and specific handling of the methylamino functionality to prevent catalyst poisoning.

Introduction & Strategic Significance

The reduction of the nitro group in the presence of an amide and a secondary amine requires a chemoselective approach. The target molecule, 3-amino-4-(methylamino)benzamide , serves as an "ortho-diamine" scaffold, which is the direct precursor for cyclization into benzimidazole rings.

Key Challenges in this Transformation:
  • Exothermicity: Nitro group reduction is highly exothermic (

    
    ). Uncontrolled heat release can lead to thermal runaway or the formation of azo/azoxy byproducts.
    
  • Solubility: The nitro-precursor often exhibits poor solubility in alcohols compared to the diamine product, requiring a suspension-to-solution process transition.

  • Intermediate Accumulation: Incomplete reduction can lead to the accumulation of the hydroxylamine intermediate, which is potentially toxic and unstable.

Reaction Mechanism & Chemoselectivity

The reduction proceeds via the Haber-Lukashevich mechanism .[1] It is a heterogeneous surface reaction occurring on the Pd crystallites.

  • Adsorption: Hydrogen dissociates on the Pd surface (

    
    ). The nitro group adsorbs via oxygen atoms.
    
  • Stepwise Reduction:

    • 
       (Nitroso)
      
    • 
       (Hydroxylamine)[2]
      
    • 
       (Amine)
      
  • Desorption: The final amine product desorbs, freeing the active site.

Critical Insight: The reduction of the hydroxylamine to the amine is often the rate-determining step. If the catalyst activity is low or hydrogen pressure drops, the reaction may stall at the hydroxylamine stage.

Mechanism Visualization

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Low H2 Pressure) Amine Product: Diamine (R-NH2) Hydroxyl->Amine + 2H, -H2O (Rate Determining) Hydroxyl->Azoxy

Caption: The stepwise Haber-Lukashevich reduction pathway on a Pd surface. Maintaining high H2 pressure prevents the condensation side-reaction (dotted lines).

Critical Process Parameters (CPPs)

ParameterRecommended RangeScientific Rationale
Catalyst 5-10% Pd/C (50% wet)The "wet" catalyst (50% water) is non-negotiable for safety to prevent ignition of solvent vapors. 10% loading ensures rapid turnover of the hydroxylamine intermediate.
Solvent Methanol (MeOH)High solubility for the diamine product; facilitates H2 mass transfer. Ethanol is a viable green alternative but may require heating for solubility.
Pressure 3 – 5 bar (45-75 psi)Higher pressure increases the concentration of adsorbed hydrogen (

), favoring the kinetic reduction over thermodynamic dimerization.
Temperature 25°C

45°C
Start at RT to manage the initial exotherm. Ramp to 45°C to drive the reaction to completion. Avoid

to prevent amide hydrolysis or methylation side reactions.
Agitation High Shear (>800 rpm)The reaction is often mass-transfer limited (gas-liquid-solid). Vigorous stirring is essential to keep H2 dissolved and catalyst suspended.

Detailed Experimental Protocol (The "Golden Batch")

Materials
  • Substrate: this compound (10.0 g, 51.2 mmol)

  • Catalyst: 10% Pd/C, 50% water wet (1.0 g, 10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade, 100 mL)

  • Reagent: Hydrogen gas (

    
     99.9%)
    
  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave (250 mL)

Step-by-Step Procedure
  • Safety Check: Ensure the autoclave is grounded. Wear anti-static PPE.

  • Loading (Inert Atmosphere):

    • Open the autoclave.

    • Charge the wet Pd/C catalyst first. Note: Always handle wet catalyst; dry Pd/C is pyrophoric.

    • Add the substrate this compound.[3]

    • Gently pour in Methanol (100 mL) down the sides to wash down any solids.

  • Sealing and Purging:

    • Seal the reactor.[1]

    • Nitrogen Purge: Pressurize with

      
       to 5 bar, stir briefly, then vent. Repeat 3 times. This removes oxygen (fire hazard).
      
    • Hydrogen Purge: Pressurize with

      
       to 3 bar, do not stir, then vent to 1 bar. Repeat 2 times.
      
  • Reaction:

    • Pressurize to 4 bar (approx 60 psi) with

      
      .
      
    • Start agitation at 1000 rpm .

    • Observation: The temperature will rise naturally due to the exotherm. Maintain internal temperature

      
       using a cooling jacket if necessary.
      
    • Monitor

      
       uptake. Repressurize if pressure drops below 3 bar.
      
  • Completion:

    • Reaction is typically complete when

      
       consumption ceases (approx. 2–4 hours).
      
    • TLC/HPLC Check: Sample a small aliquot. The yellow nitro compound should be absent; the product is often colorless or pale brown.

  • Workup:

    • Stop agitation. Vent

      
      . Purge with 
      
      
      
      (3 times).
    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not suck the catalyst filter cake dry; keep it wet with water/methanol to prevent ignition.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude diamine.

Quantitative Data Summary
CompoundMW ( g/mol )AppearanceTypical YieldMelting Point
Precursor (Nitro)195.18Yellow PowderN/A258-260°C
Product (Diamine)165.19Off-white Solid92 - 96%188-192°C

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2 Purge) Load Load Reactor: 1. Wet Pd/C 2. Substrate 3. Methanol Start->Load Pressurize Pressurize H2 (4 bar) Start Agitation (1000 rpm) Load->Pressurize React Reaction Phase Exotherm Control (<45°C) Monitor H2 Uptake Pressurize->React Check QC Check (HPLC) Is Nitro < 0.1%? React->Check Check->React No (Extend Time) Filter Filtration (Celite) Remove Catalyst Check->Filter Yes Isolate Evaporation Isolate Solid Product Filter->Isolate

Caption: Operational workflow for the batch hydrogenation process ensuring safety and quality control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningThe diamine product can weakly coordinate to Pd. Increase temperature to 50°C or add 1% acetic acid to protonate the amine (rarely needed).
Hydroxylamine Impurity Low H2 Pressure / Mass TransferIncrease stirring speed (rpm) or H2 pressure. Ensure reactor headspace is not too large (H2 availability).
Colored Product (Red/Pink) Azo formationIndicates "hydrogen starvation" on the catalyst surface. Ensure rapid H2 replenishment and high agitation during the initial fast reaction phase.
Ignition at Filter Dry CatalystCRITICAL SAFETY: Never let the Pd/C cake dry out. Wash with water immediately after filtration.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

  • Srinivas, P., et al. (2013). Process for the preparation of benzimidazole derivatives. WO Patent 2013/150545. Retrieved from

  • RSC Advances. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism. Retrieved from

  • Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions: H2 + Pd/C. Retrieved from

  • Hiden Analytical. (2022). The application of palladium catalysts for the hydrogenation of aromatic nitriles and nitro compounds. Retrieved from

Sources

Technical Guide: 4-(Methylamino)-3-nitrobenzamide in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-(Methylamino)-3-nitrobenzamide (CAS: 41263-66-5) as a high-value intermediate in the synthesis of benzimidazole-based Poly (ADP-ribose) polymerase (PARP) inhibitors.

While first-generation PARP inhibitors like Veliparib utilize a benzimidazole-4-carboxamide core, the benzimidazole-5-carboxamide scaffold derived from this intermediate represents a critical chemical space for next-generation inhibitors and Structure-Activity Relationship (SAR) exploration.

Executive Summary & Chemical Profile

This compound is a regioselective building block used to construct 1-methyl-1H-benzimidazole-5-carboxamide cores. Unlike non-methylated precursors, the pre-installed


-methyl group at the 4-position (relative to the amide) directs cyclization to yield 

-methylated benzimidazoles exclusively, eliminating the need for post-cyclization alkylation and avoiding regioisomeric mixtures (

vs

).
Chemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 41263-66-5
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Function Precursor to 3-amino-4-(methylamino)benzamide (The "Diamine Head")

Synthesis Workflow Overview

The synthesis transforms a chloronitro precursor into a functionalized benzimidazole core in three distinct stages: Nucleophilic Substitution (


) , Nitro Reduction , and Imidization (Cyclization) .

SynthesisWorkflow Start 4-Chloro-3-nitrobenzamide (Starting Material) Inter This compound (Target Intermediate) Start->Inter MeNH2, EtOH 0°C to RT, 95% Diamine 3-Amino-4-(methylamino)benzamide (Unstable Precursor) Inter->Diamine H2, Pd/C or Fe/NH4Cl Product 1-Methyl-2-substituted- benzimidazole-5-carboxamide (PARP Inhibitor Core) Diamine->Product R-CHO or R-COOH Cyclization

Figure 1: Synthetic pathway from precursor to PARP inhibitor core.[1][2][3][4]

Detailed Experimental Protocols

Phase 1: Synthesis of this compound

This step utilizes a Nucleophilic Aromatic Substitution (


). The reaction is exothermic; temperature control is critical to prevent hydrolysis of the amide group.

Reagents:

  • 4-Chloro-3-nitrobenzamide (1.0 eq)

  • Methylamine (40% aqueous solution or 2M in THF) (3.0 eq)

  • Ethanol (Solvent, 10V)

Protocol:

  • Charge a reaction vessel with 4-Chloro-3-nitrobenzamide and Ethanol. Stir to create a suspension.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Add Methylamine solution dropwise over 30 minutes. Note: Maintain internal temperature < 10 °C to minimize side reactions.

  • Warm to Room Temperature (20–25 °C) and stir for 4–6 hours.

    • Monitor: TLC (DCM:MeOH 9:1) should show consumption of the starting material (

      
      ) and appearance of the yellow product (
      
      
      
      ).
  • Quench & Isolate:

    • Pour the reaction mixture into ice-cold water (20V).

    • Stir for 30 minutes to maximize precipitation.

    • Filter the yellow solid.

    • Wash the cake with cold water (2 x 5V) to remove amine salts.

  • Dry in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 90–95%.

Phase 2: Reduction to 3-Amino-4-(methylamino)benzamide

The nitro group is reduced to an amine, creating the vicinal diamine required for the imidazole ring. Caution: The diamine product is oxidation-sensitive (turns dark/purple) and should be used immediately in Phase 3.

Reagents:

  • This compound (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Methanol (20V)

  • Hydrogen Gas (Balloon or 1 atm)

Protocol:

  • Dissolve the nitro-intermediate in Methanol under Nitrogen atmosphere.

  • Add 10% Pd/C carefully (pyrophoric risk).

  • Purge with Hydrogen gas (3 cycles).

  • Stir under

    
     atmosphere at RT for 2–4 hours.
    
    • Endpoint: Solution often changes from bright yellow to colorless/pale pink.

  • Filter through Celite under Nitrogen to remove Pd/C.

  • Concentrate immediately to obtain the crude diamine. Do not store.

Phase 3: Cyclization to Benzimidazole Core (PARP Pharmacophore)

This step constructs the benzimidazole ring. For PARP inhibitors, the C2 position is often substituted with an aryl or cycloalkyl group (e.g., pyrrolidine for Veliparib-like analogs).

Scenario A: Synthesis of the Core (2-Unsubstituted)

  • Reagent: Formic Acid (excess) or Trimethyl Orthoformate.

  • Reflux the crude diamine in Formic acid for 2 hours.

  • Basify with NaOH to precipitate 1-methyl-1H-benzimidazole-5-carboxamide .

Scenario B: Synthesis of PARP Inhibitor Analog (2-Aryl/Alkyl substituted)

  • Reagents: Aryl Aldehyde (1.0 eq) +

    
     (Bisulfite adduct method) OR Carboxylic Acid + Coupling Agent (HATU).
    
  • Protocol (Aldehyde Method):

    • Dissolve crude diamine in Ethanol/Water (3:1).

    • Add Aldehyde (1.0 eq) and Sodium Metabisulfite (1.2 eq).

    • Reflux for 4–8 hours.

    • Cool and adjust pH to ~8 with

      
      .
      
    • Extract with EtOAc.[5]

Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Doublet at ~2.9 ppm (

); Singlets at ~7.3/7.9 ppm (Amide

)
Residual Solvent GC-HeadspaceEtOH < 5000 ppm
Troubleshooting Guide
  • Issue: Low Yield in Phase 1.

    • Cause: Hydrolysis of the amide to the acid (4-(methylamino)-3-nitrobenzoic acid).[6]

    • Solution: Ensure reagents are dry; keep temperature < 25 °C; avoid strong aqueous bases.

  • Issue: Dark Product in Phase 2.

    • Cause: Oxidation of the diamine.

    • Solution: Degas solvents thoroughly. Use "telescoping" synthesis (proceed to Phase 3 without isolating the diamine).

  • Issue: Regioisomer Contamination.

    • Cause: Incomplete methylation or demethylation (rare).

    • Validation: The

      
       signal in NMR is diagnostic. In the final benzimidazole, NOE (Nuclear Overhauser Effect) studies between the 
      
      
      
      and C7-H/C2-R confirm the N1-methyl regiochemistry.

References

  • Preparation of Veliparib and Intermediates. US Patent 10,556,887 B2. (2020). Describes the general chemistry of benzimidazole carboxamide formation for PARP inhibitors.

  • Process for the preparation of benzimidazole derivatives. WO Patent 2013/150545 A2. (2013). Details the synthesis of this compound and its conversion to diamine precursors.

  • Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. CN Patent 104356022 A. (2015). Provides specific reaction conditions for the methylation of the chloronitro precursor.

  • Benzimidazole and Their Derivatives. Encyclopedia MDPI. (2021). Reviews the condensation of phenylenediamines with carboxylic acids to form benzimidazole pharmacophores.[4][7]

Sources

Application Note: Advanced Amide Coupling Strategies Involving 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Ortho-Nitro" Challenge

The scaffold 4-(Methylamino)-3-nitrobenzamide (CAS: 41263-66-5) represents a critical intermediate in the synthesis of bioactive benzimidazoles, including the anticoagulant Dabigatran Etexilate and various kinase inhibitors.[1][2][3]

However, incorporating this moiety via amide coupling presents a distinct bifurcated challenge depending on the vector of synthesis:

  • Vector A (Acylating the Amine): Using the 4-(methylamino) group as a nucleophile to couple with an external carboxylic acid.[3]

  • Vector B (Functionalizing the Amide): Utilizing the benzamide core as a precursor (via hydrolysis or dehydration) or synthesizing the benzamide itself from the corresponding benzoic acid.

The Core Problem: The 3-nitro group exerts a profound electron-withdrawing effect (-I, -M) and steric hindrance on the adjacent 4-methylamino group.[1][3] This renders the amine significantly less nucleophilic than a standard aniline (


 of conjugate acid drops by ~3-4 units).[3] Standard coupling protocols (EDC/NHS, standard HATU/DIPEA) often fail or result in sluggish kinetics and high epimerization of the coupling partner.

This guide details two optimized protocols: Method A (High-Force Acid Chloride) and Method B (Anion-Accelerated HATU), specifically engineered to overcome the electronic deactivation of the nitro-aniline system.[1][3]

Decision Matrix & Reaction Logic

Before selecting a protocol, verify the direction of your coupling using the logic flow below.

ReactionLogic cluster_legend Legend Start Start: this compound Coupling Decision Which Nitrogen is the Nucleophile? Start->Decision PathA The 4-Methylamino Group (Secondary Aniline) Decision->PathA Targeting Core Amine PathB The Benzamide Nitrogen (Primary Amide) Decision->PathB Targeting Amide Side-Chain ChallengeA Challenge: Highly Deactivated by Ortho-Nitro Group PathA->ChallengeA ChallengeB Challenge: Non-Nucleophilic Requires Metal Catalysis PathB->ChallengeB SolutionA1 Protocol 1: Acid Chloride Activation (Steric/Electronic Override) ChallengeA->SolutionA1 SolutionA2 Protocol 2: Anion-Accelerated HATU (Base-Mediated) ChallengeA->SolutionA2 key Red Path = Primary Focus of this Note (Difficult Coupling)

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on the nucleophilic center.

Protocol 1: The "Brute Force" Acid Chloride Method

Best for: Stable carboxylic acid partners; large-scale synthesis where reagent cost is a factor.[1][3]

Mechanistic Rationale

Because the 3-nitro group pulls electron density away from the amine nitrogen, the nucleophile is "cold." We must compensate by using a "hot" electrophile. Converting the carboxylic acid partner to an acid chloride generates a highly reactive species that can overcome the poor nucleophilicity of the aniline.

Materials
  • Nucleophile: this compound (1.0 equiv)[1][3]

  • Electrophile: Carboxylic Acid Partner (1.1 equiv)[3]

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    )[2][3]
  • Base: Pyridine (acts as both solvent and proton scavenger) or DIPEA in DCM.[3]

  • Catalyst: DMF (drops)[2][3]

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid partner (1.1 equiv) in anhydrous DCM (5 mL/mmol).

    • Add catalytic DMF (2-3 drops).[1][3]

    • Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.[3]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours (gas evolution must cease).

    • Critical Step: Evaporate solvent and excess oxalyl chloride completely under vacuum.[3] Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling:

    • In a separate flask, suspend this compound (1.0 equiv) in dry Pyridine (3 mL/mmol) or THF/DIPEA (3.0 equiv).

    • Note: The starting material may not fully dissolve due to the amide group; this is acceptable.

    • Add the acid chloride solution dropwise to the aniline suspension at 0°C.

    • Thermal Drive: If the reaction is sluggish at RT (monitored by LCMS), heat to 60°C for 4-12 hours. The pyridine system tolerates heat well.

  • Work-up:

    • Quench with saturated

      
      .[2]
      
    • Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine), then brine.[3]

    • Dry over

      
       and concentrate.
      

Protocol 2: Anion-Accelerated HATU Coupling

Best for: Chiral carboxylic acids (prone to racemization), acid-sensitive substrates, or when acid chlorides are unstable.[1][3]

Mechanistic Rationale

Standard HATU couplings rely on the neutral amine attacking the activated ester. With nitro-anilines, this attack is too slow.[1][3] The Fix: We use a strong base to deprotonate the secondary amine before coupling. The resulting anide (N-) anion is a powerful nucleophile, restoring reactivity despite the nitro group's deactivation.

Reference Grounding: This approach aligns with "Condition B" logic found in recent kinetic studies of electron-deficient anilines, where deprotonation becomes the rate-determining step unless forced by strong bases like KOtBu or LiHMDS [1].[1]

Materials
  • Coupling Agent: HATU (1.2 equiv)[3]

  • Base: Lithium Bis(trimethylsilyl)amide (LiHMDS) 1.0M in THF (2.0 equiv) - Preferred over KOtBu for milder handling.[3]

  • Solvent: Anhydrous THF or DMF.[3]

Step-by-Step Procedure
  • Activation of Acid:

    • Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) and stir for 5 minutes to form the OAt-active ester.[3]

  • Deprotonation of Nucleophile (The "Anion" Step):

    • In a separate dried flask under Argon, dissolve this compound (1.0 equiv) in anhydrous THF.

    • Cool to -78°C (dry ice/acetone).

    • Add LiHMDS (2.0 equiv) dropwise.[3] The solution will likely turn a deep red/purple (characteristic of nitro-aniline anions).[3]

    • Stir for 15 minutes at -78°C, then warm to 0°C for 10 minutes.

  • Coupling Event:

    • Cool the anion solution back to -20°C.

    • Cannulate the pre-formed HATU-active ester solution (from Step 1) into the anion solution slowly.[3]

    • Allow to warm to RT naturally.

  • Quench:

    • Quench with saturated

      
       solution.
      
    • Note: This method typically reaches completion in <1 hour due to the high energy of the anion.

Quantitative Data & Troubleshooting

Comparative Efficiency Table
ConditionReagentsYield (Typical)Risk Profile
Standard EDC / HOBt / DIPEA< 15%Low yield; recovery of SM common.[1][3]
Standard HATU / DIPEA (RT)30 - 45%Slow; requires excess reagents.[1][3]
Protocol 1 Acid Chloride / Pyridine / 60°C75 - 90% High heat may degrade sensitive acids.[1][3]
Protocol 2 LiHMDS / HATU / -20°C80 - 95% Moisture sensitive; requires strict anhydrous technique.[1][3]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Protocol 1) Acid Chloride hydrolysis.Ensure strict anhydrous conditions.[4] Re-distill oxalyl chloride if old.
Dark Tarry Mixture (Protocol 2) Base concentration too high.Reduce LiHMDS to 1.1 equiv. Ensure temperature is controlled (-78°C addition).
Low Solubility Amide H-bonding.[1][3]Add LiCl (0.5M) to the DMF/THF solution to break H-bond aggregates (chaotropic effect).[3]
Regioselectivity Issues Amide nitrogen reacting.Unlikely with LiHMDS (pKa difference), but if observed, switch to Protocol 1 (steric bulk of Pyridine protects primary amide).[3]

Pathway Visualization: Anion Acceleration

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Coupling SM This compound (Weak Nucleophile) Anion N-Deprotonated Species (Super-Nucleophile) SM->Anion + Base -78°C Base LiHMDS (Strong Base) Product Coupled Amide Product Anion->Product Rapid Attack ActivatedAcid HATU-Activated Acid (Electrophile) ActivatedAcid->Product

Figure 2: Mechanism of Protocol 2.[1][3] Deprotonation converts the deactivated aniline into a highly reactive anion, bypassing the electronic penalty of the nitro group.

References

  • BenchChem. (2025).[2][3][4][5][6] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [3]

  • National Institutes of Health (NIH). (2020).[3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PubMed Central. Retrieved from [3]

  • American Chemical Society (ACS). (2025).[3] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry. Retrieved from [3]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [3]

  • ChemScene. (n.d.).[3] Product Information: this compound.[1][2][3][6][7][8][9] Retrieved from [3]

Sources

Scalable process chemistry for 4-(Methylamino)-3-nitrobenzamide production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 4-(Methylamino)-3-nitrobenzamide

Executive Summary

This application note details a robust, scalable process for the synthesis of This compound , a critical intermediate in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-888). Unlike bench-scale methods that prioritize speed over cost, this protocol focuses on process chemistry principles : atom economy, solvent selection (green chemistry), thermal safety, and impurity rejection.

The optimized route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by an Acyl Chloride Activation and Amidation . This sequence avoids expensive coupling reagents (e.g., HATU, EDC) and minimizes chromatographic purification, achieving an overall yield of >85% with >99% purity (HPLC).

Retrosynthetic Analysis & Strategy

The target molecule features a benzamide core with an electron-withdrawing nitro group ortho to an electron-donating methylamino group.

  • Strategic Disconnection: The amide bond is the most logical final disconnection.

  • Precursor Selection: 4-Chloro-3-nitrobenzoic acid is selected as the starting material due to its commercial availability and the activating effect of the nitro group, which facilitates the SNAr reaction.[1]

  • Route Logic: Performing the SNAr reaction before amidation is preferred. The carboxylic acid moiety provides solubility in aqueous base (allowing a water-based SNAr), while the subsequent nitro-group deactivation prevents side reactions during the acid chloride formation.

Retrosynthesis Target This compound (Target) Inter1 4-(Methylamino)-3-nitrobenzoyl chloride (Activated Intermediate) Target->Inter1 Amidation (NH3) Inter2 4-(Methylamino)-3-nitrobenzoic acid (Stable Intermediate) Inter1->Inter2 Activation (SOCl2) SM 4-Chloro-3-nitrobenzoic acid (Starting Material) Inter2->SM SnAr (MeNH2)

Figure 1: Retrosynthetic strategy prioritizing the SNAr step to utilize aqueous processing.

Detailed Process Protocol

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conversion of 4-Chloro-3-nitrobenzoic acid to 4-(Methylamino)-3-nitrobenzoic acid.[1][2][3][4][5] Chemistry: The ortho-nitro group activates the 4-chloro position for displacement by methylamine. Scale: 1.0 kg Input Basis.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 equiv)

  • Methylamine (40% aq.[4] solution) (3.0 equiv)

  • Water (Process Solvent)

  • Hydrochloric Acid (37%) (for precipitation)

Protocol:

  • Charging: To a jacketed glass-lined reactor, charge Water (5.0 vol) and 4-Chloro-3-nitrobenzoic acid (1.0 kg) . Stir to form a slurry.

  • Reagent Addition: Add Methylamine (40% aq., 1.15 kg) slowly over 60 minutes.

    • Process Control: Reaction is exothermic.[6] Maintain internal temperature

      
       during addition.
      
    • Observation: The slurry will dissolve as the amine salt forms, followed by a color change (yellow to orange/red).

  • Reaction: Heat the mixture to 75–80°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (Target: <0.5% Starting Material).

  • Workup: Cool the reaction mixture to 20°C .

  • Precipitation: Slowly add Conc. HCl to adjust pH to 2.0–3.0.

    • Critical Parameter: Control addition rate to prevent excessive foaming and heat generation. The product will precipitate as a bright yellow solid.

  • Isolation: Filter the solid using a centrifuge or nutsche filter. Wash the cake with Water (3 x 2.0 vol) to remove amine salts.

  • Drying: Dry in a vacuum oven at 55°C until moisture content is <0.5%.

Yield: ~92–95% Purity: >98% (HPLC)

Stage 2: Activation and Amidation

Objective: Conversion of the acid to this compound.[1][3] Chemistry: Formation of the acid chloride followed by quenching with ammonia. Safety Note: The secondary amine (


) is deactivated by the o-nitro group, preventing significant self-reaction with the acid chloride.

Reagents:

  • 4-(Methylamino)-3-nitrobenzoic acid (from Stage 1)[1][3][4][5][7]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Toluene (Solvent)

  • DMF (Catalytic, 0.05 equiv)

  • Ammonium Hydroxide (28% aq) or Ammonia Gas

Protocol:

  • Activation: In a dry reactor under

    
    , suspend Stage 1 Product (1.0 kg)  in Toluene (8.0 vol) .
    
  • Catalyst: Add DMF (0.05 vol) .

  • Chlorination: Add Thionyl Chloride (0.9 kg) dropwise at 20–25°C.

  • Reflux: Heat to 70–75°C for 3 hours.

    • Gas Evolution:

      
       and 
      
      
      
      off-gassing must be scrubbed (NaOH scrubber).
    • Completion: Solution becomes homogeneous.

  • Distillation: Distill off excess

    
     and Toluene under reduced pressure (remove ~3 vol) to ensure removal of unreacted thionyl chloride.
    
  • Amidation (Biphasic): Cool the acyl chloride solution to 0–5°C .

  • Quench: Slowly add the toluene solution to a separate vessel containing Ammonium Hydroxide (28%, 5.0 equiv) stirred at 0–5°C.

    • Alternative: Sparge Ammonia gas into the toluene solution if anhydrous conditions are preferred (yields

      
       byproduct).
      
  • Crystallization: The product precipitates immediately. Stir for 2 hours at 20°C.

  • Isolation: Filter the solid. Wash with Water (to remove inorganic salts) and cold Toluene (to remove organic impurities).

  • Drying: Vacuum dry at 50°C .

Yield: ~88–92% Purity: >99.5% (HPLC)

Process Safety & Scalability Assessment

Thermal Hazards (DSC Data)
  • Nitro Group: The target compound contains a nitro group, which is an energetic functionality.

  • DSC Result: Differential Scanning Calorimetry typically shows an onset of decomposition for this class of compounds around 280–300°C .

  • Recommendation: Maintain process temperatures below 100°C. Ensure reactor jackets have high-limit cutoffs set to 110°C.

Impurity Control Strategy
Impurity TypeOriginControl Strategy
Bis-amide Reaction of acid chloride with product anilineMinimized by the o-nitro deactivation and keeping temperature low during amidation.[1]
Hydrolysis Product Water entering Stage 2Use dry Toluene; Azeotropic drying of Stage 1 product is critical.
Regioisomer Impurity in Starting MaterialSource 4-Chloro-3-nitrobenzoic acid with <0.1% 2-chloro isomer.
Process Flow Diagram (DOT)

ProcessFlow cluster_0 Stage 1: SnAr Reaction cluster_1 Stage 2: Activation & Amidation Reactor1 Reactor 1: 4-Cl-3-NO2-Benzoic Acid + MeNH2 (aq) Filter1 Centrifuge: Isolate Wet Cake Reactor1->Filter1 Precipitate (pH 2) Dryer1 Vacuum Dryer: Remove Water Filter1->Dryer1 Reactor2 Reactor 2: Chlorination (SOCl2/Toluene) Dryer1->Reactor2 Dry Intermediate Scrubber Scrubber: Neutralize SO2/HCl Reactor2->Scrubber Off-gas Reactor3 Reactor 3: Amidation (NH4OH Quench) Reactor2->Reactor3 Acyl Chloride Solution FinalFilter Final Isolation: Wash & Dry Reactor3->FinalFilter Slurry

Figure 2: Process flow diagram illustrating the two-stage synthesis and critical isolation points.[5][6]

Analytical Controls

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro aromatic signature).

  • Retention Times (Approx):

    • 4-Chloro-3-nitrobenzoic acid: ~8.5 min

    • 4-(Methylamino)-3-nitrobenzoic acid: ~7.2 min

    • This compound: ~6.8 min

References

  • Preparation of benzimidazole derivatives. (2015). Justia Patents. Patent EP2834224B1. (Describes the SnAr of 4-chloro-3-nitrobenzoic acid with methylamine). Link

  • Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. (2015). Google Patents. CN104356022A. (Details the acid chloride activation and amidation sequence). Link

  • 4-(Methylamino)-3-nitrobenzoic acid Safety Data Sheet. (2024). TCI Chemicals. (Safety and physical property data). Link

  • Veliparib Intermediate Synthesis. (2002). Journal of Medicinal Chemistry, 45(9), 1757-1766.[8] (Foundational chemistry for the benzamide core synthesis). Link

  • PubChem Compound Summary: this compound. (2025). National Library of Medicine. (Structure and Chemical ID verification). Link

Sources

Application Note: Solvent Selection for the Methylamination of 3-Nitro-4-Chlorobenzamide

[1]

Executive Summary

This application note provides a scientifically grounded guide for the nucleophilic aromatic substitution (

3-nitro-4-chlorobenzamidemethylamine3-nitro-4-(methylamino)benzamide

Idelalisib

While traditional protocols often utilize dichloromethane (DCM) or dipolar aprotic solvents (DMF, DMAc), this guide advocates for an aqueous-alcoholic solvent system . This approach aligns with Green Chemistry principles, simplifies work-up through precipitation, and maintains high reaction rates due to the activating nature of the ortho-nitro group.

Reaction Scope and Mechanism

The Transformation

The reaction involves the displacement of a chloride leaving group by a primary amine (methylamine) on an electron-deficient aromatic ring.

  • Substrate: 3-nitro-4-chlorobenzamide (Activated by the electron-withdrawing nitro group ortho to the leaving group).

  • Reagent: Methylamine (typically 40% w/w aqueous solution).

  • Product: 3-nitro-4-(methylamino)benzamide.[1][2]

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack of methylamine on the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Activation: The nitro group at the 3-position is crucial. It stabilizes the negative charge in the Meisenheimer complex through resonance, significantly lowering the activation energy.

  • Solvent Role: Polar protic solvents (like water and ethanol) can stabilize the leaving group (Cl⁻) and the polar transition state via hydrogen bonding, although they may slightly reduce the nucleophilicity of the amine compared to aprotic solvents. However, the high reactivity of the ortho-nitro substrate makes protic solvents highly effective and operationally superior.

SNAr_MechanismSubstrate3-Nitro-4-ChlorobenzamideComplexMeisenheimer Complex(Resonance Stabilized)Substrate->Complex Nucleophilic Attack(Rate Limiting)Me_NH2Methylamine(Nucleophile)Me_NH2->ComplexProduct3-Nitro-4-(methylamino)benzamideComplex->Product Elimination of Cl-ByproductHCl (Neutralized)Complex->Byproduct

Figure 1: Mechanism of the

Solvent Selection Matrix

The choice of solvent dictates the reaction rate, impurity profile, and isolation method. The following table compares common solvent systems for this specific transformation.

ParameterEthanol / Water (Recommended) Dichloromethane (DCM) DMF / DMSO
Solubility (Substrate) Moderate (increases w/ heat)HighVery High
Reaction Rate Fast (Reflux or 50°C)Moderate (Phase transfer issues)Very Fast
Work-up Method Precipitation (Add water/Cool)Extraction / EvaporationAqueous crash-out (Difficult to dry)
Green Chemistry Excellent (Renewable, low tox)Poor (Chlorinated, volatile)Poor (Reprotoxic, high boiling)
Process Safety Good (Heat capacity of water)Moderate (Volatile)Risk of thermal runaway
Why Ethanol/Water?

While DMF offers the fastest kinetics, it is difficult to remove completely and poses toxicity risks. DCM is standard for acid chloride reactions (Schotten-Baumann) but is suboptimal for

Ethanol/Water

Experimental Protocol

Protocol: Synthesis of 3-Nitro-4-(methylamino)benzamide in Aqueous Ethanol

Objective: To synthesize high-purity 3-nitro-4-(methylamino)benzamide (approx. 10g scale) using a green solvent system.

Materials
  • 3-Nitro-4-chlorobenzamide: 10.0 g (50 mmol)

  • Methylamine (40% aq. solution): 11.6 mL (150 mmol, 3.0 equiv)

  • Ethanol (95% or absolute): 50 mL

  • Water (for quench): 100 mL

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10.0 g of 3-nitro-4-chlorobenzamide and 50 mL of Ethanol . Stir at room temperature. The solid may not fully dissolve initially; this is acceptable.

  • Reagent Addition: Add 11.6 mL of 40% aqueous Methylamine in one portion.

    • Note: The reaction is exothermic.[2] If scaling up (>100g), add methylamine dropwise to control temperature.

  • Reaction: Heat the mixture to 60°C (internal temperature).

    • Observation: The suspension should clear to a yellow/orange solution as the reaction proceeds and the product forms (or a new precipitate may form depending on concentration).

    • Time: Stir for 2–4 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).

  • Quench & Crystallization:

    • Remove the heat source and allow the mixture to cool to room temperature.

    • Slowly add 100 mL of cold water to the reaction mixture with vigorous stirring.

    • Cool the flask in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the yellow solid using a Buchner funnel.

  • Wash: Wash the filter cake with 50 mL of cold water to remove excess methylamine and inorganic salts (Methylamine-HCl).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–95% Appearance: Yellow crystalline solid.[3]

Process_WorkflowStartStart:3-Nitro-4-chlorobenzamide+ EthanolAdd_ReagentAdd aq. Methylamine(3.0 equiv)Start->Add_ReagentReactHeat to 60°C(2-4 Hours)Add_Reagent->ReactQuenchAdd Cold Water& Cool to 0°CReact->QuenchFilterFiltration(Buchner Funnel)Quench->FilterWashWash Cake(Cold Water)Filter->WashDryDry in Vacuum Oven(45°C)Wash->DryEndFinal Product:3-Nitro-4-(methylamino)benzamideDry->End

Figure 2: Process workflow for the aqueous-alcoholic synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product solubility in mother liquorIncrease the ratio of Water:Ethanol during the quench step (up to 3:1). Ensure ice-bath cooling.[4][5]
Incomplete Reaction Insufficient temperature or reagentIncrease temperature to reflux (approx. 78°C) or increase methylamine equivalents to 4.0.
Dark/Tar impurities Overheating or oxidationEnsure inert atmosphere (

) if darkening occurs. Keep temperature below 80°C.
Slow Filtration Fine particle sizeDigest the precipitate (stir at RT for 1 hr after water addition) before cooling to induce crystal growth.

References

  • BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from

  • Gilead Sciences. (2018). A novel strategy for the manufacture of idelalisib. (Context on 3-nitro-4-chloro intermediates). Retrieved from

  • Google Patents. (2014). CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[4][1] (Describes analogous methylamination chemistry). Retrieved from

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide.[5] (General

    
     conditions for nitrobenzamides). Retrieved from 
    

Application Notes and Protocols: 4-(Methylamino)-3-nitrobenzamide as a Scaffold for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: While 4-(Methylamino)-3-nitrobenzamide is not an established antiviral agent, its chemical structure presents a compelling starting point for the development of novel antiviral therapeutics. This document outlines the scientific rationale and detailed protocols for leveraging this benzamide scaffold in a comprehensive antiviral drug discovery program. We focus on its potential as a precursor for inhibitors of host-cell targets, particularly Poly(ADP-ribose) polymerases (PARPs), which are increasingly recognized for their roles in viral replication cycles.[1][2][3] This guide provides researchers with the foundational strategies for library synthesis, high-throughput screening, and mechanism of action studies.

Scientific Rationale: The Benzamide Scaffold in Antiviral Research

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of enzymes due to its ability to form key hydrogen bonds with protein active sites.[4] While direct antiviral applications of this compound are not documented, several lines of evidence support its potential as a starting scaffold:

  • Structural Similarity to Known Bioactive Molecules: Benzamide derivatives have shown antiviral activity against a variety of viruses, including HIV-1 and picornaviruses.[5][6] A study on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects by modulating host factors.[7][8] Furthermore, nitrobenzamide derivatives have been synthesized and screened as potential antiviral agents against viruses like Adenovirus, HSV-1, and SARS-CoV-2.[9][10]

  • Potential as a PARP Inhibitor Precursor: The benzamide core is fundamental to many potent inhibitors of Poly(ADP-ribose) polymerases (PARPs).[4][11][12] PARPs are a family of host enzymes critically involved in cellular processes like DNA repair and immune signaling.[1][2] Several viruses, including influenza, herpesviruses, and coronaviruses, either exploit or are inhibited by PARP activity during their replication cycles.[2][3][13][14] Targeting these host factors represents a promising strategy for developing broad-spectrum antivirals with a higher barrier to resistance.[15][16]

This guide, therefore, proposes a research program to synthesize and evaluate a library of compounds derived from this compound, with a primary focus on identifying novel host-targeting antivirals, potentially acting through PARP inhibition.

Strategic Research Workflow

The proposed research plan follows a logical cascade from chemical synthesis to biological validation. This workflow is designed to efficiently identify and characterize novel antiviral candidates derived from the core scaffold.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Validation & MoA A Scaffold Selection This compound B Protocol 3.1 Focused Library Synthesis A->B C Compound QC & Plating B->C D Protocol 3.2 Cell-Based HTS Assay (e.g., Reporter Virus) C->D Screening Library E Hit Identification (Potency & Toxicity) D->E F Dose-Response & Orthogonal Assays E->F Validated Hits G Protocol 3.3 Mechanism of Action Studies F->G H Lead Candidate G->H

Caption: High-level workflow for antiviral drug discovery.

Detailed Application Protocols

Protocol: Synthesis of a Focused Compound Library

Objective: To generate a diverse library of analogues from the this compound scaffold by modifying key functional groups to explore the structure-activity relationship (SAR).

Causality: The core scaffold has three primary points for diversification: the amide nitrogen, the methylamino group, and the aromatic ring. Modification at these sites allows for systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential affect biological activity. The reduction of the nitro group is a key step, as the resulting amine is a common feature in many bioactive benzamides and a crucial handle for further derivatization.

G cluster_0 Amide (R1) Modification cluster_1 Nitro Group Reduction cluster_2 Amino (R2, R3) Modification A Start: 4-(Methylamino)- 3-nitrobenzamide B Couple with various amines (R1-NH2) A->B Route 1 C Reduce NO2 to NH2 A->C Route 2 B->C D Acylate/Sulfonylate (R2-COCl) C->D E Reductive Amination (R3-CHO) C->E

Caption: Chemical derivatization strategy for library synthesis.

Materials:

  • This compound (starting material)

  • Reducing agents (e.g., SnCl₂, H₂/Pd-C)

  • Various primary and secondary amines (for R1 modification)

  • Various acyl chlorides, sulfonyl chlorides, and aldehydes (for R2/R3 modification)

  • Peptide coupling reagents (e.g., HATU, EDCI/HOBt)

  • Anhydrous solvents (DMF, DCM, THF)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step-by-Step Methodology:

  • Nitro Group Reduction (Key Intermediate): a. Dissolve this compound in ethanol or ethyl acetate. b. Add 10% Palladium on carbon (Pd/C) catalyst. c. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) until TLC or LC-MS analysis confirms complete consumption of the starting material.[17] d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-(methylamino)benzamide. This diamine is a crucial intermediate for further diversification.

  • Diversification at the Amide (R1 position): a. Starting with 4-(Methylamino)-3-nitrobenzoic acid (hydrolyzed from the amide), activate the carboxylic acid using a coupling reagent like HATU in the presence of a base (e.g., DIPEA) in anhydrous DMF. b. Add a diverse selection of primary or secondary amines to the activated acid and stir at room temperature for 8-12 hours. c. Monitor reaction completion by LC-MS. d. Purify the resulting amide derivatives using flash chromatography.

  • Diversification at the 3-Amino Position (R2 position): a. Dissolve the 3-amino-4-(methylamino)benzamide intermediate in anhydrous DCM or THF with a non-nucleophilic base like triethylamine. b. Cool the solution to 0°C and add a variety of acyl chlorides or sulfonyl chlorides dropwise. c. Allow the reaction to warm to room temperature and stir until completion. d. Purify the resulting acylated or sulfonated products.

  • Compound Characterization and Management: a. Confirm the structure of all synthesized compounds using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[18] b. Assess purity by HPLC (target >95%). c. Prepare stock solutions (e.g., 10 mM in DMSO), plate into 96- or 384-well formats, and store at -20°C for use in biological assays.

Protocol: High-Throughput Screening (HTS) for Antiviral Activity

Objective: To rapidly screen the synthesized library to identify "hit" compounds that inhibit viral replication in a cell-based model with minimal cytotoxicity.

Causality: A cell-based assay provides a holistic view of a compound's effect, capturing inhibition at any stage of the viral lifecycle (entry, replication, egress) and simultaneously providing an initial assessment of cytotoxicity.[19][20][21] Using a reporter virus (e.g., expressing luciferase or GFP) allows for a rapid, quantitative, and automated readout suitable for HTS.[22][23]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., A549 for Influenza, Vero E6 for SARS-CoV-2, HEK293T for lentiviral models).[24]

  • Reporter virus stock of known titer.

  • Synthesized compound library plated in 384-well format.

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • Reporter gene substrate (e.g., Luciferin for luciferase).

  • Automated liquid handlers and plate readers.

Step-by-Step Methodology:

  • Cell Seeding: a. Using an automated dispenser, seed host cells into 384-well, clear-bottom, white-walled plates at a pre-optimized density to achieve ~80-90% confluency at the time of assay readout. b. Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Dosing: a. Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). b. Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. Also include wells for vehicle control (DMSO) and positive control drug.

  • Viral Infection: a. Dilute the reporter virus stock in the appropriate medium to a pre-determined multiplicity of infection (MOI) that yields a robust signal-to-background ratio. b. Add the diluted virus to all wells except for mock-infected controls. c. Incubate the plates for a duration corresponding to one or two replication cycles (e.g., 24-48 hours).[24]

  • Assay Readout: a. Cytotoxicity Assessment: Add a cell viability reagent (e.g., resazurin) and incubate as per the manufacturer's instructions. Read fluorescence on a plate reader. This measures the health of the cells in the presence of the compound. b. Antiviral Activity Assessment: Add the appropriate reporter substrate (e.g., luciferase substrate) and measure luminescence on a plate reader. This measures the extent of viral replication.

  • Data Analysis and Hit Selection: a. Normalize the data: Antiviral activity (% Inhibition) relative to vehicle controls (0%) and positive controls (100%). Cytotoxicity (% Viability) relative to vehicle controls (100%). b. Plot % Inhibition vs. % Viability for all compounds. c. Select "hits" as compounds that show significant viral inhibition (e.g., >50%) with minimal cytotoxicity (e.g., >80% viability).

Table 1: Representative HTS Data Summary

Compound IDScreening Conc. (µM)% Viral Inhibition% Cell ViabilityHit Status
Scaffold-A011085.291.5Hit
Scaffold-A021012.398.2Non-hit
Scaffold-B051095.722.1Cytotoxic
Pos. Control199.199.5-
DMSO0.1%0.0100.0-
Protocol: Mechanism of Action (MoA) Elucidation

Objective: To determine the specific stage of the viral lifecycle inhibited by the hit compounds and to identify the molecular target.

Causality: Understanding the MoA is critical for lead optimization. A time-of-addition assay can broadly pinpoint the inhibited stage (e.g., entry, post-entry, late stage).[21] If a host factor like PARP is hypothesized, a direct enzymatic assay can confirm target engagement and provide quantitative potency data (IC₅₀).

A. Time-of-Addition Assay

  • Experimental Setup: Seed cells as in the HTS protocol. Add the hit compound at various time points relative to the addition of the virus:

    • Pre-treatment: Add compound 2 hours before infection, then wash out. (Tests entry/binding).

    • Co-treatment: Add compound at the same time as the virus. (Tests entry/early stages).

    • Post-treatment: Add compound at different times after infection (e.g., 2, 4, 6, 8 hours post-infection). (Tests post-entry replication/egress).

  • Analysis: After 24-48 hours, measure viral yield (e.g., by reporter activity or qPCR). A loss of inhibitory effect after a certain time point suggests the compound acts on a step prior to that time.[21]

B. PARP Enzymatic Inhibition Assay

  • Principle: This is a biochemical assay that measures the ability of a compound to directly inhibit the catalytic activity of a purified PARP enzyme (e.g., PARP1).

  • Methodology: a. Use a commercial PARP assay kit (typically fluorescence- or chemiluminescence-based). b. In a 384-well plate, combine recombinant PARP1 enzyme, its substrate (histone), and NAD⁺ (the ADP-ribose donor). c. Add the hit compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a known PARP inhibitor (e.g., Olaparib) as a positive control. d. Incubate to allow the PARylation reaction to proceed. e. Add detection reagents that bind to the poly(ADP-ribose) chains formed and generate a signal.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

G cluster_0 Viral Lifecycle cluster_1 Host Cell A Virus Binding & Entry B Genome Replication & Transcription A->B C Assembly & Egress B->C PARP PARP Enzyme B->PARP Virus exploits or is inhibited by PARP activity PAR PAR chains PARP->PAR Consumes NAD NAD+ DNA_Repair DNA Repair/ Immune Signal PAR->DNA_Repair Hit_Compound Hit Compound (Scaffold Derivative) Hit_Compound->B Time-of-Addition suggests inhibition Hit_Compound->PARP Direct Inhibition (IC50 Assay)

Caption: Hypothesized mechanism of action (MoA) targeting a host PARP.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel antiviral agents. The protocols detailed herein provide a comprehensive framework for a rational drug discovery campaign, from initial chemical synthesis to robust biological characterization. By focusing on a host-targeting strategy, specifically the potential inhibition of PARP enzymes, this research program aims to identify broad-spectrum antiviral candidates that may circumvent the common issue of viral drug resistance. Successful identification of potent hit compounds will warrant further lead optimization, pharmacokinetic studies, and in vivo efficacy testing in relevant animal models.

References

  • Mechanisms of action of antiviral drugs. (n.d.). Research Starters: Health & Medicine.
  • The Antiviral Activities of Poly-ADP-Ribose Polymerases. (2021). Viruses.
  • Global remodeling of ADP-ribosylation by PARP1 suppresses influenza A virus infection. (2024).
  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). (2021). PubMed.
  • Role of Poly(ADP-ribose) Polymerase (PARP1) in Viral Infection and its Implication in SARS-CoV-2 Pathogenesis. (n.d.). PubMed.
  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). New Journal of Chemistry.
  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). (2021). Methods and Protocols.
  • What are the mechanisms of action of the antivirals?. (n.d.). Clinical practice guidelines for influenza.
  • PARPs and PARP inhibitors: molecular mechanisms and clinical applications. (2025). Signal Transduction and Targeted Therapy.
  • A review: Mechanism of action of antiviral drugs. (2021).
  • Virus–Host Interplay Between Poly (ADP-Ribose) Polymerase 1 and Oncogenic Gammaherpesviruses. (2022). Frontiers in Microbiology.
  • Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. (n.d.). Journal of Infectious Diseases and Diagnosis.
  • Design and synthesis of new 4-(2- nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (2021).
  • Protocol for Screening Host-Targeting Antivirals (HTAs) Using Human PBMCs and pDCs. (2025). Bio-protocol.
  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020). bioRxiv.
  • Cell-based assays. (n.d.). VirusBank Platform.
  • Fighting Viruses: How Do Antivirals Work?. (n.d.). Caltech Science Exchange.
  • Synthesis and Metabolic Studies of Host-Directed Inhibitors for Antiviral Therapy. (2013). ACS Medicinal Chemistry Letters.
  • Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (n.d.). Antimicrobial Agents and Chemotherapy.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal. 23.[1][19][22]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2023). Journal of Medicinal Chemistry.

  • Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Pyrimidinesulfonamide Scaffolds as New Antiviral Agents and Hsp90α Inhibitors. (2020). ACS Omega.
  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (n.d.). Molecules.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). European Journal of Medicinal Chemistry.
  • Medicinal chemistry strategies toward host targeting antiviral agents. (2020). Medicinal Research Reviews.
  • Structural requirements for potent PARP inhibition. (n.d.). ResearchGate.
  • Systematic Approaches towards the Development of Host-Directed Antiviral Therapeutics. (2011). Viruses.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020).
  • Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1][19][22]Triazin-4-ols. (2021). Chemistry of Heterocyclic Compounds.

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). Drug Design, Development and Therapy.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Medicinal Chemistry.
  • N-methyl-4-(methylamino)-3-nitrobenzamide. (n.d.). PubChem.
  • Potential Antiviral Action of Alkaloids. (2022). Molecules.
  • Antiviral compounds. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylamino)-3-nitrobenzamide

[1]

Case ID: OPT-YIELD-4M3NB Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for SNAr Synthesis

Executive Summary & Reaction Logic

The Challenge: The synthesis of 4-(Methylamino)-3-nitrobenzamide typically proceeds via Nucleophilic Aromatic Substitution (SNAr). While theoretically straightforward, yields often suffer due to three specific failure modes:

  • Volatility of Methylamine: Loss of reagent before conversion is complete.

  • Product Solubility: The product often precipitates during the reaction, trapping unreacted starting material (occlusion).

  • Hydrolysis: The amide functionality (

    
    ) is susceptible to hydrolysis under the basic conditions required for the substitution, converting your target into the corresponding benzoic acid byproduct.
    

The Solution: Our optimized protocol shifts from standard reflux to a pressure-controlled solvothermal method using a high-solubility solvent system that ensures homogeneity until the reaction is quenched.

Optimized Experimental Protocol

Objective: Maximize conversion of 4-chloro-3-nitrobenzamide to this compound while suppressing hydrolysis.

Materials Checklist
  • Substrate: 4-Chloro-3-nitrobenzamide (Purity >97%).

  • Reagent: Methylamine (33% in Ethanol or 40% Aqueous). Note: Ethanolic is preferred to minimize hydrolysis.

  • Solvent: Ethanol (Absolute) or THF.

  • Vessel: Heavy-walled pressure vial (Sealed tube) or Autoclave.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Charge Vessel: Suspend 1.0 eq of 4-Chloro-3-nitrobenzamide in Ethanol (5 mL/mmol).Ethanol is polar enough to stabilize the Meisenheimer intermediate but allows the product to crystallize upon cooling.
2 Reagent Addition: Add 3.0 - 4.0 eq of Methylamine solution.Excess amine acts as both the nucleophile and the base to sponge up the HCl byproduct.
3 Seal & Heat: Seal the vessel.[1] Heat to 80°C for 4–6 hours.Critical Step: Sealing prevents methylamine off-gassing. 80°C overcomes the activation energy of the deactivated ring without scorching the amide.
4 In-Process Control: Check TLC (EtOAc/Hexane 1:1).Look for the disappearance of the less polar chloro-starting material.
5 Workup (Precipitation): Cool to 0°C. Add water (10 mL/mmol) slowly with vigorous stirring.The product is less soluble in water/ethanol mixtures than the impurities. Vigorous stirring prevents occlusion.
6 Isolation: Filter the orange/yellow solid. Wash with cold water (2x) and cold ethanol (1x).Removes ammonium chloride salts and trace hydrolyzed acid byproducts.
7 Drying: Vacuum oven at 45°C.High heat can degrade the nitro group or sublime the solid.

Mechanism & Failure Pathways (Visualization)

The following diagram illustrates the SNAr pathway and the competing hydrolysis side-reaction.

ReactionPathwaycluster_conditionsOptimization ControlStart4-Chloro-3-nitrobenzamideComplexMeisenheimerComplexStart->Complex+ MeNH2(Rate Limiting)Byproduct4-Chloro-3-nitrobenzoic Acid(HYDROLYSIS)Start->Byproduct+ H2O / OH-(Side Reaction)MeNH2Methylamine(Excess)Product4-(Methylamino)-3-nitrobenzamide(TARGET)Complex->Product- HCl(Fast)

Caption: The SNAr mechanism proceeds via a Meisenheimer complex. The red dotted line represents the hydrolysis failure mode caused by water/heat.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Methylamine escaped the vessel.Use a Sealed Tube. If using reflux, the condenser must be at -10°C, or the reaction will stall as the reagent boils off (B.P. of MeNH₂ is -6°C).
Sticky/Gummy Product Impurities (salts) or solvent retention.[2][3]Trituration. Suspend the gum in cold ethanol, sonicate for 10 mins, and filter. Do not attempt to recrystallize immediately.
Product is Acidic Hydrolysis of the amide group.Check pH. Ensure the reaction medium remains basic. Avoid prolonged heating >90°C in aqueous media.
Starting Material in Product "Occlusion" (Product coated the reactant).Dilution. Increase solvent volume to 10 mL/mmol. Ensure vigorous stirring during the precipitation step.
Dark/Tar Formation Thermal decomposition.Oxygen Exclusion. Run the reaction under Nitrogen/Argon. Nitro-aromatics can form radical species in air at high temps.

Decision Tree: Purification Strategy

Use this logic flow to determine the best way to clean up your crude material without losing yield.

PurificationTreeCrudeCrude Solid IsolatedTLCTLC Purity CheckCrude->TLCPureHigh Purity(>95%)TLC->PureSingle SpotImpureImpurities PresentTLC->ImpureMultiple SpotsDoneDry & WeighPure->DoneTypeIdentify Impurity TypeImpure->TypeStartMatUnreacted SM(Non-polar)Type->StartMatHigher RfSaltsAmine Salts(Baseline)Type->SaltsBaseline/StreakAction1Recrystallize:EtOH/Water (9:1)StartMat->Action1Action2Water Wash(Vigorous Stir)Salts->Action2Action1->DoneAction2->Done

Caption: Logic flow for purification. Non-polar impurities require recrystallization; polar salts require water washing.

Frequently Asked Questions (FAQ)

Q: Can I use 4-fluoro-3-nitrobenzamide instead of the chloro- analog? A: Yes. The fluoro- derivative reacts significantly faster (approx. 10-100x) due to the higher electronegativity of fluorine stabilizing the transition state. However, it is significantly more expensive. If you use the fluoro- analog, reduce the temperature to 50°C to prevent bis-substitution.

Q: Why do you recommend ethanolic methylamine over aqueous? A: While aqueous methylamine works, the presence of water at high temperatures increases the rate of amide hydrolysis (converting your amide to an acid). Ethanolic methylamine keeps the water content low, preserving the amide functionality.

Q: My product is bright yellow. Is this normal? A: Yes. Nitro-anilines are deeply colored (yellow to orange) due to the strong "push-pull" electronic conjugation between the electron-donating amine and the electron-withdrawing nitro group.

Q: Scale-up: Can I run this at 100g scale? A: Yes, but manage the exotherm. The reaction with methylamine is exothermic.[4] On a large scale, add the methylamine slowly at 0°C, then slowly ramp to heating. Ensure your vessel is rated for the pressure generated by methylamine gas.

References

  • BenchChem. (2025).[4][1][5] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from 4

  • PrepChem. (n.d.). Synthesis of 4-methylamino-3-nitro-benzophenone (Analogous SNAr methodology). Retrieved from 6

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide (General Amide/Nitrobenzamide handling). Retrieved from 7

  • WuXi Biology. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile (Mechanistic insights on SNAr side reactions). Retrieved from 8

Removing unreacted methylamine from 4-(Methylamino)-3-nitrobenzamide crude product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Methylamino)-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the removal of unreacted methylamine from the crude product. This guide provides in-depth, experience-driven advice to ensure the integrity and purity of your final compound.

Understanding the Challenge: The Persistent Amine

The synthesis of this compound often involves the use of excess methylamine to drive the reaction to completion.[1][2] However, its physical properties—a low boiling point and high water solubility—can make its complete removal from the final product a significant challenge.[3][4] Residual methylamine can interfere with subsequent reaction steps, alter the pharmacological profile of derivatives, and compromise analytical data.

This guide will walk you through common issues and provide robust, validated protocols to address them effectively.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product has a strong fishy or ammonia-like odor. What does this indicate and how do I resolve it?

A: A persistent fishy or ammonia-like odor is a classic indicator of residual methylamine.[3] Due to its volatile nature (boiling point: -6.6 to -6.0 °C), even small amounts can be easily detected by smell.[3]

Root Cause Analysis:

  • Insufficient Aqueous Washing: The high solubility of methylamine in water (1008 g/L at 20 °C) makes aqueous washes a primary method for its removal.[3] If the washing is not thorough, significant amounts can remain.

  • Formation of Methylammonium Salts: Methylamine is a weak base and can react with any acidic species in the reaction mixture to form non-volatile salts.[3] These salts will not be removed by simple evaporation of the solvent.

Recommended Solutions:

  • Enhanced Aqueous Work-up: Instead of a single water wash, perform multiple extractions with deionized water. This leverages the partition coefficient to more effectively draw the methylamine into the aqueous phase.

  • Dilute Acid Wash: A key technique is to wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1-2 M HCl). Methylamine, being basic, will be protonated to form a water-soluble methylammonium salt, which will then partition into the aqueous layer.[5]

    • Causality: The protonation of methylamine (CH₃NH₂) by an acid (like HCl) forms the methylammonium ion (CH₃NH₃⁺). This ion is significantly more polar and, therefore, much more soluble in the aqueous phase than the free base, facilitating its removal from the organic layer.

Q2: After performing a dilute acid wash, my product yield has significantly decreased. What happened and how can I prevent this?

A: A significant drop in yield after an acid wash suggests that your desired product, this compound, may also be exhibiting some basicity and partitioning into the acidic aqueous layer.

Root Cause Analysis:

  • Basicity of the Product: The 4-(methylamino) group on your product can also be protonated by the acid, rendering the product itself more water-soluble.

  • Excessively Strong Acid: Using a high concentration of acid can lead to a greater degree of protonation of your product.

Recommended Solutions:

  • Control the pH: Carefully monitor the pH during the acid wash. A mildly acidic pH (around 4-5) is often sufficient to protonate the more basic methylamine without significantly affecting the less basic aromatic amine of your product.[5]

  • Back-Extraction: After the initial acid wash, you can basify the acidic aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide and then extract it again with an organic solvent (e.g., dichloromethane or ethyl acetate). This will deprotonate your product, making it less water-soluble and allowing it to be recovered in the organic phase.

  • Use a Weaker Acid: Consider using a weaker acid, such as a dilute solution of ammonium chloride, which can be sufficient to sequester the methylamine without strongly protonating the product.

Q3: I've tried aqueous and acid washes, but I still see impurities in my NMR/LC-MS. What are my next steps for achieving high purity?

A: When extractive methods are insufficient, more rigorous purification techniques are necessary. Recrystallization and column chromatography are the gold standards for achieving high purity of solid organic compounds.[6][7]

Recommended Solutions:

  • Recrystallization: This is often the most effective method for purifying crystalline solids.[6] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[8][9]

    • Solvent Selection: Based on the polar nature of this compound, polar protic solvents are a good starting point. An ethanol/water mixture is often a suitable choice for recrystallizing compounds of this type.[1]

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is a powerful alternative.[7]

    • Methodology: Due to the basic nature of the amine groups in your product, it's often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase. This prevents the compound from streaking on the acidic silica gel.[7] A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate in hexane, with ~0.1-1% triethylamine added.

Data & Protocols

For your reference, here is a summary of the physical properties of the key compounds involved.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound195.18[10]Not availableNot availableSoluble in polar organic solvents.[11]
Methylamine31.06[4]-6.3[4]-93[4]Highly soluble in water, ethanol, and ether.[3][12]

Experimental Protocols

Protocol 1: Enhanced Extractive Work-up for Methylamine Removal
  • Initial Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. Repeat this wash two more times, separating the aqueous layer each time.

  • Dilute Acid Wash: Wash the organic layer with 1 M hydrochloric acid (HCl). Monitor the pH of the aqueous layer to ensure it is acidic. Separate the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[1]

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[6]

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until you observe persistent cloudiness. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Visualizing the Workflow

The following diagrams illustrate the logic behind the purification strategies.

Purification_Workflow cluster_extraction Extractive Work-up cluster_crystallization Recrystallization Crude Crude Product in Organic Solvent Aq_Wash Aqueous Wash Crude->Aq_Wash Removes bulk water-soluble impurities Acid_Wash Dilute Acid Wash Aq_Wash->Acid_Wash Protonates methylamine Dry Drying & Concentration Acid_Wash->Dry Partially_Pure Partially Pure Product Dry->Partially_Pure Dissolve Dissolve in Hot Solvent Partially_Pure->Dissolve Cool Slow Cooling Dissolve->Cool Induces crystal formation Filter Vacuum Filtration Cool->Filter Pure Pure Crystalline Product Filter->Pure

Caption: General purification workflow for this compound.

Acid_Wash_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Acidic) Product_Org Product (Ar-NHCH3) Methylamine_Org Methylamine (CH3NH2) Protonated_Methylamine_Aq Methylammonium Ion (CH3NH3+) Methylamine_Org->Protonated_Methylamine_Aq Protonation & Phase Transfer

Caption: Mechanism of methylamine removal via acid wash.

References

  • Methylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Methylamines.
  • Thermopedia. (2011, February 14). METHYLAMINE. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). methylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Inchem.org. (2003, May). ICSC 1483 - METHYLAMINE (40% aqueous solution). Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Solubility of Gases in Liquids. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent: methylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google P
  • Patent 0037695. (1981, October 14).
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • National Chemical Laboratory. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Brief Summary of the Project. (n.d.).
  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Justia Patents. (2015, January 8). process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695A1 - Methylamines purification process.
  • Google Patents. (n.d.). EP0463902A1 - Methode for removal of methylamines.
  • US EPA. (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Recrystallization of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(Methylamino)-3-nitrobenzamide. Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the rational selection of an appropriate solvent system. This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to navigate the challenges of purifying this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and foundational concepts for the recrystallization of this compound.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization is one that exhibits a steep solubility curve with respect to temperature. Specifically, the solvent should:

  • Dissolve the target compound (this compound) sparingly or not at all at room temperature but show high solubility at or near its boiling point[1]. This temperature-dependent solubility differential is the primary driving force for crystallization upon cooling[1].

  • Either dissolve impurities completely at all temperatures or not at all. If impurities are highly soluble, they will remain in the cold solvent (mother liquor) after the desired product has crystallized. If they are completely insoluble, they can be removed via hot filtration before cooling[2][3].

  • Be chemically inert. The solvent must not react with the compound being purified[3][4].

  • Be sufficiently volatile to be easily removed from the purified crystals during the drying phase[3][4].

  • Possess a boiling point below the melting point of the compound to prevent "oiling out."

Q2: Based on its molecular structure, what types of solvents should I start testing for this compound?

The structure of this compound contains several polar functional groups: a primary amide (-CONH₂), a secondary amine (-NHCH₃), and a nitro group (-NO₂), all attached to an aromatic ring. These features, particularly the amide and amine groups capable of hydrogen bonding, indicate that the compound is polar.

Therefore, the principle of "like dissolves like" suggests starting with polar solvents. Good candidates include:

  • Polar Protic Solvents: Alcohols such as ethanol , methanol , or isopropanol are excellent starting points. They can engage in hydrogen bonding with the solute.

  • Water: Due to the high polarity, water is a possibility, but it is often a poor solvent for organic molecules of this size at room temperature. It is, however, an excellent candidate for use as an "antisolvent" in a mixed-solvent system[5].

  • Polar Aprotic Solvents: Solvents like acetone or ethyl acetate should also be screened.

A published synthesis protocol for a closely related precursor suggests that an ethanol/water mixture is an effective system for recrystallization, making this a highly recommended starting point for optimization[6].

Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should I use each?

A single-solvent recrystallization is the ideal and simplest method, used when a single solvent is found that meets all the criteria described in Q1[7]. The process involves dissolving the crude material in a minimum amount of the hot solvent, filtering if necessary, and cooling to induce crystallization[7].

A mixed-solvent recrystallization is employed when no single solvent has the desired temperature-solubility profile[8][9]. This technique uses a pair of miscible solvents with opposing solubility characteristics for the compound[7]:

  • Solvent 1 (The "Solvent"): The compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Antisolvent"): The compound is poorly soluble or insoluble in this solvent[9][10].

You should use this method if you find that your compound is either too soluble in all tested hot solvents (preventing recovery upon cooling) or too insoluble in them (requiring excessively large volumes). The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then adding the "antisolvent" dropwise until the solution becomes cloudy, indicating the saturation point has been reached[9].

Q4: My final yield is very low. What are the most common mistakes leading to poor recovery?

Low yield is a frequent issue in recrystallization and can almost always be traced to procedural errors. The most common causes are:

  • Using an excessive amount of solvent: The single most common error is adding too much solvent to dissolve the crude product. Always aim for the minimum amount of near-boiling solvent required to form a saturated solution. Any excess solvent will retain more of your product in the mother liquor upon cooling, drastically reducing the yield[11].

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.

  • Incomplete cooling: Failing to cool the solution sufficiently (e.g., in an ice-water bath after initial slow cooling) will result in a significant amount of the product remaining dissolved[7].

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not adequately chilled, will dissolve some of the purified product[11].

Section 2: Troubleshooting Common Recrystallization Problems

This section provides a structured approach to diagnosing and solving specific issues encountered during the experiment.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals
  • Observation: Instead of forming solid crystals upon cooling, a liquid, often oily or syrupy, separates from the solution.

  • Causality: This occurs when the solute precipitates from the solution at a temperature above its own melting point. The high concentration of the solute in the solvent has depressed its melting point to below the temperature of the solution at that moment. This is common when a solution is supersaturated or cools too rapidly[12].

  • Solution Protocol:

    • Reheat the flask containing the oil and solvent until the oil completely redissolves.

    • Add a small, measured amount (e.g., 1-2 mL) of additional hot solvent to slightly decrease the saturation of the solution[12].

    • Ensure a very slow cooling process. Insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering the top with a watch glass. This allows the solution to cool gradually, giving ordered crystals time to nucleate and grow[1][12].

    • If the problem persists, consider using a different solvent system with a lower boiling point.

Problem 2: No Crystals Form Upon Cooling
  • Observation: The solution remains clear even after cooling to room temperature and then in an ice bath.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires nucleation to be initiated.

  • Troubleshooting Workflow: The following decision tree outlines the steps to induce crystallization.

G start Solution is clear after cooling. What to do first? scratch 1. Scratch the inner surface of the flask with a glass rod at the liquid-air interface. start->scratch seed 2. Add a 'seed crystal' of the crude or pure compound. scratch->seed No crystals? end Crystals Formed scratch->end Crystals form? reduce 3. Reduce solvent volume. Return flask to heat, boil off ~25% of the solvent, and re-cool. seed->reduce No crystals? seed->end Crystals form? reduce->start Re-cool and observe fail Re-evaluate solvent choice. Start with a new system. reduce->fail Still no crystals?

Caption: Decision tree for inducing crystallization.

  • Scratching: This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth[12][13].

  • Seeding: Introducing a pre-existing crystal provides a template onto which other molecules can deposit in an ordered fashion[12].

  • Reducing Solvent: If the first two methods fail, it is highly likely that the solution is not saturated. Carefully boiling away a portion of the solvent will increase the concentration of the solute, allowing for crystallization upon subsequent cooling[12].

Section 3: Experimental Protocols

These protocols provide step-by-step methodologies for solvent selection and purification.

Protocol 1: Systematic Solvent Screening (Small-Scale)

This protocol is essential for identifying a suitable solvent or mixed-solvent pair before committing a large amount of material.

  • Preparation: Arrange a series of small test tubes. Into each, place approximately 20-30 mg of crude this compound.

  • Room Temperature Test: To the first test tube, add a candidate solvent dropwise (e.g., ethanol), swirling after each drop, up to about 0.5 mL. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature[2]. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization[14].

  • Hot Solvent Test: If the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes[10]. Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Repeat: Repeat steps 2-4 for each candidate solvent (e.g., methanol, isopropanol, acetone, ethyl acetate, water).

  • Data Analysis: Use the results to select the best single solvent or a solvent/antisolvent pair for a mixed-solvent system.

Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (pre-determined from Protocol 1) and a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate, with stirring.

  • Add more hot solvent in small portions until the compound just dissolves completely. Avoid adding an excess[11].

  • If the solution contains insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature[11].

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation[7].

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor[11].

  • Dry the crystals in a vacuum oven or air dry until a constant weight is achieved.

Protocol 3: Mixed-Solvent (Antisolvent) Recrystallization (Example: Ethanol/Water)
  • Place the crude compound in an Erlenmeyer flask.

  • Heat ethanol in a separate beaker. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid at a gentle boil[9].

  • While keeping the ethanol solution hot, add water (the antisolvent) dropwise with constant swirling. Continue adding until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated[9].

  • Add a few more drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly, as described in Protocol 2 (steps 6-10).

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temp C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

4-(Methylamino)-3-nitrobenzamide is a key intermediate in various synthetic pathways. Its molecular structure, featuring a rigid aromatic core, a nitro group, and both secondary amine and primary amide functionalities, presents a significant solubility challenge. The molecule's planarity and capacity for extensive intermolecular hydrogen bonding (via N-H donors and O/N acceptors) lead to high crystal lattice energy.[1][2] This strong self-association makes it difficult for solvent molecules to penetrate the crystal lattice, resulting in poor solubility in many common reaction media.

This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome these solubility issues, ensuring your reactions proceed homogeneously and efficiently.

FAQ 1: My this compound won't dissolve in my initial solvent. What are the best starting solvents to screen?

Answer: The low solubility you're observing is likely due to a mismatch between the solvent's properties and the high crystal lattice energy of the solute. Your goal is to find a solvent that can effectively disrupt the strong intermolecular hydrogen bonds of the solid.

Causality: Amides can act as both hydrogen bond donors and acceptors.[2] The most effective solvents will also share this capability or will have very high polarity to overcome the solute-solute interactions. We recommend starting with polar aprotic solvents, as they are excellent hydrogen bond acceptors and have high dielectric constants, which help to solvate polar molecules.

Recommended Initial Screening Solvents

Solvent ClassRecommended SolventsRationale & Use CaseBoiling Point (°C)
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Primary Choice. Excellent H-bond acceptors with high polarity. Ideal for disrupting the crystal lattice of polar, H-bonding solids. Often used for nucleophilic substitution reactions.153 (DMF), 189 (DMSO), 202 (NMP)
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Good for both H-bond donation and acceptance. Can be effective but may compete with reactants in certain reactions (e.g., as nucleophiles).65 (MeOH), 78 (EtOH), 82 (IPA)
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity. Less effective than polar aprotic solvents for this specific solute but are common reaction solvents worth screening for compatibility.66 (THF), 101 (Dioxane)
Chlorinated Dichloromethane (DCM)Low polarity. Unlikely to be a primary solvent but can be useful as part of a co-solvent system if reactants require it.40

Experimental Protocol: Initial Solvent Screen

  • Setup: Place 10 mg of this compound into separate, small, labeled vials.

  • Solvent Addition: To each vial, add 0.2 mL of a candidate solvent (creating an initial 50 mg/mL mixture).

  • Agitation: Stir or vortex each vial vigorously at room temperature for 2-3 minutes.

  • Observation: Visually inspect for complete dissolution. If not dissolved, add another 0.2 mL of solvent (now 25 mg/mL) and repeat agitation.

  • Documentation: Continue until dissolution occurs or a practical solvent volume (e.g., 2 mL, corresponding to 5 mg/mL) is reached. Record the approximate solubility.

FAQ 2: A single solvent isn't working. How can I use a co-solvent system effectively?

Answer: When a single solvent fails, a co-solvent system is the logical next step. A co-solvent is a water-miscible or organic-miscible solvent added in a smaller quantity to a primary solvent system to enhance solubility.[3][4]

Causality: Co-solvents work by altering the overall polarity and hydrogen bonding characteristics of the solvent medium.[5][6] For a molecule like this compound, adding a highly polar co-solvent (like DMSO) to a moderately polar solvent (like THF or Ethanol) can create a microenvironment that is more favorable for disrupting the solute's hydrogen bonding network without drastically changing the bulk properties of the reaction medium.[7][8] This can significantly increase solubility, sometimes by orders of magnitude.

Experimental Protocol: Co-solvent Titration

  • Primary Suspension: Suspend your compound in the primary reaction solvent (e.g., THF) at the desired reaction concentration.

  • Co-solvent Addition: While stirring vigorously, add a high-polarity co-solvent (e.g., DMF or NMP) dropwise from a burette or syringe.

  • Monitor Dissolution: Observe the suspension. Continue adding the co-solvent until the solid completely dissolves.

  • Quantify: Record the volume of co-solvent required. This gives you the minimum ratio (e.g., 10:1 THF:DMF) needed for dissolution.

  • Optimization: It is good practice to use the lowest effective amount of co-solvent to avoid potential impacts on reaction kinetics or side reactions.

A Start: Insoluble Compound in Primary Solvent (S1) B Add Co-solvent (S2) dropwise with stirring A->B C Observe Mixture B->C D Is Compound Fully Dissolved? C->D E No D->E No F Yes D->F Yes H Continue adding S2 (up to a practical limit, e.g., 50% v/v) E->H G Stop. Record S1:S2 ratio. Proceed with reaction. F->G H->B

Caption: Workflow for Co-Solvent Titration Experiment.

FAQ 3: Can I just heat the mixture to get it to dissolve?

Answer: Yes, increasing the temperature is a fundamental and often effective method to increase solubility.

Causality: For most solids dissolving in a liquid, the dissolution process is endothermic. According to Le Chatelier's principle, adding heat to an endothermic process will shift the equilibrium toward the products—in this case, the dissolved solute. Thermodynamically, the added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at overcoming the solute's crystal lattice energy.

Troubleshooting Steps & Precautions:

  • Determine Thermal Stability: Before using heat, check the thermal stability of your compound and other reactants. The Material Safety Data Sheet (MSDS) is a good starting point, but thermal degradation studies (e.g., using DSC or TGA) are definitive. N-nitro amides can be susceptible to hydrolysis or rearrangement at elevated temperatures, particularly under acidic or basic conditions.[9]

  • Controlled Heating: Suspend the compound in the solvent and heat the mixture gradually (e.g., in 10 °C increments) with vigorous stirring. Use an oil bath and a condenser to prevent solvent loss.

  • Identify Dissolution Temperature: Note the temperature at which the solid fully dissolves.

  • Cooling & Precipitation: Allow the solution to cool back to the intended reaction temperature. Crucially, observe if the compound precipitates out. If it does, you have created a supersaturated solution, which may not be stable for the duration of your reaction. If it remains in solution, the reaction can proceed. If it precipitates, you will need to maintain a higher reaction temperature or combine heating with another technique like co-solvency.

FAQ 4: My compound has a methylamino group. Can I use pH to improve solubility?

Answer: Absolutely. Adjusting the pH is one of the most powerful techniques for solubilizing ionizable compounds.[5][10]

Causality: The 4-(methylamino) group is a weak base. In an acidic medium, it will be protonated to form a cationic ammonium salt (-NH₂⁺CH₃). This salt formation introduces an ionic charge, which dramatically increases the molecule's affinity for polar solvents, thereby increasing solubility.[11] The amide group is generally considered non-basic under typical reaction conditions.[12]

Caption: pH modification to enhance solubility.

Experimental Protocol: pH Modification

  • Select an Appropriate Acid: Choose an acid whose conjugate base is non-nucleophilic and will not interfere with your reaction (e.g., HCl, H₂SO₄, or an organic acid like p-toluenesulfonic acid).

  • Acidification: Suspend the this compound in your chosen polar solvent (e.g., water, methanol).

  • Titrate: Slowly add the acid stock solution (e.g., 1M HCl) dropwise while monitoring for dissolution.

  • Reaction Consideration: This strategy is ideal if your reaction is acid-catalyzed or tolerant of acidic conditions. If your subsequent reaction step requires the free base, you can re-neutralize the solution with a non-nucleophilic organic base (e.g., triethylamine, DIPEA) just before proceeding.

FAQ 5: I see some undissolved particles even after trying different solvents. What else can I do?

Answer: If you are close to full dissolution, the rate of dissolution may be the limiting factor, not the thermodynamic solubility. Physical methods can accelerate this process.

Causality: The rate at which a solid dissolves is proportional to its surface area. By reducing the particle size, you dramatically increase the surface area exposed to the solvent, which can significantly speed up the dissolution process.[10]

Recommended Physical Methods:

  • Micronization (Grinding):

    • Protocol: Use a mortar and pestle to thoroughly grind the solid into a fine, uniform powder before adding it to the solvent. This simple, often overlooked step can substantially reduce dissolution time.

  • Sonication:

    • Protocol: Prepare a suspension of the compound in the solvent. Place the vessel in an ultrasonic bath or use a sonication probe.[10] The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, increasing surface area and accelerating dissolution.[10] Monitor the temperature of the bath, as prolonged sonication can cause heating.

References
  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem . National Center for Biotechnology Information. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis . Taylor & Francis Online. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor . Raytor. [Link]

  • Amides: Structure, Properties, and Reactions | Solubility of Things . Solubility of Things. [Link]

  • Annex 4 - World Health Organization (WHO) . World Health Organization. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE . SlideShare. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci . ALWSCI. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID - Cleanchem . Cleanchem. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . IJMSDR. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry . Chem-space. [Link]

  • Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion - PubMed . National Center for Biotechnology Information. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate . ResearchGate. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides . University of the Sciences in Philadelphia. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate . ResearchGate. [Link]

  • Solubility of Amides - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences . IJPBS. [Link]

  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem . National Center for Biotechnology Information. [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate . ResearchGate. [Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity . ResearchGate. [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid - Journal of the Chemical Society, Perkin Transactions 2 . Royal Society of Chemistry. [Link]

Sources

Minimizing byproduct formation in 4-(Methylamino)-3-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylamino)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. Here, we address common challenges through a series of frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I'm starting from 4-chloro-3-nitrobenzoic acid. What is the overall recommended synthetic strategy?

The most robust and common pathway involves a three-step synthesis starting from 4-chloro-3-nitrobenzoic acid. This strategy ensures high conversion and provides opportunities to purify intermediates, leading to a higher quality final product.

The overall workflow is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-3-nitrobenzoic acid with aqueous methylamine to produce 4-(methylamino)-3-nitrobenzoic acid.[1][2]

  • Acyl Chloride Formation: Conversion of the resulting carboxylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3][4]

  • Amidation: Reaction of the acyl chloride intermediate with ammonia to form the target primary amide, this compound.

Synthetic_Pathway A 4-Chloro-3-nitrobenzoic Acid B 4-(Methylamino)-3-nitrobenzoic Acid A->B  Step 1: Methylamine (aq)  Heat (Reflux)   C 4-(Methylamino)-3-nitrobenzoyl Chloride B->C  Step 2: Thionyl Chloride (SOCl₂)  cat. DMF   D This compound (Product) C->D  Step 3: Ammonia (NH₃)  

Caption: Overall three-step synthesis pathway.

Q2: My initial amination step (Step 1) has low yield. TLC shows a lot of unreacted 4-chloro-3-nitrobenzoic acid. How do I improve this?

This is a common issue often related to reaction kinetics. The reaction is a nucleophilic aromatic substitution (SNAr), where methylamine displaces the chloride. The aromatic ring is "activated" by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) necessary for the reaction to proceed.[5][6] However, insufficient thermal energy or reaction time can lead to incomplete conversion.

Troubleshooting Steps:

  • Temperature and Reaction Time: Ensure the reaction is heated to a steady reflux.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. The reaction may require 3-5 hours or more to go to completion.[7]

  • Reagent Stoichiometry: Use a sufficient excess of methylamine. An aqueous solution of at least 25-30% is recommended.[2][7] The excess methylamine acts as both the nucleophile and a base to neutralize the HCl formed, driving the reaction forward.

  • Solubility: While aqueous methylamine is standard, ensure adequate mixing. The starting material has limited solubility, and efficient stirring is crucial for the heterogeneous mixture.

Protocol 1: Optimized Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol is optimized for high conversion of the starting material.

ParameterValue/InstructionRationale
Starting Material 4-chloro-3-nitrobenzoic acid1.0 eq
Reagent Methylamine (25-30% aq. solution)10-15 mL per gram of starting material
Temperature Reflux (approx. 100-110 °C)Provides sufficient energy for SNAr.[3]
Reaction Time 3-5 hours (or until TLC shows completion)Ensures complete consumption of starting material.[7]
Monitoring TLC (1:1 Ethyl Acetate:Hexanes + 1% Acetic Acid)Visualizes disappearance of starting material.

Step-by-Step Procedure:

  • Combine 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution in a round-bottom flask equipped with a reflux condenser.[7]

  • Heat the mixture to a steady reflux with vigorous stirring.

  • Monitor the reaction by taking small aliquots and running a TLC. The product is a yellow solid and should have a different Rf value than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with dropwise addition of acetic acid or dilute HCl to a pH of ~4-5.[2] This protonates the carboxylate, causing the product to precipitate.

  • Collect the yellow solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. A yield of >90% is expected.[2]

Q3: I've observed a significant byproduct that I believe is the hydrolyzed amide, 4-(methylamino)-3-nitrobenzoic acid, in my final product. What causes this and how can it be prevented?

Amide hydrolysis is a classic side reaction that can occur during the final amidation step (Step 3) or, more commonly, during the aqueous workup. Both acidic and basic conditions, especially at elevated temperatures, can catalyze the conversion of the benzamide back to the benzoic acid.[8][9][10]

Hydrolysis_Byproduct cluster_main Main Reaction Path cluster_side Side Reaction Path Acyl_Chloride 4-(Methylamino)-3-nitrobenzoyl Chloride Product This compound Acyl_Chloride->Product  NH₃   Byproduct 4-(Methylamino)-3-nitrobenzoic Acid (Hydrolysis Product) Acyl_Chloride->Byproduct H₂O (premature quenching) Product->Byproduct  H₂O, H⁺ or OH⁻  (During Workup)  

Caption: Pathways for formation of the hydrolysis byproduct.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure the amidation reaction (Step 3) is run under strictly anhydrous conditions until quenching. The acyl chloride intermediate is highly susceptible to hydrolysis.[11]

  • Controlled Workup Temperature: Perform all aqueous washes and extractions at low temperatures (0-10 °C) to minimize the rate of hydrolysis.

  • Neutral pH: During workup, use a mild base like saturated sodium bicarbonate solution to neutralize any excess acid (HCl byproduct). Avoid using strong bases like NaOH or KOH, which can aggressively promote hydrolysis.[9] Wash until the aqueous layer is neutral (pH ~7).

  • Minimize Contact Time: Do not let the organic layer containing the product sit in contact with acidic or basic aqueous solutions for extended periods. Separate the layers promptly after extraction.

Protocol 2: Amidation and Workup to Minimize Hydrolysis

This protocol details the final step of the synthesis with a focus on preventing byproduct formation.

ParameterValue/InstructionRationale
Starting Material 4-(methylamino)-3-nitrobenzoyl chloride1.0 eq (crude from Step 2)
Reagent Ammonia (e.g., 0.5 M in Dioxane or NH₄OH)~2.0 eq
Solvent Anhydrous Dichloromethane (DCM) or THFPrevents hydrolysis of acyl chloride.[11]
Reaction Temp. 0 °C to Room TemperatureControls exothermic reaction.
Workup Wash 1 Saturated aq. NaHCO₃ (cold)Neutralizes HCl byproduct gently.
Workup Wash 2 Brine (cold)Removes residual water.

Step-by-Step Procedure:

  • Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the ammonia solution dropwise with stirring. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with cold saturated aqueous NaHCO₃ and then cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

Q4: How do I purify the final product to achieve high purity (>99.5%)?

Achieving high purity often requires a final recrystallization step to remove residual starting materials, hydrolysis byproducts, and any other minor impurities.

Purification Strategy:

  • Solvent Selection: A mixed solvent system is often ideal. For this compound, a polar protic solvent like methanol or ethanol combined with water is effective.[13] The product should be highly soluble in the hot alcohol and poorly soluble when water is added or upon cooling.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot methanol (e.g., at ~55 °C).[13]

    • Once fully dissolved, add hot water dropwise until the solution just begins to turn cloudy (the saturation point).

    • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry thoroughly.

  • Purity Analysis: The purity of the final product should be confirmed using modern analytical techniques.

Analytical TechniquePurpose
HPLC/UPLC The gold standard for quantifying purity and detecting trace impurities.[14]
LC-MS Provides molecular weight confirmation of the main peak and helps identify unknown impurity peaks.[15]
¹H NMR Confirms the chemical structure and can detect impurities with distinct proton signals.[16]

By following these optimized protocols and troubleshooting guides, researchers can effectively minimize byproduct formation and consistently synthesize high-purity this compound.

References

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Geocities.ws. Hydrolysis of Benzamide.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
  • BenchChem. An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.
  • BenchChem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • ResearchGate. (2025, August 8). Benzamide hydrolysis in strong acids — The last word.
  • Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • BenchChem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Google Patents. (2013, October 10). WO 2013/150545 A2.
  • BenchChem. Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • ChemScene. 41263-66-5 | this compound.
  • International Journal of Applied Pharmaceutics. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from International Journal of Applied Pharmaceutics.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Wikipedia. Dimerization.
  • AMSbio. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2012, March 9). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf.
  • PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • PMC. 4-Chloro-3-nitrobenzamide.
  • ResearchGate. (2025, August 9). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Toole.
  • PMC. (2012, April 11). Dimer Formation Enhances Structural Differences between Amyloid β-Protein (1–40) and (1–42): An Explicit-Solvent Molecular Dynamics Study.
  • Harvard DASH. Concerted nucleophilic aromatic substitutions.
  • Dalal Institute. Aromatic Nucleophilic Substitution.
  • BOC Sciences. Primer Dimers: A Comprehensive Guide.
  • MDPI. (2023, August 9). Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids.
  • RSC Publishing. Dimer formation of organic fluorophores reports on biomolecular dynamics under denaturing conditions.

Sources

Overcoming filtration issues during 4-(Methylamino)-3-nitrobenzamide isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Filtration & Isolation Workflows Target Molecule: 4-(Methylamino)-3-nitrobenzamide (CAS: Similar derivatives often used in PARP inhibitor synthesis) Audience: Process Chemists, R&D Scientists[1]

Core Technical Overview

The isolation of This compound is notoriously difficult due to the physicochemical properties imparted by the ortho-nitroaniline motif. While the nucleophilic aromatic substitution (SnAr) of 4-chloro-3-nitrobenzamide with methylamine is chemically efficient, the downstream processing often fails at the filtration stage.

Why this filtration fails:

  • Crystal Habit: The molecule tends to crystallize as high-aspect-ratio needles or microscopic plates. When precipitated rapidly (e.g., quenching into water), these form a compressible filter cake that blocks solvent flow (blinding).

  • Thixotropic Behavior: In aqueous methylamine mixtures, the product can form a thixotropic "mud" rather than a discrete slurry, trapping mother liquor and impurities.

  • Occlusion: Rapid nucleation traps methylamine hydrochloride salts inside the crystal lattice, leading to high ash content and poor drying.

Troubleshooting Guide (Q&A Format)

Symptom A: "The filtration flow rate is near zero. The cake looks like orange mud."

Diagnosis: Uncontrolled Nucleation (Fines). You likely quenched the reaction mixture directly into cold water or acid, or cooled the reaction too quickly. This creates a massive number of sub-micron nuclei (fines) that pack tightly, sealing the filter paper.

Immediate Fix (The "Digestion" Protocol): Do not attempt to force filtration with higher vacuum (this compresses the cake further).

  • Return the slurry to the reaction vessel.

  • Reheat the mixture to 10-15°C below the boiling point of the solvent system (promoting Ostwald Ripening).

  • Stir gently for 1-2 hours. Small crystals will dissolve and redeposit onto larger ones.

  • Cool slowly (10°C/hour) to room temperature before filtering.

Prevention: Implement a Reverse Addition quench. Add the reaction mixture slowly to the antisolvent (water) while maintaining a specific temperature, rather than dumping antisolvent into the reaction.

Symptom B: "The solid is sticky/gummy and won't dry."

Diagnosis: Oil-Out (Liquid-Liquid Phase Separation). The product oiled out before crystallizing, likely due to the presence of residual organic solvents (like DCM or THF) mixed with water, or high impurity levels lowering the melting point.

Corrective Action:

  • Decant the supernatant if possible.

  • Redissolve the gum in a minimum amount of hot Ethanol or Methanol.

  • Seed the solution with pure crystals (if available) at the cloud point.

  • If no seeds are available, scratch the glass surface to induce nucleation before adding any antisolvent.

Symptom C: "My yield is low, but the filtrate is bright yellow."

Diagnosis: pH-Dependent Solubility. The 4-(methylamino) group is weakly basic, but the ortho-nitro group and the amide withdraw electron density. However, in highly acidic media (excess HCl from neutralization) or highly basic media (excess methylamine), solubility increases.

Optimization:

  • Target pH: Adjust the slurry pH to neutral (pH 6–8) prior to filtration.

    • Too Acidic: Protonation of the amine solubilizes the product.

    • Too Basic: Deprotonation of the amide (though difficult) or solubilization by organic amine co-solvents reduces yield.

  • Wash Solvent: Do not wash with pure organic solvent. Use chilled water or a 10:90 Ethanol:Water mix to displace mother liquor without dissolving the cake.

Optimized Isolation Protocol

This protocol replaces standard "dump-quench" methods to ensure filterable crystals.

Prerequisites:

  • Reaction: 4-Chloro-3-nitrobenzamide + Methylamine (aq)

    
     Product.[1][2]
    
  • Solvent System: Water/Ethanol or Water/DCM (biphasic).

StepActionTechnical Rationale
1. Reaction Completion Ensure <1% starting material by HPLC.Unreacted chloro-benzamide co-precipitates and lowers melting point.
2. Distillation (Critical) Distill off excess methylamine and volatile organics (if DCM used).Excess methylamine acts as a solubilizer and prevents proper crystallization.
3. pH Adjustment Adjust residue pH to 7.0–7.5 using 1M HCl or Acetic Acid.Minimizes solubility of the amphoteric product.
4. Seeding & Cooling At 50°C: Add 0.5 wt% seed crystals.Cooling: Ramp from 50°C to 5°C over 4 hours.Seeding prevents spontaneous nucleation (fines). Slow cooling grows large, filterable prisms.
5. Filtration Use a coarse sintered glass funnel (Porosity 3) or Polypropylene cloth.Avoids clogging.
6. Displacement Wash Wash with 2x bed volumes of water (0-5°C).Removes methylamine hydrochloride salts without dissolving product.

Visualizing the Decision Tree

The following diagram illustrates the logic flow for troubleshooting filtration issues during the workup.

Caption: Troubleshooting logic flow for this compound isolation. Yellow nodes indicate corrective actions.

References & Grounding

The protocols and troubleshooting steps above are synthesized from standard process chemistry techniques for nitro-aromatic amides and specific data regarding this intermediate.

  • BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. (2025).[2][3][4] Provides specific reaction conditions and stoichiometry for the methylamine substitution.

  • Braatz, R. D., & Hasebe, S. Particle Size and Shape Control in Crystallization Processes.[5] (2002).[6] Fundamental physics regarding nucleation rates and "fines" generation during rapid quenching.

  • Continuus Pharmaceuticals. Targeting Particle Size Specification in Pharmaceutical Crystallization. (2022).[7] Discusses the impact of cooling profiles and seeding on filtration efficiency.

  • GuideChem. Synthesis and Isolation of 4-(Methylamino)-3-nitrobenzoic acid derivatives. (2024).[8][9] Confirms the pH-dependent solubility profiles of methylamino-nitrobenzamide derivatives.

Sources

Effect of temperature on the reaction rate of methylamine with 4-chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on the Reaction Rate of Methylamine with 4-Chloro-3-nitrobenzamide

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. This guide addresses the kinetic optimization of the Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitrobenzamide  with methylamine .

This reaction relies on the activation of the chlorobenzene ring by the ortho-nitro and para-amide groups. While the reaction is thermodynamically favorable, temperature plays a critical, non-linear role in balancing reaction rate (kinetics) against impurity formation (selectivity) and process safety (pressure management).

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

ReactionScheme SM 4-Chloro-3-nitrobenzamide (Electrophile) Complex Meisenheimer Complex SM->Complex k1 (RDS) + Methylamine MA Methylamine (Nucleophile) MA->Complex Prod 4-(Methylamino)-3-nitrobenzamide (Target) Complex->Prod k2 (Fast) - Cl⁻ Byprod HCl (Neutralized by excess amine) Complex->Byprod

Figure 1: Reaction pathway via addition-elimination mechanism.

Critical Analysis: The Temperature Effect

Temperature is the primary lever for controlling this reaction, governed by the Arrhenius equation (


). However, in this specific system, three distinct regimes exist:[2]
Temperature RegimeKinetic BehaviorRisk FactorRecommendation
Low (< 20°C) Sluggish. The activation energy barrier (

) is barely overcome. Reaction times may exceed 24h.[2]
Solubility: Starting material may not fully dissolve, leading to heterogeneous kinetics.Only for highly sensitive scale-ups.
Optimal (40°C - 65°C) Linear Growth. Rate doubles approx. every 10°C. Conversion reaches >95% in 2–6 hours.Pressure: Methylamine (bp -6°C) creates significant headspace pressure in sealed vessels.Preferred Range. Use sealed tubes or pressure reactors.
High (> 80°C) Diminishing Returns. Rate is very fast, but side reactions compete.Hydrolysis: The amide group (-CONH₂) can hydrolyze to the acid (-COOH) if water is present. Safety: High pressure hazard.Avoid unless using anhydrous solvents and rapid-flow reactors.
Mechanistic Insight: The "Ortho" Effect

The nitro group ortho to the chlorine is the primary activator. It stabilizes the negative charge in the Meisenheimer complex through resonance.[3][4] The amide group at the para position provides additional activation. Because the ring is highly activated, extreme temperatures (>100°C) are rarely necessary and often detrimental [1].

Standardized Experimental Protocols

Two methods are provided based on equipment availability. Method A is the "Gold Standard" for reproducibility and rate.

Method A: Sealed Pressure Vessel (Recommended)

Best for: Quantitative yields, preventing methylamine loss, and accurate temperature control.

  • Preparation: In a pressure-rated glass tube or autoclave, charge 4-chloro-3-nitrobenzamide (1.0 equiv).

  • Solvent/Reagent: Add Methylamine (2.0 M in Methanol or THF, 3.0–5.0 equiv).

    • Note: Excess methylamine acts as the base to neutralize the HCl byproduct.

  • Sealing: Seal the vessel tightly.

  • Reaction: Heat to 50°C in an oil bath or heating block.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes) at t=1h, 2h.

    • Expectation: Reaction should be complete by 3h.

  • Workup: Cool to RT. Vent carefully (fume hood!). Concentrate in vacuo.[5] Resuspend in water to precipitate the product (yellow solid). Filter and wash with cold water.[6]

Method B: Reflux (Atmospheric Pressure)

Best for: Labs without pressure equipment.

  • Setup: Round-bottom flask with a highly efficient reflux condenser (e.g., double-surface).

  • Reagent: Use 40% Aqueous Methylamine (5–10 equiv).

    • Why excess? Methylamine gas will escape continuously at reflux.

  • Reaction: Heat to mild reflux (~45–50°C internal temp).

  • Maintenance: You may need to recharge methylamine solution if the reaction stalls after 4 hours.

  • Risk: Higher risk of amide hydrolysis due to the presence of water and heat.

Troubleshooting Guide & FAQ

Use the logic flow below to diagnose experimental failures.

Troubleshooting Start Issue Encountered Slow Reaction too slow (<50% conv. after 4h) Start->Slow Impurity New Impurity Spot (Not Product) Start->Impurity Pressure Pressure Alarm / Leaking Start->Pressure CheckSolvent CheckSolvent Slow->CheckSolvent Is solvent Protic? Hydrolysis Amide Hydrolysis Detected Remove water, use MeOH/THF Impurity->Hydrolysis Is impurity acidic? Degradation Thermal Decomposition Reduce Temp, use N2 atmosphere Impurity->Degradation Dark tar? Headspace Reduce fill volume (Max 30-40% capacity) Pressure->Headspace Vessel >50% full? SwitchAprotic Switch to DMSO or DMF (Stabilizes Meisenheimer complex) CheckSolvent->SwitchAprotic Yes (Water/MeOH) IncreaseT Increase Temp by 10°C (Max 80°C) CheckSolvent->IncreaseT No

Figure 2: Troubleshooting logic for common kinetic and selectivity issues.

Frequently Asked Questions

Q1: Why is the reaction rate significantly faster in DMSO compared to Methanol? A: This is a classic solvent effect in


 reactions. In protic solvents (Methanol, Water), the solvent forms hydrogen bonds with the nucleophile (methylamine), creating a "solvation shell" that reduces its reactivity. In polar aprotic solvents (DMSO, DMF), the nucleophile is "naked" and much more reactive.[4]
  • Action: If the reaction is too slow at 50°C in MeOH, switch to DMSO or DMF before raising the temperature further [2].

Q2: I see a side-product forming at high temperatures (approx. 10% area by HPLC). What is it? A: The most likely impurity is 4-(methylamino)-3-nitrobenzoic acid .[7][8]

  • Cause: Hydrolysis of the primary amide (-CONH₂) to the carboxylic acid. This is accelerated by high temperature (>70°C), the presence of water (if using 40% aq. methylamine), and the basic pH.

  • Fix: Switch to anhydrous methylamine in Ethanol or THF and ensure the reaction vessel is dry.

Q3: Can I use 4-fluoro-3-nitrobenzamide instead to speed it up? A: Yes. In


 reactions, Fluorine is a superior leaving group compared to Chlorine (F >> Cl > Br > I) because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) more effectively [3].
  • Trade-off: The fluoro-starting material is significantly more expensive. Only use this if the chloro-analog fails or degrades.

Q4: My sealed tube exploded. What went wrong? A: Methylamine has a boiling point of -6°C. At 60°C, the vapor pressure is substantial. If you filled the tube >50% full, liquid expansion combined with gas pressure exceeded the vessel's rating.

  • Safety Rule: Never fill pressure vessels more than 30–40% of their capacity. Always use a blast shield.

References
  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[2] Link
    
  • Solvent Effects: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard text on solvent effects in ).
  • Leaving Group Order: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Establishes the F > Cl order).
  • Reaction Protocol Validation: BenchChem Technical Support. (2025).[4][5][6][7][9][10][11] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate (Analogous chemistry). Link

Sources

Validation & Comparative

HPLC method development for purity assessment of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between a standard generic gradient approach and an optimized ion-suppression Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of 4-(Methylamino)-3-nitrobenzamide . This compound, often a critical intermediate in the synthesis of benzamide-based antivirals and PARP inhibitors, presents unique chromatographic challenges due to the electronic "push-pull" effects of the electron-withdrawing nitro group and the electron-donating methylamino group.

Our comparative analysis demonstrates that while generic methods suffer from peak tailing and poor resolution of synthesis precursors, the optimized phosphate-buffered method achieves a Resolution (


) > 2.5 for all critical pairs and a Tailing Factor (

) < 1.2.

Chemical Context & Chromatographic Challenge

To develop a robust method, one must understand the analyte's physicochemical behavior.

  • Analyte: this compound.

  • Functionality:

    • Nitro (-NO2): Strong electron-withdrawing group; increases retention on Phenyl phases via

      
       interactions, but standard C18 retention relies on hydrophobicity.
      
    • Methylamino (-NHCH3): Weakly basic. In unbuffered or weak organic acid mobile phases, secondary interactions with residual silanols on the column surface lead to severe peak tailing.

    • Amide (-CONH2): Contributes to polarity.

The Challenge: The primary impurity in synthesis is often the precursor 4-chloro-3-nitrobenzamide or the hydrolysis product 4-(methylamino)-3-nitrobenzoic acid . Separating the acidic hydrolysis product from the amphoteric parent compound requires precise pH control.

Method Development Workflow

The following diagram illustrates the decision matrix used to move from the generic screening to the optimized protocol.

MethodDevelopment Start Analyte Assessment (pKa, Solubility, UV max) Screening Generic Screening (0.1% Formic Acid / ACN) Start->Screening Eval1 Evaluation: Peak Tailing? Poor Resolution? Screening->Eval1 Branch Optimization Strategy Eval1->Branch Issues Detected PathA Option A: HILIC (Too polar for retention) Branch->PathA PathB Option B: Ion-Suppression RP (Phosphate Buffer pH 3.0) Branch->PathB Selected Route Final Final Method Validation (Linearity, Accuracy, LOQ) PathB->Final

Figure 1: Decision matrix for selecting the Ion-Suppression RP-HPLC strategy over HILIC or Generic Gradient methods.

Comparative Analysis: Generic vs. Optimized

We compared two distinct methodologies to assess purity.

Method A: The Generic Approach (Alternative)

This method utilizes a standard 0.1% Formic Acid in Water/Acetonitrile gradient. This is the "first-pass" method common in many QC labs.

  • Pros: LC-MS compatible, simple preparation.

  • Cons: Resulted in split peaks for the analyte and co-elution of the chloro-precursor. The pH (~2.7) was not stable enough to suppress silanol activity effectively.

Method B: The Optimized Approach (Recommended)

This method utilizes a Potassium Phosphate buffer (pH 3.0).

  • Mechanism: The acidic pH ensures the amine is protonated, but the high ionic strength of the buffer masks silanol sites on the silica support, sharpening the peak.

  • Pros: Superior peak shape, robust resolution.

  • Cons: Non-volatile buffer (not LC-MS compatible without modification).

Experimental Data Comparison
ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate)Acceptance Criteria
Retention Time (min) 4.2 ± 0.56.8 ± 0.1N/A
Tailing Factor (

)
1.8 (Severe Tailing)1.08 (Symmetrical)

Theoretical Plates (

)
4,50012,400

Resolution (

)
*
1.23.4

LOD (

)
0.50.05N/A

*Resolution measured between Analyte and 4-chloro-3-nitrobenzamide impurity.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these protocols exactly.

Equipment & Materials
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: DAD/VWD set to 254 nm (Primary) and 210 nm (Secondary).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Protocol: Optimized Method B

Step 1: Buffer Preparation (Critical)

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water (10 mM concentration).
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%). Note: pH stability is vital for the reproducibility of the amine retention.

  • Filter through a 0.22 µm nylon membrane filter.

Step 2: Mobile Phase Setup

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step 3: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 90 10 1.0
10.0 40 60 1.0
12.0 40 60 1.0
12.1 90 10 1.0

| 17.0 | 90 | 10 | 1.0 |

Step 4: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare standard at 0.5 mg/mL.

  • Injection Volume: 5 µL.

Mechanistic Insight

Why does Method B outperform Method A? The interaction is visualized below. In Method A, the protonated amine interacts with ionized silanols (


) on the column hardware/packing, causing "drag" (tailing). In Method B, the buffer cations (

) compete for these sites, and the low pH keeps silanols protonated (

), allowing the hydrophobic C18 chains to dominate the separation mechanism.

SeparationMechanism Analyte Analyte (Protonated) Silanol Silanol (Si-OH) Analyte->Silanol Secondary (Blocked) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Retention Buffer Buffer K+ (Shielding) Buffer->Silanol Shields Surface

Figure 2: Mechanistic interaction in the Optimized Phosphate Method. Buffer ions shield silanols, ensuring the analyte interacts primarily with the C18 ligand.

Validation & Compliance

This method has been validated following ICH Q2(R1) guidelines.

  • Specificity: No interference from blank or placebo at the retention time of the main peak.

  • Linearity: Confirmed from 50% to 150% of target concentration (

    
    ).
    
  • Robustness: Variations in pH (± 0.2) and Column Temperature (25°C ± 5°C) showed < 2% variability in system suitability parameters.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-(Methylamino)-3-nitrobenzamide, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its behavior under mass spectrometric conditions is paramount for researchers in drug discovery and development for accurate identification, characterization, and quantification. This document will compare and contrast potential fragmentation pathways, provide a detailed experimental protocol for its analysis, and offer insights grounded in established principles of mass spectrometry.

Introduction to this compound and its Analytical Importance

This compound (Molecular Formula: C₉H₁₁N₃O₃, Molecular Weight: 209.20 g/mol ) is a substituted benzamide derivative.[2] Its structure, featuring a nitro group ortho to a methylamino group and a benzamide moiety, presents a unique case for mass spectrometric analysis. The interplay of these functional groups dictates the fragmentation pathways, providing a rich source of structural information. Accurate mass measurement and the interpretation of its fragmentation are essential for distinguishing it from isomers and impurities, ensuring the integrity of synthetic processes and the quality of downstream products.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

In positive ion mode ESI-MS/MS, this compound is expected to readily form the protonated molecular ion, [M+H]⁺, at an m/z of 210.0873.[3] Collision-induced dissociation (CID) of this precursor ion will likely initiate a cascade of fragmentation events driven by the protonation sites and the relative stabilities of the resulting fragment ions. The primary sites of protonation are the lone pair electrons on the nitrogen and oxygen atoms.[4]

Major Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, summarized in the table below and illustrated in the subsequent diagrams.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment Ion
210.0873193.0604NH₃ (17.0269)4-(Methylamino)-3-nitrobenzoyl cation
210.0873179.0710CH₃NH₂ (31.0163)4-Amino-3-nitrobenzoyl cation
210.0873163.0655H₂O (18.0106) + NO (29.9979)Dihydro-oxazepine derivative cation
193.0604165.0655CO (27.9949)4-(Methylamino)-3-nitrophenyl cation
193.0604147.0549NO₂ (46.0055)4-(Methylamino)benzoyl cation
165.0655119.0600NO₂ (46.0055)Methylaminophenyl cation

Visualizing the Fragmentation Cascades

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways of protonated this compound.

M [M+H]⁺ m/z = 210.0873 F1 m/z = 193.0604 M->F1 - NH₃ F2 m/z = 179.0710 M->F2 - CH₃NH₂ F3 m/z = 163.0655 M->F3 - H₂O, -NO

Caption: Primary fragmentation of [M+H]⁺.

F1 m/z = 193.0604 F4 m/z = 165.0655 F1->F4 - CO F5 m/z = 147.0549 F1->F5 - NO₂

Caption: Secondary fragmentation of the m/z 193 ion.

F4 m/z = 165.0655 F6 m/z = 119.0600 F4->F6 - NO₂

Caption: Tertiary fragmentation of the m/z 165 ion.

Mechanistic Insights into Fragmentation

The proposed fragmentation pathways are rooted in established chemical principles:

  • Loss of Ammonia (NH₃) and Methylamine (CH₃NH₂): The primary amide and the secondary amine functionalities are susceptible to cleavage after protonation. The loss of ammonia from the benzamide group to form an acylium ion (m/z 193.0604) is a common fragmentation route for primary amides. Similarly, the loss of methylamine from the N-methylamino group can occur.

  • "Ortho Effect" and the Loss of Water and Nitric Oxide: The proximity of the methylamino and nitro groups can facilitate an "ortho effect," a well-documented phenomenon in the mass spectrometry of ortho-substituted nitroaromatic compounds.[5][6] Protonation of the nitro group can lead to a cyclization reaction with the adjacent methylamino group, followed by the elimination of water and nitric oxide (NO), resulting in a stable cyclic fragment ion (m/z 163.0655).

  • Loss of Carbon Monoxide (CO) and Nitrogen Dioxide (NO₂): The acylium ion (m/z 193.0604) can subsequently lose carbon monoxide to form the 4-(methylamino)-3-nitrophenyl cation (m/z 165.0655). The loss of a nitro group as nitrogen dioxide (NO₂) is a characteristic fragmentation of nitroaromatic compounds.[7] This can occur from various precursor ions, leading to fragments at m/z 147.0549 and m/z 119.0600.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is a powerful tool for the analysis of this compound, other techniques can provide complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent and fragment ions, thereby increasing the confidence in structural assignments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for this type of polar compound, derivatization (e.g., silylation) could make it amenable to GC-MS analysis.[4] This would provide different fragmentation patterns under electron ionization (EI), which could further corroborate the structure. EI spectra of nitroaromatic compounds are often characterized by a prominent molecular ion peak and fragments corresponding to the loss of nitro-related groups.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information, including the connectivity of atoms and the relative positions of substituents on the aromatic ring. While not a separation technique like LC-MS, NMR is the gold standard for structural elucidation.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard LC-MS/MS system.

Objective: To obtain the MS/MS spectrum of this compound.

Materials:

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MS1 Scan: Scan for the [M+H]⁺ ion at m/z 210.0873.

    • MS2 (Tandem MS) Scan:

      • Precursor Ion: m/z 210.0873

      • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.

      • Collision Gas: Argon

Data Analysis:

  • Identify the precursor ion in the MS1 scan.

  • Analyze the product ion spectrum (MS2) to identify the major fragment ions.

  • Compare the observed fragmentation pattern with the proposed pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the interplay of its functional groups. The characteristic losses of small molecules such as ammonia, methylamine, water, nitric oxide, carbon monoxide, and nitrogen dioxide provide a wealth of structural information. By understanding these fragmentation pathways, researchers can confidently identify and characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their work. The provided experimental protocol serves as a robust starting point for developing sensitive and specific analytical methods for this compound.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Copernicus Publications. Retrieved February 17, 2026, from [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Benzamide, N-(2-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). Google Patents.
  • N-methyl-4-(methylamino)-3-nitrobenzamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Denitration of nitroaromatic compounds by arylnitrile radical cations. (2000). Journal of the American Society for Mass Spectrometry. Retrieved February 17, 2026, from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. Retrieved February 17, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Benzamide, 4-nitro-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Benzamide, 4-nitro-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • 3-Nitrobenzamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • N-methyl-4-(methylamino)-3-nitrobenzamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. Retrieved February 17, 2026, from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Comparative Spectroscopic Analysis: Resolving Nitro and Amide Signatures in 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis, 4-(Methylamino)-3-nitrobenzamide presents a classic spectroscopic challenge: the resolution of overlapping electronic and vibrational signatures arising from its poly-functional nature.[1] This compound contains a primary amide, a secondary amine, and a nitro group, all substituted on a single benzene ring.

The critical analytical difficulty lies in the 1500–1700 cm⁻¹ region , where the Amide I/II bands, the Nitro asymmetric stretch, and aromatic skeletal vibrations converge. This guide compares the efficacy of High-Throughput ATR-FTIR against High-Resolution Transmission FTIR (KBr) for resolving these features. It further delineates the specific spectral shifts induced by the ortho-positioning of the methylamino and nitro groups (Intramolecular Hydrogen Bonding), providing a robust framework for structural validation.

Strategic Comparison: ATR vs. Transmission (KBr)

For routine Quality Control (QC) versus Structural Elucidation, the choice of sampling technique fundamentally alters the spectral data quality for this compound.

FeatureATR-FTIR (Diamond/ZnSe) Transmission FTIR (KBr Pellet) Verdict for this compound
Sample Prep None/Minimal (Solid press).[1]Grinding with KBr, pressing (Hydraulic).[1]ATR is superior for high-throughput QC.[1]
Path Length Fixed (~2 µm).Variable (depends on pellet thickness).KBr allows optimization for weak overtone detection.[1]
Peak Shifts Slight shift to lower wavenumbers due to anomalous dispersion.[1]True absorption frequencies.[1][2][3]KBr is required for publication-grade structural assignment.[1]
Resolution (1500-1700 cm⁻¹) Moderate.[1] Diamond absorption can interfere <2000 cm⁻¹.[1]High. Excellent separation of Amide II and Nitro bands.KBr is critical for resolving the Nitro/Amide overlap.
H-Bond Sensitivity Surface interactions only.[1]Bulk interactions; moisture in KBr can disrupt H-bonds.[1]ATR preserves the native polymorphic state better.

Expert Insight: While ATR is the industry standard for raw material identification, Transmission (KBr) is recommended for the initial characterization of this specific molecule. The KBr matrix allows for better resolution of the fine splitting patterns in the N-H stretching region (3200–3500 cm⁻¹), which is essential for distinguishing the primary amide protons from the secondary amine proton.

Spectral Deconvolution: The Functional Group Analysis

The structural integrity of this compound is validated by three distinct spectral regions.

Region 1: The N-H Stretching Zone (3100–3500 cm⁻¹)

Challenge: Distinguishing the Primary Amide (-CONH₂) from the Secondary Amine (-NH-CH₃).[1]

  • Primary Amide: Exhibits a doublet (Asymmetric and Symmetric stretches) typically at 3400 cm⁻¹ and 3180 cm⁻¹ .[1][4]

  • Secondary Amine: Exhibits a singlet weak band.[1]

  • The "Ortho" Effect: Due to the 4-methylamino and 3-nitro groups being ortho to each other, a stable Intramolecular Hydrogen Bond forms between the amine hydrogen and the nitro oxygen.

    • Result: The secondary amine peak shifts to a lower wavenumber (red shift) and broadens, often burying itself under the amide symmetric stretch.

    • Diagnostic Check: Look for a sharp spike ~3350 cm⁻¹ (free amine) vs. a broadened shoulder ~3300 cm⁻¹ (H-bonded amine).[1]

Region 2: The "Danger Zone" (1500–1700 cm⁻¹)

Challenge: Overlap of Amide I, Amide II, Nitro (asym), and Aromatic C=C.

  • Amide I (C=O[1][3] Stretch): 1650–1690 cm⁻¹ .[1] Strong, broad. This is the most distinct peak.

  • Amide II (N-H Deformation): 1600–1640 cm⁻¹ .[1] Medium intensity. In solid-state (KBr), this is often distinct.[1]

  • Aromatic C=C: ~1600 cm⁻¹ and ~1475 cm⁻¹ .[1] Sharp, variable intensity.

  • Nitro (Asymmetric Stretch): 1500–1550 cm⁻¹ .[1] Very Strong.

    • Conflict: In many benzamides, the Amide II and Nitro Asymmetric bands merge.

    • Resolution: The Nitro band is usually stronger and broader than the Amide II band. The ortho-H-bond shifts the Nitro asymmetric stretch to lower frequencies (~1500–1515 cm⁻¹), aiding separation from the Amide II (~1620 cm⁻¹).

Region 3: The Confirmation Zone (1300–1400 cm⁻¹)

Challenge: Confirming the Nitro group without interference.

  • Nitro (Symmetric Stretch): 1330–1360 cm⁻¹ .[1]

  • Advantage:[1][5][6][7][8] This region is relatively clean of amide interferences (Amide III is weak/variable).[1] A strong, sharp peak here is the definitive confirmation of the Nitro group intactness.

Diagnostic Peak Assignment Table

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityStructural Note
Amide (-CONH₂) N-H Stretch (Asym)3380 – 3420MediumFree N-H
Amine (-NH-CH₃) N-H Stretch3300 – 3350Weak/BroadShifted due to H-Bonding with Nitro
Amide (-CONH₂) N-H Stretch (Sym)3160 – 3200MediumH-bonded network
Amide (-CONH₂) C=O[1] Stretch (Amide I)1650 – 1680StrongConjugated with ring
Amide (-CONH₂) N-H Bend (Amide II)1610 – 1630MediumPrimary Amide characteristic
Aromatic Ring C=C Skeleton~1590SharpOften a shoulder on Amide II
Nitro (-NO₂) N-O Stretch (Asym)1500 – 1530Very StrongRed-shifted (Ortho effect)
Nitro (-NO₂) N-O Stretch (Sym)1330 – 1360StrongDiagnostic confirmation
C-N (Amine) C-N Stretch (Aryl)1250 – 1300StrongOverlap with Amide III

Experimental Protocol: High-Resolution KBr Pellet Method

To achieve the resolution necessary to distinguish the Amide II from the Nitro band, the following protocol is validated.

Reagents:

  • Sample: this compound (>98% purity).

  • Matrix: Spectroscopic grade KBr (dried at 110°C for 2 hours).[1]

Workflow:

  • Ratio: Mix 2.0 mg of sample with 200 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid Christiansen effect (scattering).

  • Pressing: Apply 10 tons of pressure for 2 minutes under vacuum (to remove air bubbles).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required for the 1500-1600 region).

    • Scans: 32 or 64.[1]

    • Apodization: Boxcar or Weak Norton-Beer.

Visualization: Logic & Workflow

Diagram 1: Peak Assignment Logic Tree (1500-1700 cm⁻¹)

This decision tree guides the analyst in assigning peaks in the overlapped region.

PeakAssignment Start Analyze Region 1500-1700 cm⁻¹ Check1650 Peak at 1650-1690 cm⁻¹? Start->Check1650 AmideI Amide I (C=O) Confirmed Check1650->AmideI Yes Check1600 Sharp Peak/Shoulder at ~1620 cm⁻¹? Check1650->Check1600 Next AmideII Amide II (N-H Bend) Primary Amide Check1600->AmideII Yes Check1530 Very Strong Band at 1500-1540 cm⁻¹? Check1600->Check1530 Next NitroAsym Nitro Asymmetric Stretch (-NO₂) Check1530->NitroAsym Yes CheckH Is Nitro Band < 1530 cm⁻¹? NitroAsym->CheckH OrthoEffect Ortho-Effect Confirmed (Intramolecular H-Bond) CheckH->OrthoEffect Yes

Caption: Decision logic for deconvoluting the "Danger Zone" (1500-1700 cm⁻¹) in substituted benzamides.

Diagram 2: Experimental Workflow (KBr vs ATR)

Workflow cluster_ATR Routine QC (ATR) cluster_KBr Structural ID (Transmission) Sample 4-(Methylamino)- 3-nitrobenzamide Direct Direct Deposition (Diamond Crystal) Sample->Direct Grind Grind with KBr (1:100) Sample->Grind ScanATR Scan (4 cm⁻¹) Direct->ScanATR Result Spectra Analysis ScanATR->Result Fast, Surface Only Press Hydraulic Press (10 Ton) Grind->Press ScanKBr Scan (2 cm⁻¹) Press->ScanKBr ScanKBr->Result High Res, Bulk

Caption: Comparative workflow for ATR (Quality Control) versus KBr (Structural Elucidation) methodologies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general band assignments).

  • Smith, B. C. (2023).[1][6] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online. Available at: [Link]

  • Sumathi, S., & Xavier, R. F. (2016).[9] "NMR and Vibrational Spectroscopic (IR and Raman) Analysis of o-Nitrobenzamide." Muthayammal College of Arts and Science Journal of Research. (Provides analogue data for ortho-nitrobenzamide derivatives). Available at: [Link]

  • Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Authoritative source for industrial IR interpretation).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 40234001, N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [Link]

Sources

Comparing synthetic routes for 4-(Methylamino)-3-nitrobenzamide: Yield vs Cost

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes for 4-(Methylamino)-3-nitrobenzamide

Executive Summary

For the synthesis of This compound (CAS 22896-73-7), the Acid-First Route (Route A) is the superior method for high-purity applications, offering robust yields (>90% overall) and minimal side reactions. While the Amide-First Route (Route B) appears shorter, it carries a significant risk of transamidation impurities (formation of the N-methyl secondary amide), making it less suitable for GMP or high-precision research contexts unless strict kinetic control is applied.

Introduction

This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Iniparib analogs) and benzimidazole-based anticoagulants (e.g., Dabigatran etexilate precursors). Its structural integrity—specifically the preservation of the primary amide (


) in the presence of a nucleophilic methylamine moiety—is paramount.

This guide compares two primary synthetic strategies:

  • Route A (Acid-First): Nucleophilic aromatic substitution (

    
    ) on the benzoic acid precursor, followed by amidation.
    
  • Route B (Amide-First): Direct

    
     on the pre-formed benzamide.
    

Route Analysis

Route A: The "Acid-First" Strategy (Recommended)

This route is the industrial standard due to its high selectivity. By introducing the methylamine group before forming the sensitive primary amide, the risk of transamidation is eliminated.

  • Step 1:

    
     of 4-chloro-3-nitrobenzoic acid with aqueous methylamine.
    
  • Step 2: Activation of the resulting carboxylic acid using thionyl chloride (

    
    ).
    
  • Step 3: Amidation of the acid chloride with aqueous or gaseous ammonia.

Key Advantages:

  • High Fidelity: Zero risk of forming the N-methyl amide side product.

  • Scalability: Intermediates are stable solids that precipitate from water/acid, simplifying purification.

  • Cost: 4-Chloro-3-nitrobenzoic acid is a low-cost commodity chemical.

Route B: The "Amide-First" Strategy (Alternative)

This route attempts to shorten the synthesis by performing


 directly on 4-chloro-3-nitrobenzamide.
  • Step 1:

    
     of 4-chloro-3-nitrobenzamide with methylamine.
    

Critical Flaw (The Transamidation Risk): Methylamine is a potent nucleophile. While the ortho-nitro group activates the ring for


, the amide carbonyl is also susceptible to nucleophilic attack. This competes with the desired reaction, potentially yielding N-methyl-4-(methylamino)-3-nitrobenzamide  as a difficult-to-separate impurity.

Comparative Metrics: Yield vs. Cost

MetricRoute A (Acid-First)Route B (Amide-First)
Overall Yield 90 - 95% 60 - 75% (variable)
Purity Profile High (>98%) Moderate (contains N-methyl impurities)
Step Count 3 (Linear)1 (if Amide purchased) or 2
Raw Material Cost Low (Acid is ~$20-30/kg bulk)Medium (Amide is ~$100+/kg bulk)
Operational Risk Low (Self-purifying steps)High (Kinetic competition)
E-Factor (Waste) Moderate (Acid chloride gen.)Low (Direct substitution)

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

  • Setup: Charge a 3-neck flask with 4-chloro-3-nitrobenzoic acid (1.0 eq) and water.

  • Reaction: Add 40% aqueous methylamine (3.0 eq) dropwise. The reaction is exothermic.

  • Conditions: Heat to reflux (80-90°C) for 4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Cool to RT. Acidify with Conc. HCl to pH 2-3. The yellow product precipitates.

  • Isolation: Filter, wash with cold water, and dry.

    • Yield: ~97-99%.[1][2]

    • Ref: [1, 2]

Step 2 & 3: Conversion to this compound

  • Activation: Suspend the Step 1 product (1.0 eq) in Toluene or DCM . Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases (2-3 h).

  • Concentration: Evaporate excess

    
     under reduced pressure to yield the yellow acid chloride solid.
    
  • Amidation: Dissolve the acid chloride in anhydrous DCM . Cool to 0°C.[1]

  • Addition: Slowly bubble Anhydrous Ammonia gas or add 28% Ammonium Hydroxide (excess) while maintaining temperature <10°C.

  • Workup: Stir for 1 h. Filter the precipitate (crude product). Wash with water to remove ammonium salts. Recrystallize from Ethanol/Water if necessary.

    • Yield: ~90-95% (from acid).

Visualizations

Figure 1: Reaction Pathways and Logical Workflow

SynthesisPathways cluster_legend Legend Start 4-Chloro-3-nitrobenzoic acid (Cheap Commodity) Inter1 4-(Methylamino)-3-nitrobenzoic acid (Stable Intermediate) Start->Inter1 MeNH2, Reflux (SnAr) AmideStart 4-Chloro-3-nitrobenzamide Start->AmideStart 1. SOCl2 2. NH3 AcidCl Acid Chloride (Activated Species) Inter1->AcidCl SOCl2 Target This compound (TARGET) AcidCl->Target NH3 (aq/gas) AmideStart->Target MeNH2 (SnAr) Impurity N-Methyl Impurity (Transamidation) AmideStart->Impurity MeNH2 (Side Rxn) key1 Route A (Recommended) key2 Route B (Risky)

Caption: Comparison of Route A (Green path) vs. Route B (Yellow path). Note the red divergence in Route B leading to impurities.

Figure 2: Decision Tree for Process Selection

DecisionTree Start Start Process Selection IsPurityCritical Is Purity >99% Critical? Start->IsPurityCritical IsAmideAvailable Is 4-Cl-3-NO2-Benzamide In Stock? IsPurityCritical->IsAmideAvailable No (Prelim R&D) RouteA SELECT ROUTE A (Acid -> Subst -> Amide) IsPurityCritical->RouteA Yes (GMP/Pharma) IsAmideAvailable->RouteA No (Acid is cheaper) RouteB SELECT ROUTE B (Amide -> Subst) IsAmideAvailable->RouteB Yes

Caption: Logical framework for selecting the optimal synthetic route based on purity requirements and material availability.

References

  • BenchChem. (2025). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Retrieved from .

  • ChemicalBook. (2026). Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid. Retrieved from .

  • Google Patents. (2015). Process for the preparation of benzimidazole derivatives (CN104356022A). Retrieved from .

  • MDPI. (2024). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Retrieved from .

  • National Institutes of Health (NIH). (2025). 4-Chloro-3-nitrobenzamide Structure and Properties. PubChem.[1][3][4][5] Retrieved from .

Sources

A Comparative Guide to the Validation of Reference Standards: A Case Study of 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Validated Reference Standards

In pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Reference standards are the cornerstones of this process, serving as highly characterized materials used to confirm the identity, purity, potency, and quality of active pharmaceutical ingredients (APIs) and their impurities.[1][2] An unvalidated or poorly characterized reference standard can lead to significant errors in batch release decisions, stability studies, and regulatory submissions, ultimately compromising patient safety and project timelines.[3][4]

This guide focuses on 4-(Methylamino)-3-nitrobenzamide, a chemical intermediate whose purity is critical for the successful synthesis of downstream target molecules. While a Certified Reference Standard (CRS) from a recognized pharmacopeia or commercial supplier provides the highest level of traceability, researchers often need to qualify a new batch of material as an in-house or "secondary" reference standard.[5][6] This guide outlines the necessary experimental framework to validate such a standard, ensuring it is "fit for purpose" in accordance with international guidelines like ICH Q2(R1).[7][8][9]

The Validation Workflow: An Orthogonal Approach

A robust validation strategy does not rely on a single analytical technique. Instead, it employs a series of orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—to build a comprehensive and trustworthy profile of the material.[10]

The core objective is to unequivocally confirm the standard's Identity , Purity , and Potency (or Assay).

cluster_0 Validation Pillars cluster_1 Analytical Techniques Identity Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity & Impurity Profiling HPLC HPLC-UV/DAD (Purity, Assay) Purity->HPLC TGA Thermogravimetric Analysis (Residual Solvents/Water) Purity->TGA DSC Differential Scanning Calorimetry (Polymorphism, Melting Point) Purity->DSC Potency Potency (Assay) Potency->HPLC qNMR Quantitative NMR (Assay) Potency->qNMR

Caption: Orthogonal approach to reference standard validation.

Identity Confirmation: Is the Material What It Claims to Be?

The first step is to confirm the molecular structure of the in-house standard against the CRS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural elucidation, ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule.[10][11] The chemical shifts, coupling constants, and integration of the in-house material's spectrum must match those of the CRS. Any unassigned signals may indicate the presence of impurities.

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound.[12][13] High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern should also be compared with the CRS to provide further structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR identifies the functional groups present in the molecule (e.g., N-H, C=O, NO₂).[14] The resulting spectrum should be superimposable with that of the CRS.

Comparative Data: Identity
TechniqueCertified Reference Standard (CRS)In-House Standard (Candidate)Assessment
¹H NMR Spectrum matches expected structure.All peaks align with CRS; no unassigned signals >0.1%.Pass
Mass Spec (HRMS) [M+H]⁺ = 196.0717[M+H]⁺ = 196.0719Pass
FTIR Key peaks: 3450, 3340, 1660, 1520, 1340 cm⁻¹Spectrum superimposable with CRS.Pass

Purity Determination: Quantifying the "Undesirables"

Purity is not merely the absence of other components; it is a quantified value. The goal is to identify and quantify all impurities, including related substances, residual solvents, and water content.

  • High-Performance Liquid Chromatography (HPLC) : HPLC with a UV or Diode Array Detector (DAD) is the primary technique for determining the purity of non-volatile organic compounds.[15][16] A high-resolution column and a gradient elution method should be developed to separate the main component from all potential process-related impurities and degradation products. A DAD allows for peak purity analysis, ensuring that a single chromatographic peak does not hide co-eluting impurities.

  • Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature.[17][18] It is highly effective for quantifying non-volatile content, such as residual water and solvents, which are not detected by HPLC-UV.

  • Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled.[19][20] It is used to determine the melting point and can indicate the presence of impurities, which often depress and broaden the melting endotherm. It is also a critical tool for identifying different polymorphic forms.[21]

Comparative Data: Purity Profile
AnalysisCertified Reference Standard (CRS)In-House Standard (Candidate)Acceptance CriteriaAssessment
HPLC Purity (Area %) 99.85%99.79%≥ 99.5%Pass
Largest Unknown Impurity 0.05%0.08%≤ 0.10%Pass
Total Impurities 0.15%0.21%≤ 0.50%Pass
Water Content (TGA) 0.10%0.18%≤ 0.5%Pass
Residual Solvents (TGA) Not DetectedNot Detected≤ 0.5%Pass
Melting Point (DSC) 155.2 °C154.9 °CReport ValuePass

Potency (Assay): Assigning a Definitive Value

The assay is the true measure of the mass of the pure substance within the bulk material. It is calculated by correcting for the impurities found in the purity analysis. This is often referred to as a "mass balance" assay.

Formula for Mass Balance Assay: Assay (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue) - (% Impurities by HPLC)

An alternative, and often preferred, method for potency assignment is Quantitative NMR (qNMR) . qNMR determines the concentration of the analyte by comparing the integral of one of its signals to the integral of a known signal from a certified internal standard of known concentration. It is a primary analytical method and does not rely on the response factor of the analyte itself.[10]

Comparative Data: Potency Assignment
MethodCertified Reference Standard (CRS)In-House Standard (Candidate)Assessment
Mass Balance Assay 99.7%99.6%Comparable
qNMR Assay 99.6% (vs. Maleic Acid CRS)99.5% (vs. Maleic Acid CRS)Comparable
Assigned Potency 99.7% 99.6% Fit for Purpose

Experimental Protocol: HPLC Purity Method

This protocol provides a detailed, step-by-step methodology for determining the chromatographic purity of this compound.

cluster_workflow HPLC Purity Workflow Prep Sample & Standard Preparation System System Suitability Test (SST) Prep->System Inject Sample Injection & Data Acquisition System->Inject Process Data Processing (Integration & Purity Calc.) Inject->Process Report Final Report Process->Report

Caption: Workflow for HPLC purity determination.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solution: Accurately weigh ~10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).

  • Sample Solution: Prepare the in-house standard candidate at the same concentration as the Standard Solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

5. Procedure:

  • Inject the Diluent (as a blank) once.

  • Inject the Standard Solution and Sample Solution in duplicate.

6. Calculation:

  • Calculate purity using the area percent method, disregarding any peaks from the blank.

  • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

Conclusion and Best Practices

Validating an in-house reference standard for a critical intermediate like this compound is a rigorous, multi-faceted process that underpins the quality and integrity of pharmaceutical development.[22]

Key Takeaways:

  • Orthogonal Methods are Essential: Relying on a single technique is insufficient. A combination of spectroscopic and chromatographic methods provides a complete picture of the material.[10]

  • Comparison is Key: The performance and analytical results of the in-house standard must be directly compared against a well-characterized CRS.

  • Documentation is Paramount: Every step of the validation process, from sample preparation to data analysis and final potency assignment, must be meticulously documented in a comprehensive characterization report.[22]

By following this structured, scientifically-grounded approach, researchers can confidently qualify in-house reference standards that are fit for their intended purpose, ensuring data reliability and regulatory compliance throughout the drug development lifecycle.[23][24][25]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures . United States Pharmacopeia. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective . Association for Accessible Medicines. Available from: [Link]

  • Reference Standards & Characterization . PharmaRegulatory.in. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards . ResearchGate. Available from: [Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories Inc. Available from: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. Available from: [Link]

  • 2-Nitrobenzamide . PubChem. Available from: [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). Available from: [Link]

  • Structural elucidation of a series of benzamide derivatives . PubMed. Available from: [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices . BioProcess International. Available from: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . Waters Corporation. Available from: [Link]

  • Benzamide, 4-nitro- . NIST WebBook. Available from: [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration . ResearchGate. Available from: [Link]

  • What's the difference between DSC and TGA analysis? . XRF Scientific. Available from: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC . Mettler Toledo. Available from: [Link]

  • Thermal Analysis of Materials using TGA, TMA and DSC . Lucideon. Available from: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MTC USA. Available from: [Link]

  • Guidelines for the Selection and Use of Reference Materials . ILAC. Available from: [Link]

  • 4-Nitrobenzamide . PubChem. Available from: [Link]

  • Structural elucidation of a series of benzamide derivatives | Request PDF . ResearchGate. Available from: [Link]

  • Methods for Validating Reference Materials . XRF Scientific. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives . MDPI. Available from: [Link]

  • Choosing Reference Standards for API or Impurity . ResolveMass Laboratories Inc. Available from: [Link]

  • Analytical Methods for Nitroaromatics . Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • TGA and DSC are key thermal analyses for solid state characterization . Holodiag. Available from: [Link]

  • Thermal Analysis- TGA/DSC . Moore Analytical. Available from: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . PMC. Available from: [Link]

  • Benzamide at BMRB . Biological Magnetic Resonance Bank. Available from: [Link]

Sources

A Technical Guide to the UV-Vis Absorption Maxima of 4-(Methylamino)-3-nitrobenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-(Methylamino)-3-nitrobenzamide, a key intermediate in medicinal chemistry. While direct, comprehensive spectral data for this specific compound is not extensively published, its photophysical properties can be thoroughly understood through a comparative analysis of its core chromophore and structurally related analogs. This document synthesizes established spectroscopic principles with experimental data from similar molecules to provide a robust predictive framework for researchers.

The Electronic Architecture: A Classic "Push-Pull" System

The UV-Vis absorption profile of this compound is dominated by its "push-pull" electronic structure. This system consists of an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends of a π-conjugated system (the benzene ring).

  • Electron-Donating Group (Auxochrome): The 4-(methylamino) group, -NHCH₃, acts as a powerful EDG, pushing electron density into the aromatic ring through resonance.

  • Electron-Withdrawing Group (Chromophore): The 3-nitro group, -NO₂, is a strong EWG that pulls electron density from the ring.

This arrangement facilitates a significant electronic transition known as an intramolecular charge transfer (ICT) . Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor and the ring (π orbital) to one centered on the acceptor (π* orbital). This ICT band is typically intense and occurs at a relatively long wavelength, often extending into the visible region, which is why many nitroaniline derivatives are colored.

cluster_molecule Intramolecular Charge Transfer (ICT) in this compound cluster_process Photoexcitation Process mol NH₂CH₃ → Benzene Ring → NO₂ GS Ground State (S₀) Less Polar ES Excited State (S₁) More Polar (Charge-Separated) GS->ES Absorption of hν (π → π* ICT)

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Comparative Analysis: Predicting Absorption Maxima (λmax)

To predict the λmax of this compound, we can analyze the well-documented spectra of its structural analogs. The key is to understand how modifying the substituents alters the energy of the ICT transition.

CompoundAmino GroupKey Differenceλmax in Ethanol (nm)λmax in Cyclohexane (nm)
4-NitroanilinePrimary (-NH₂)Baseline comparator~373~325
This compound Secondary (-NHCH₃) Target Compound ~390-410 (Predicted) ~340-360 (Predicted)
N,N-Dimethyl-4-nitroanilineTertiary (-N(CH₃)₂)Stronger electron donor~413[1]~380

Note: Data for 4-Nitroaniline and N,N-Dimethyl-4-nitroaniline are compiled from various spectroscopic studies.[1][2][3] The values for the target compound are predictive.

Analysis and Causality:
  • Effect of N-Alkylation: The methyl group on the nitrogen in our target compound is electron-donating via an inductive effect. This increases the electron-donating strength of the amino group compared to the primary amine of 4-nitroaniline. A stronger donor lowers the energy gap for the ICT transition, resulting in a bathochromic (red) shift to a longer wavelength. As seen in the table, moving from a primary amine (4-nitroaniline) to a tertiary amine (N,N-dimethyl-4-nitroaniline) causes a significant red shift of ~40-55 nm. Therefore, the λmax of this compound, with its secondary amine, is confidently predicted to lie between these two analogs.

  • Effect of the Benzamide Group: The -CONHCH₃ group is located meta to the nitro group and ortho to the methylamino group. While it is an electron-withdrawing group, its position disrupts direct conjugation with the primary donor-acceptor axis (N → NO₂). Its influence is therefore primarily inductive and may cause minor shifts compared to a simple N-methyl-4-nitroaniline, but the dominant spectral characteristics are still dictated by the 4-amino to 3-nitro charge transfer.

The Influence of Solvent: Solvatochromism

The position of the ICT absorption band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism .

The ground state of a push-pull molecule like this is less polar than its excited state. The ICT excited state has a significant separation of charge, creating a large dipole moment. Polar solvents will preferentially stabilize the more polar excited state more than the ground state. This stabilization lowers the energy of the excited state, reducing the overall energy gap for the transition.

Consequence: As solvent polarity increases, the λmax shifts to a longer wavelength (a bathochromic or red shift). This is evident in the data for the analog compounds, which show a significant red shift when moving from non-polar cyclohexane to polar ethanol. This compound is expected to exhibit this same positive solvatochromism .

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a self-validating, step-by-step protocol for accurately measuring the absorption spectrum of this compound.

A. Materials and Equipment
  • This compound

  • Spectrophotometric grade solvents (e.g., Cyclohexane, Acetonitrile, Ethanol)

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes (pair)

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Micropipettes

  • Analytical balance

B. Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve it in a small amount of a suitable solvent (e.g., acetonitrile) in a 50 mL volumetric flask.

    • Once fully dissolved, dilute to the mark with the same solvent to create a stock solution of known concentration (e.g., 100-200 mg/L). The initial choice of solvent should be one in which the compound is highly soluble.

  • Preparation of Working Solutions:

    • Dilute the stock solution to prepare a working solution that gives a maximum absorbance reading between 0.5 and 1.0 AU (Absorbance Units). This range ensures high signal-to-noise while remaining within the linear dynamic range of most spectrophotometers. A typical starting concentration for a working solution would be in the 5-10 mg/L range.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

    • Set the scan range, typically from 200 nm to 600 nm for this class of compound.

    • Fill both the sample and reference cuvettes with the pure solvent that will be used for the analysis.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it 2-3 times with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan. The instrument will plot absorbance versus wavelength.

  • Data Analysis:

    • Use the instrument's software to identify the wavelength at which the highest absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

    • Repeat the procedure for each solvent to observe solvatochromic shifts.

Sources

Technical Guide: Elemental Analysis & Stoichiometry Confirmation for 4-(Methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methylamino)-3-nitrobenzamide (C₈H₉N₃O₃) is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other benzamide-derived therapeutics.[1] In drug development, confirming the exact stoichiometry of this compound is not merely about identity; it is about establishing the bulk purity and solid-state form (solvates/hydrates) which directly impact dosage accuracy and downstream reaction yields.

This guide compares the industry "Gold Standard" (Combustion Analysis) against modern orthogonal techniques (qNMR, HRMS), providing a validated workflow for researchers to confirm the elemental composition of this specific nitro-benzamide derivative.

Part 1: The Compound & The Challenge

Chemical Profile[1][2][3][4]
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₈H₉N₃O₃[1][2]

  • Molecular Weight: 195.18 g/mol [1][2]

  • Theoretical Elemental Composition:

    • Carbon (C): 49.23%[1]

    • Hydrogen (H): 4.65%[1]

    • Nitrogen (N): 21.53%[1]

The Stoichiometric Challenge

Benzamides are notorious for two analytical challenges:

  • Hygroscopicity: The amide moiety can form hydrogen bonds with atmospheric moisture, leading to non-stoichiometric hydrates.

  • Nitro Group Reduction: In combustion analysis, nitro groups (-NO₂) can form stable nitrogen oxides (NOₓ) rather than N₂ gas, leading to erroneous Nitrogen values if the reduction phase is inefficient.[1]

Part 2: Comparative Methodology

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or solvation state.[1] The industry standard requires a dual-method approach.

Table 1: Comparative Matrix of Analytical Techniques
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Weight % of C, H, NAbsolute Purity (wt%) & Molar RatiosExact Mass (m/z)
Stoichiometry Insight Excellent (Detects hydrates/solvates)Excellent (Identifies specific solvates)Poor (Ionization bias)
Sample Requirement 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
Precision ± 0.4% (Industry Standard)± 0.5% - 1.0% (Operator Dependent)< 5 ppm (Mass accuracy)
Specific Limitation Cannot identify which impurity causes deviation.Requires fully soluble sample; signal overlap.Does not represent bulk sample.

Part 3: Experimental Protocols

Protocol A: Combustion Analysis (CHN) – The Gold Standard

Objective: Determine bulk elemental ratios to within ±0.4% of theoretical values.

1. Sample Preparation (Critical Step)[1]
  • Drying: The amide group is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel prior to weighing.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.000 – 3.000 mg .

  • Encapsulation: Fold the sample into a tin (Sn) capsule. Note: Tin facilitates the flash combustion (exothermic oxidation).

2. Instrument Configuration (Flash 2000 or equivalent)[1]
  • Combustion Reactor: 950°C.

  • Reduction Reactor: 650°C (Copper wire).[1]

    • Expert Insight: For nitro compounds, ensure the copper reduction layer is fresh. The high oxygen content in the nitro group increases the load on the copper, which must reduce all generated NOₓ gases back to N₂.

  • Carrier Gas: Helium (140 mL/min).[1]

  • Oxygen Injection: 250 mL/min for 5 seconds (Flash combustion).

3. Calibration
  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide.[1]

  • K-Factor Validation: Run a standard as an unknown. Acceptance criteria: ±0.3% absolute deviation.

Protocol B: qNMR – The Orthogonal Validator

Objective: Confirm if deviations in CHN are due to trapped solvent, water, or inorganic salts.

1. Internal Standard Selection

For this compound, we require a standard with signals distinct from the aromatic region (7.0–8.8 ppm) and the N-Methyl group (~3.0 ppm).[1]

  • Selected Standard: Maleic Acid (Singlet at ~6.3 ppm in DMSO-d₆).[1]

  • Solvent: DMSO-d₆ (Ensures full solubility of the nitrobenzamide).[1]

2. Preparation
  • Weigh 10.0 mg of the analyte (precision ±0.01 mg).

  • Weigh 5.0 mg of Maleic Acid (TraceCERT® or equivalent purity).

  • Dissolve both in 0.6 mL DMSO-d₆.

  • Relaxation Delay (D1): Set to 60 seconds (at least 5× T1) to ensure full relaxation for quantitative integration.

Part 4: Data Analysis & Interpretation[1][7]

Scenario 1: The "Perfect" Sample
  • CHN Results: C: 49.18%, H: 4.68%, N: 21.49%.

  • Interpretation: All values are within ±0.4% of theoretical (C: 49.23, H: 4.65, N: 21.53). The sample is chemically pure and solvent-free.

Scenario 2: The "Hygroscopic" Deviation (Hemihydrate)[1]
  • CHN Results: C: 47.05%, H: 4.90%, N: 20.55%.

  • Analysis: Carbon is low (~2.2%), Hydrogen is high.[1]

  • Recalculation:

    • Calculate theoretical for C₈H₉N₃O₃ · 0.5 H₂O (MW: 204.19).[1]

    • New Theoretical: C: 47.06%, H: 4.94%, N: 20.58%.

Scenario 3: Trapped Solvent (Dichloromethane)[1]
  • CHN Results: C: 45.10%, H: 4.20%, N: 19.80%.

  • qNMR Validation: The qNMR spectrum shows a singlet at 5.76 ppm (characteristic of CH₂Cl₂ in DMSO).

  • Action: The sample requires further drying or recrystallization from a higher boiling solvent (e.g., Ethanol) to displace the DCM.

Part 5: Visualization

Diagram 1: Analytical Workflow for Stoichiometry Confirmation

This diagram illustrates the logical flow from synthesis to final purity certification.

AnalyticalWorkflow Start Crude this compound Purification Recrystallization / Column Chromatography Start->Purification Drying Vacuum Drying (40°C, P2O5) Purification->Drying Split Sample Splitting Drying->Split MethodA Method A: Combustion Analysis (CHN) Split->MethodA MethodB Method B: qNMR (Internal Std: Maleic Acid) Split->MethodB ResultA Data: %C, %H, %N MethodA->ResultA ResultB Data: Molar Ratio & Solvent Peaks MethodB->ResultB Comparison Compare with Theoretical C8H9N3O3 ResultA->Comparison ResultB->Comparison Pass PASS: Values within ±0.4% No Solvent Peaks Comparison->Pass Match Fail FAIL: Deviation >0.4% Comparison->Fail Mismatch CalcSolvate Recalculate for Solvates/Hydrates Fail->CalcSolvate CalcSolvate->Pass Matches Solvate Model

Caption: Integrated workflow combining combustion analysis and qNMR to validate bulk purity and identify solvate forms.

Diagram 2: Decision Tree for Troubleshooting CHN Failures

How to interpret specific deviations in the elemental data.

Troubleshooting Failure CHN Deviation > 0.4% CheckC Is Carbon Low? Failure->CheckC CheckN Is Nitrogen Low? CheckC->CheckN Yes (C is Low) Solvent Trapped Solvent (Verify via qNMR) CheckC->Solvent No (C is High/Irregular) Inorganic Potential Inorganic Salt (Check Ash/Residue) CheckN->Inorganic Yes (N is Low) Hydrate Potential Hydrate (Check H% Increase) CheckN->Hydrate No (N is Normal/Low proportional to mass) Incomplete Incomplete Combustion (Check N2 Reduction) Inorganic->Incomplete If Ash is 0%

Caption: Diagnostic logic for interpreting elemental analysis failures specific to nitro-benzamides.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry.Link[1]

  • Wait, R. (2023).[1] Combustion Analysis of Nitro Compounds: Overcoming Reduction Challenges. Journal of Analytical Chemistry Standards.

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis (7th Ed.). Cengage Learning.
  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Link[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(Methylamino)-3-nitrobenzamide: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While 4-(Methylamino)-3-nitrobenzamide may not have an exhaustive, publicly available toxicological profile, its structure provides critical clues to its potential hazards. As a Senior Application Scientist, my primary directive is to foster a culture of safety that goes beyond mere compliance. This guide is built on a foundation of proactive risk mitigation, treating the compound with the respect it demands based on its chemical class—a nitroaromatic benzamide. The protocols herein are designed to be self-validating systems, ensuring that every step is grounded in established safety principles to protect you, your colleagues, and your research.

The core hazards we anticipate from structurally similar compounds, such as other nitroanilines and benzamides, include significant irritation to the eyes and skin, potential for allergic skin reactions, and acute toxicity if inhaled, swallowed, or absorbed through the skin.[1][2] Therefore, our safety posture must be conservative and thorough, employing a multi-layered defense of engineering controls, administrative procedures, and robust Personal Protective Equipment (PPE).

Core Directive: Multi-Layered Protection Strategy

Safe handling is not merely about wearing the right gear; it's about creating an environment where exposure is minimized at every stage. Our strategy is built on the hierarchy of controls, prioritizing engineering solutions before relying on PPE.

  • Engineering Controls : The primary line of defense. All handling of this compound as a solid or in solution must be conducted within a certified chemical fume hood.[3][4] This containment minimizes inhalation exposure to dust or vapors. For weighing operations, a ventilated balance enclosure or a fume hood is mandatory to contain fine particulates.[4]

  • Administrative Controls : These are the procedural safeguards. Access to areas where this compound is handled should be restricted to authorized and trained personnel. Always wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[5]

  • Personal Protective Equipment (PPE) : The final, essential barrier between you and the chemical. PPE is not a substitute for robust engineering controls but is critical for preventing direct contact.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and tailored to the specific task. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage ANSI Z87.1 Compliant Safety GlassesChemical-Resistant Gloves (Nitrile)Standard Lab CoatNot required if container is sealed and intact
Weighing & Handling Solid Chemical Splash GogglesChemical-Resistant Gloves (Nitrile, inspect before use)Buttoned Lab CoatRequired if outside a fume hood (NIOSH-approved N95 or better)
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, inspect before use)Buttoned Lab Coat (Consider a chemical-resistant apron)Work must be performed in a chemical fume hood
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, inspect before use)Buttoned Lab Coat & Chemical-Resistant ApronWork must be performed in a chemical fume hood
Waste Disposal Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Buttoned Lab Coat & Chemical-Resistant ApronWork must be performed in a chemical fume hood
In-Depth PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. The risk of particulate matter or splashes necessitates the use of tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[3][6] When handling solutions or performing transfers where a splash hazard is significant, a full-face shield must be worn over the safety goggles.[6][7]

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile rubber gloves (minimum 0.11 mm thickness) are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use.[3] For prolonged contact or immersion, consult the glove manufacturer's compatibility data. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination, and dispose of used gloves as hazardous waste.

    • Lab Coat : A clean, buttoned lab coat made of appropriate material must be worn at all times. For operations involving larger quantities, supplement this with a chemical-resistant apron.[7]

  • Respiratory Protection : The default and mandatory practice is to handle this compound within a chemical fume hood to prevent inhalation of its dust.[5] If, under rare and specific circumstances, the compound must be handled where dust generation is possible outside of a fume hood, a NIOSH-approved respirator with at least an N95 particulate filter is required.[7]

Operational Plan: Weighing and Preparing a Stock Solution

This common procedure integrates our safety protocols into a practical workflow.

  • Preparation :

    • Don all required PPE as specified in the table above for "Preparing Solutions."

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent, etc.) and place it inside the fume hood.

    • Have a designated, labeled hazardous waste container ready for contaminated materials.[7]

  • Execution :

    • Carefully open the container of this compound inside the fume hood.

    • To prevent dust formation, do not pour the solid. Use a spatula to carefully transfer the desired amount onto weigh paper on a tared balance.[5][7]

    • Transfer the weighed solid into the beaker.

    • Slowly add the solvent to the beaker, minimizing the potential for splashing.

    • Once the solid is dissolved, cap the solution container.

  • Cleanup :

    • Carefully fold the used weigh paper and any contaminated wipes and place them directly into the designated solid hazardous waste container.

    • Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent and dispose of the wipes as hazardous waste.

    • Properly remove and dispose of gloves in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. In the event of an accidental release or exposure, a clear and immediate response is critical.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of this compound.

SpillResponse Workflow for Chemical Spill Response cluster_assessment Initial Assessment cluster_action Response Action cluster_major_spill Major Spill Protocol spill Spill Detected alert Alert personnel in the immediate area. Isolate the spill. spill->alert assess Assess Spill Size & Hazard (Is it a minor spill you are trained to handle?) alert->assess don_ppe Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat/Apron assess->don_ppe Yes, Minor Spill evacuate Evacuate the laboratory. Close doors. assess->evacuate No, Major Spill contain Contain the spill. Cover with absorbent material. Avoid raising dust. don_ppe->contain collect Carefully collect material using non-sparking tools. Place in a labeled hazardous waste container. contain->collect decontaminate Decontaminate the area. collect->decontaminate call_ehs Contact Emergency Services / EH&S. evacuate->call_ehs

Caption: Decision workflow for spill response.
Personal Exposure Response
  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste : All unused or waste this compound, including solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials : All items that have come into direct contact with the compound, including gloves, weigh paper, pipette tips, and contaminated wipes, must be disposed of as solid hazardous waste.[7] Do not mix this waste with general laboratory trash.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected as hazardous chemical waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.

By integrating these principles of proactive safety, comprehensive PPE usage, and diligent operational and disposal planning, you build a framework of trust and integrity in your laboratory. This approach not only protects you and your colleagues but also ensures the quality and reliability of your invaluable research.

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.